(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPVRQMKHNSMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650745 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-31-8 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Section 1: Core Compound Identification and Physicochemical Properties
An In-depth Technical Guide to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal and agrochemical research. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, synthetic routes, reactivity, and critical safety protocols, offering field-proven insights for its effective application in research and development.
This compound is a substituted pyridine derivative valued for the unique electronic properties conferred by its trifluoromethyl and chloro substituents. These groups are instrumental in modulating the lipophilicity, metabolic stability, and binding affinities of larger molecules, making this compound a strategic intermediate in drug design.[1]
The definitive Chemical Abstracts Service (CAS) number for this compound is 1033463-31-8 .[2][3][4]
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Number | 1033463-31-8 | [2][3][4] |
| Molecular Formula | C₇H₅ClF₃NO | [2][4][] |
| Molecular Weight | 211.57 g/mol | [2][] |
| IUPAC Name | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | [] |
| Synonyms | [3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanol; 3-Chloro-2-(hydroxymethyl)-5-(trifluoromethyl)pyridine | [2][3] |
| Appearance | Solid (typical) | [3] |
| Purity | Typically >95-98% for commercial grades | [3][] |
| InChI | InChI=1S/C7H5ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 | [2][3][] |
| InChIKey | GJPVRQMKHNSMCO-UHFFFAOYSA-N | [2][3][] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)CO)C(F)(F)F | [2][] |
| Solubility | Slightly soluble in water (6.6 g/L at 25 °C) | [2] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the functionalization of a pre-formed trifluoromethylpyridine ring. A common and logical synthetic strategy relies on the reduction of the corresponding carboxylic acid or aldehyde, which are accessible from established precursors like 2,3-dichloro-5-(trichloromethyl)pyridine.
The trifluoromethyl group is generally introduced early in the synthetic sequence via a halogen exchange (HALEX) reaction, often by treating a trichloromethyl group with a fluorine source like anhydrous hydrogen fluoride.[6][7] The subsequent chlorination of the pyridine ring provides the necessary substitution pattern. The final step, the reduction of a carbonyl group at the 2-position to the primary alcohol, can be achieved using standard reducing agents.
Caption: Plausible synthetic workflow for the target compound.
Causality in Synthesis:
-
Fluorination First: The harsh conditions required for converting a -CCl₃ group to a -CF₃ group necessitate this step being performed early to avoid decomposition of more sensitive functional groups like the hydroxymethyl group.[6]
-
Selective Reduction: The choice of a mild reducing agent like sodium borohydride is critical to selectively reduce the aldehyde or ester at the 2-position without affecting the chloro or trifluoromethyl substituents on the aromatic ring.
Section 3: Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine scaffold is a privileged structure in modern chemistry. The incorporation of a -CF₃ group can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, its strong electron-withdrawing nature alters the pKa of the pyridine nitrogen, influencing receptor binding and pharmacokinetic properties.
This compound serves as a versatile building block for introducing this valuable moiety. The primary alcohol handle allows for straightforward chemical modifications, including:
-
Esterification or Etherification: To connect to other parts of a target molecule.
-
Oxidation: To form the corresponding aldehyde or carboxylic acid for amide coupling or other transformations.
-
Conversion to a Leaving Group: Halogenation (e.g., with SOCl₂) to facilitate nucleophilic substitution reactions.
This compound and its derivatives are key intermediates in the synthesis of high-efficacy insecticides, fungicides, and herbicides.[7] In pharmaceuticals, similar structures are integral to drugs targeting a wide range of diseases, underscoring the importance of this chemical class.[8]
Section 4: Reactivity Profile and Experimental Workflow
The reactivity of this compound is dictated by its three key functional components: the hydroxymethyl group, the chloro-substituent, and the trifluoromethylated pyridine ring.
Caption: Key reaction pathways for the title compound.
Expert Insights on Reactivity:
-
Hydroxymethyl Group: This is the most reactive site for many transformations. Standard alcohol chemistry applies, but reaction conditions should be chosen carefully to avoid side reactions on the electron-deficient pyridine ring.
-
Chloro Group: The chlorine atom is deactivated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent nitrogen and the trifluoromethyl group. However, substitution can be achieved under more forcing conditions.
-
Pyridine Ring: The ring is electron-deficient and generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly by strong nucleophiles.
Section 5: Self-Validating Safety Protocol and Handling
Handling halogenated and trifluoromethylated organic compounds requires strict adherence to safety protocols. The following workflow is based on established best practices for related chemical structures and is designed as a self-validating system to minimize exposure and risk.[9][10][11]
Step-by-Step Laboratory Handling Protocol:
-
Pre-Handling Assessment & Preparation:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) for this or a closely related compound.[9]
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an eyewash station and safety shower are unobstructed and in close proximity to the workstation.[12]
-
Prepare all necessary glassware and reagents before retrieving the compound from storage.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any defects before use.
-
Body Protection: Wear a flame-retardant lab coat. Ensure it is fully buttoned.
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[11] If there is a risk of generating dust or aerosols and ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator.[9][12]
-
-
Chemical Handling & Dispensing:
-
Conduct all manipulations of the solid compound within the fume hood to prevent inhalation of dust.
-
Use spark-proof tools and avoid proximity to open flames or hot surfaces.[10]
-
If making a solution, add the solid to the solvent slowly to control any potential exothermic processes.
-
Keep the container tightly closed when not in use.
-
-
Spill & Emergency Response:
-
Minor Spill: For a small spill within the fume hood, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and label for hazardous waste disposal.[10][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[9][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
-
Storage & Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9][10] Some related compounds are light-sensitive and may require refrigeration.[9]
-
Disposal: Dispose of waste contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[12][13]
-
Caption: A structured workflow for the safe handling of the compound.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Chloro-5-(trifluoromethyl)-2-pyridinemethanol [cymitquimica.com]
- 4. This compound [chemicalbook.com]
- 6. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. The strategic incorporation of both a chloro and a trifluoromethyl group on the pyridine ring significantly influences its physicochemical properties and biological activity. The trifluoromethyl moiety is well-regarded for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making it a prized substituent in modern drug design.[1][2] This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound, offering field-proven insights for its application in research and development.
Introduction: The Significance of Trifluoromethylpyridines
Pyridine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals.[3] The introduction of a trifluoromethyl (-CF3) group can dramatically alter the electronic properties of the pyridine ring, enhancing its utility in drug discovery. The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the metabolic stability of molecules is often improved, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[1] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, with its hydroxyl group providing a convenient handle for further chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1033463-31-8 | [3] |
| Molecular Formula | C₇H₅ClF₃NO | [3] |
| Molecular Weight | 211.57 g/mol | [3] |
| Appearance | Solid (predicted) | [4] |
| Solubility | Sparingly soluble in water (6.6 g/L at 25°C, predicted) | [3] |
| InChI Key | GJPVRQMKHNSMCO-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
Step-by-Step Experimental Protocol
Step 1: Formylation of 2,3-dichloro-5-(trifluoromethyl)pyridine
This step involves a selective ortho-lithiation followed by quenching with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. The choice of n-butyllithium (n-BuLi) as the base is critical for achieving regioselective deprotonation at the C2 position, which is activated by the adjacent chloro and trifluoromethyl groups.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde, is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Reduction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde
The resulting aldehyde is then reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[7]
-
Reaction Setup: To a solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde (1.0 eq) in methanol (0.3 M) in a round-bottom flask equipped with a magnetic stirrer, the reaction is cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (1.2 eq) is added portion-wise over 15 minutes. The reaction mixture is then stirred at room temperature for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The final product, this compound, is obtained as a solid and can be further purified by recrystallization if necessary.
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons. The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. The methylene protons adjacent to the hydroxyl group will likely appear as a singlet, which may exchange with D₂O, and the hydroxyl proton will also be a singlet, the chemical shift of which can be concentration-dependent. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be characteristic of a substituted pyridine ring.[8][9]
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, providing direct evidence for its presence.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): Under EI conditions, the molecule is expected to show a prominent molecular ion peak (M⁺). Common fragmentation pathways for benzyl alcohol derivatives include the loss of a hydroxyl radical (·OH) or the entire hydroxymethyl group (·CH₂OH).[10] The fragmentation pattern will also be influenced by the chloro and trifluoromethyl substituents.
A proposed fragmentation pathway is illustrated below:
Caption: Predicted major fragmentation pathways in EI-MS.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. While no crystal structure for the title compound is currently publicly available, data for the closely related 3-chloro-5-(trifluoromethyl)pyridin-2-amine has been reported, providing insights into the expected bond lengths and angles of the substituted pyridine ring.
Applications in Drug Discovery and Agrochemical Research
The this compound scaffold is of significant interest in the design of novel bioactive molecules.
-
Medicinal Chemistry: The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its incorporation can lead to enhanced binding to target proteins, improved metabolic stability, and increased cell membrane permeability. The hydroxyl group of the title compound provides a reactive site for the introduction of various pharmacophores through ether or ester linkages, enabling the generation of libraries of compounds for high-throughput screening.[1][2]
-
Agrochemicals: Many successful pesticides and herbicides contain the trifluoromethylpyridine moiety.[3] This structural motif has been shown to impart potent insecticidal, fungicidal, and herbicidal activities. This compound can serve as a key starting material for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.
The general workflow for utilizing this building block in a drug discovery program is outlined below:
Caption: Application in a typical drug discovery pipeline.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in medicine and agriculture. Its unique substitution pattern imparts desirable physicochemical properties that are highly sought after in the design of bioactive molecules. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their research endeavors, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals.
References
- 1. asianpubs.org [asianpubs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalchemmall.com [globalchemmall.com]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 10. Benzyl alcohol [webbook.nist.gov]
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol physical and chemical properties
An In-depth Technical Guide to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of this compound, a key fluorinated pyridine intermediate. Designed for researchers, medicinal chemists, and drug development scientists, this guide synthesizes its core physicochemical properties, discusses its structural significance, outlines its applications as a strategic building block in modern synthesis, and provides essential safety protocols. The strategic placement of chloro, trifluoromethyl, and methanol functional groups makes this compound a highly valuable scaffold for developing novel therapeutic agents and advanced materials.
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable tools for optimizing drug candidates. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into a pyridine scaffold can profoundly enhance a molecule's pharmacological profile.[1][2] this compound is a prime example of a building block designed to leverage these benefits.
The trifluoromethyl group is a powerful electron-withdrawing group that can increase metabolic stability by blocking potential sites of oxidation, enhance lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups, thereby improving binding affinity to target proteins.[1][2] The chloro substituent provides an additional site for synthetic modification through cross-coupling reactions, while the primary alcohol (methanol group) offers a versatile handle for esterification, etherification, or oxidation to introduce further complexity. This guide delves into the specific properties of this compound, providing the foundational knowledge necessary for its effective application in research and development.
Chemical Identity and Molecular Structure
The unique arrangement of functional groups on the pyridine ring defines the reactivity and utility of this compound.
Caption: Figure 1: 2D structure of this compound.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1033463-31-8 | [3][4][5] |
| Molecular Formula | C₇H₅ClF₃NO | [3][5][] |
| IUPAC Name | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | [] |
| Synonyms | 3-Chloro-2-(hydroxymethyl)-5-(trifluoromethyl)pyridine, (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-methanol | [3][4] |
| InChI | InChI=1S/C7H5ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 | [3][4][] |
| InChI Key | GJPVRQMKHNSMCO-UHFFFAOYSA-N | [3][4][] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)CO)C(F)(F)F |[3][] |
Physicochemical and Computed Properties
The physical properties of a compound dictate its handling, storage, and application in experimental settings. The data below has been aggregated from various chemical suppliers and databases.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 211.57 g/mol | [5][][7] |
| Exact Mass | 211.001176 g/mol | [3] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95-98% | [4][] |
| Solubility | Sparingly soluble in water (6.6 g/L at 25 °C) | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 (N, O, F) | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 33.1 Ų | [3] |
| XLogP3-AA | 1.5 |[3] |
The moderate lipophilicity, indicated by an XLogP3 value of 1.5, is a direct result of the balance between the polar alcohol and pyridine nitrogen and the lipophilic trifluoromethyl and chloro groups. This balance is often a desirable starting point in drug design, allowing for sufficient aqueous solubility for handling while favoring passage across biological membranes.
Synthesis, Reactivity, and Application in Drug Discovery
This compound is not typically a final product but rather a crucial intermediate. Its synthesis logically follows from the modification of more common pyridine precursors.
Caption: Figure 2: A conceptual workflow illustrating the synthesis of the title compound via reduction and its subsequent use in key derivatization reactions.
Causality in Synthesis and Reactivity:
-
Synthesis: The most direct synthetic route involves the reduction of the corresponding carboxylic acid or ester (3-chloro-5-(trifluoromethyl)picolinic acid/ester). This is a standard and reliable transformation in organic chemistry, making the alcohol readily accessible from its oxidized precursors.
-
Reactivity of the Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be easily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. Alternatively, it can undergo O-alkylation to form ethers or acylation to form esters, allowing for the attachment of diverse side chains to probe structure-activity relationships (SAR).
-
Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, a condition further amplified by the potent electron-withdrawing effects of both the chloro and trifluoromethyl groups. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution, although the primary sites of reactivity are influenced by all substituents. The chloro atom itself is a prime site for displacement or, more commonly, participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C or C-N bonds to build more complex molecular architectures.
Caption: Figure 3: The contribution of each functional group to the compound's overall utility as a scaffold in pharmaceutical research.
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely published, data from closely related analogues like 2-chloro-5-(trifluoromethyl)pyridine and 3-amino-2-chloro-5-(trifluoromethyl)pyridine suggest that compounds in this class should be handled with care.[8] They are generally considered hazardous and may cause skin and eye irritation.[9]
Protocol: Standard Laboratory Handling Procedures
This protocol is a baseline recommendation. ALWAYS consult the specific SDS provided by the supplier before handling this chemical.
-
Personal Protective Equipment (PPE):
-
Ventilation:
-
Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[8] This minimizes the risk of inhaling fine dust or vapors.
-
-
Dispensing and Weighing:
-
As the compound is a solid, carefully dispense it to avoid creating airborne dust. Use a spatula and weigh the material in a tared container inside the fume hood.
-
-
Exposure Controls:
-
Eye Contact: In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[8][10]
-
Skin Contact: If the solid contacts the skin, wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[8][10]
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
-
-
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[10] Keep it away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.[8]
-
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that offers medicinal chemists a reliable scaffold for innovation. Its combination of a metabolically robust trifluoromethyl group, a synthetically versatile chloro substituent, and a modifiable methanol handle provides a powerful platform for developing next-generation pharmaceuticals. Understanding its core physical, chemical, and safety properties is the first step toward unlocking its full potential in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Chloro-5-(trifluoromethyl)-2-pyridinemethanol [cymitquimica.com]
- 5. This compound [chemicalbook.com]
- 7. [2-Chloro-5-(trifluoromethyl)-3-pyridinyl]methanol | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is a key building block in the synthesis of a variety of pharmacologically and agrochemically important molecules. The trifluoromethylpyridine motif is a privileged scaffold in modern drug discovery, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through the reduction of two key intermediates: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde . The choice between these pathways often depends on the availability of starting materials and the desired scale of the synthesis.
A generalized overview of the synthetic landscape is presented below:
Caption: Generalized synthetic pathways to this compound.
Pathway I: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
This is a robust and frequently employed route. The carboxylic acid precursor is a stable, often commercially available solid.[2][3] The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent due to the low electrophilicity of the carboxylate anion formed in situ.
Causality in Reagent Selection:
-
Borane Complexes (e.g., BH₃·THF): These are often the reagents of choice for this transformation.[1][4] Borane is a highly effective and selective reducing agent for carboxylic acids. A key advantage is its ability to reduce carboxylic acids in the presence of other, less reactive functional groups like esters.[5] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to yield the primary alcohol.[1]
-
Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent capable of reducing carboxylic acids, LiAlH₄ is less selective than borane and will also reduce a wide range of other functional groups.[6][7] Its high reactivity also necessitates stringent anhydrous conditions and careful handling due to its violent reaction with water.
Experimental Protocol: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with Borane-THF Complex
This protocol is based on established procedures for the reduction of carboxylic acids using borane complexes.[8]
Step 1: Reaction Setup
-
To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
Step 2: Addition of Reducing Agent
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically a 1 M solution in THF, 1.5-2.0 eq) to the cooled solution of the carboxylic acid via a syringe or dropping funnel over 30-60 minutes. Vigorous gas evolution (hydrogen) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Step 3: Quenching and Work-up
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases. This step is crucial for decomposing the excess borane and boron-alkoxide complexes.
-
Remove the solvent under reduced pressure.
-
Add 1 M aqueous HCl to the residue and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.
Pathway II: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde
This pathway offers the advantage of using a milder reducing agent, as aldehydes are more electrophilic than carboxylic acids.
Causality in Reagent Selection:
-
Sodium Borohydride (NaBH₄): This is the most common and convenient reagent for the reduction of aldehydes.[9] It is a mild and selective reducing agent that can be used in protic solvents like methanol or ethanol. It is also significantly safer and easier to handle than LiAlH₄.
Experimental Protocol: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde with Sodium Borohydride
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
Step 2: Addition of Reducing Agent
-
Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis confirms the disappearance of the starting aldehyde.
Step 3: Quenching and Work-up
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The resulting crude this compound can be purified by flash column chromatography as described in Pathway I.
Synthesis of Precursors
A brief overview of the synthesis of the key precursors is provided to give a complete picture of the synthetic route.
Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
This precursor is often synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. This transformation can be achieved through various methods, including lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.
Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde
The aldehyde can be prepared by the oxidation of this compound, or more commonly, by the partial reduction of the corresponding carboxylic acid or its derivatives (e.g., esters or acid chlorides).
Characterization Data
While a specific peer-reviewed publication with the NMR data for the final product was not identified in the search, the expected proton and carbon NMR chemical shifts can be predicted based on analogous structures. The following table summarizes key analytical data for the target molecule and its precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₅ClF₃NO | 211.57 | 1033463-31-8 |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C₇H₃ClF₃NO₂ | 225.55 | 80194-68-9[2] |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde | C₇H₃ClF₃NO | 209.56 | 175277-50-6 |
Safety Considerations
-
Borane-THF Complex: Reacts with water to produce flammable hydrogen gas. It is also corrosive and can cause burns. Handle in a well-ventilated fume hood under an inert atmosphere.[8]
-
Sodium Borohydride: While less reactive than borane, it also reacts with water and acids to produce hydrogen gas. Avoid inhalation of dust.[9]
-
Anhydrous Solvents: THF can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly distilled or inhibitor-free anhydrous solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these reactions.
Conclusion
The synthesis of this compound is most effectively achieved through the reduction of its corresponding carboxylic acid or aldehyde. The choice of the specific pathway and reducing agent should be guided by the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this valuable chemical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 4. Borane Reagents [organic-chemistry.org]
- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemical.com [alfa-chemical.com]
- 9. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the NMR and Mass Spectrometry of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol, with CAS number 1033463-31-8 and molecular formula C₇H₅ClF₃NO, is a halogenated pyridine derivative.[1][2] Such compounds are of significant interest in medicinal chemistry and agrochemical research due to their unique physicochemical properties imparted by the pyridine ring, the chloro-, and the trifluoromethyl- substituents. These features can influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, unambiguous structural characterization is a critical step in its synthesis and application.
Predicted Spectroscopic Analysis
Molecular Structure and Atom Numbering
For clarity in the following spectral analysis, the atoms in this compound are numbered as follows:
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methylene protons of the methanol group. The hydroxyl proton may be observable as a broad singlet, depending on the solvent and concentration.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H6 | 8.5 - 8.7 | Doublet (d) or Singlet (s) | ~2 Hz (if coupled to H4) | The proton at C6 is adjacent to the ring nitrogen, which is strongly deshielding. Its multiplicity will depend on the through-space coupling to H4. |
| H4 | 7.9 - 8.1 | Doublet (d) or Singlet (s) | ~2 Hz (if coupled to H6) | The proton at C4 is deshielded by the adjacent trifluoromethyl group and the ring nitrogen. |
| CH₂ (C7) | 4.8 - 5.0 | Singlet (s) | N/A | The methylene protons are adjacent to the aromatic ring and the hydroxyl group, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |
| OH | Variable | Broad Singlet (br s) | N/A | The chemical shift of the hydroxyl proton is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. |
Note: The predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent used. For instance, the aromatic protons of 2-Chloro-5-trifluoromethylpyridine appear at approximately 8.69 ppm, 7.90 ppm, and 7.50 ppm.[2]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, resulting in singlets for each unique carbon. The trifluoromethyl group will cause the C(CF₃) signal to appear as a quartet due to coupling with the three fluorine atoms.
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| C2 | 158 - 162 | The carbon bearing the methanol group is expected to be significantly downfield due to its position adjacent to the nitrogen and the substituent. |
| C3 | 130 - 135 | The carbon attached to the chlorine atom will be shifted downfield. |
| C4 | 135 - 140 (quartet) | This carbon is adjacent to the trifluoromethyl group and will show coupling to the fluorine atoms. |
| C5 | 120 - 125 (quartet) | The carbon bearing the trifluoromethyl group will appear as a quartet with a large C-F coupling constant. |
| C6 | 148 - 152 | The carbon adjacent to the nitrogen is expected to be downfield. |
| CH₂ (C7) | 60 - 65 | The methylene carbon is in a typical region for a primary alcohol attached to an aromatic ring. |
| CF₃ | 120 - 125 (quartet) | The trifluoromethyl carbon itself will appear as a quartet with a very large one-bond C-F coupling constant. |
¹⁹F NMR Spectroscopy (Predicted)
The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
| Fluorine(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |
| CF₃ | -60 to -65 | Singlet (s) | The trifluoromethyl group is expected to appear as a singlet in the typical chemical shift range for Ar-CF₃ groups. |
Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Electrospray Ionization (ESI-MS):
-
Expected Ion: [M+H]⁺
-
Predicted m/z: 212.0086 (for the most abundant isotopes, ¹²C₇¹H₅³⁵Cl¹⁹F₃¹⁴N¹⁶O)
-
Isotopic Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M peak will be observed due to the presence of the ³⁷Cl isotope.
Electron Impact (EI-MS):
-
Molecular Ion (M⁺˙): m/z 211
-
Key Fragmentation Pathways:
References
A Technical Guide to the Safe Handling of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for the chemical compound (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol. As a specialized pyridine derivative, this compound requires careful management in a laboratory setting to mitigate potential risks. This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and internal institutional safety protocols.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform the selection of appropriate safety controls.
| Property | Value | Source |
| CAS Number | 934498-18-7 (alternate: 1033463-31-8) | [1] |
| Molecular Formula | C₇H₅ClF₃NO | [1] |
| Molecular Weight | 211.57 g/mol | [1] |
| Appearance | Data not available; likely a solid | N/A |
| Solubility | Slightly soluble in water (6.6 g/L at 25 °C) | [1] |
| XLogP3-AA | 2.1 | [1] |
Note: The CAS number 1033463-31-8 is also associated with this compound structure.[1]
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is limited, the hazards can be inferred from structurally similar compounds and general principles of chemical safety for halogenated pyridines. The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion.
GHS Classification and Statements: Official GHS classification for this specific compound is not widely available in public databases.[1] However, based on related structures like 2-Chloro-5-(trifluoromethyl)pyridine and (5-(Trifluoromethyl)pyridin-2-yl)methanol, a cautious approach is warranted, assuming the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][4]
The "methanol" functional group itself introduces a significant toxicological concern. Methanol and its metabolites, formaldehyde and formic acid, are toxic.[5] Ingestion, inhalation, or significant dermal absorption can lead to severe metabolic acidosis, central nervous system depression, and ocular toxicity, which can result in permanent blindness.[6][7]
Risk Assessment and Mitigation: A Hierarchy of Controls
A proactive approach to safety involves implementing a hierarchy of controls to minimize exposure. This strategy prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
References
An In-depth Technical Guide to the Purity and Assay of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the purity and assay of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical synthesis. The accurate characterization of this compound is paramount to ensure the quality, safety, and efficacy of the final products. This document moves beyond standard protocols to explain the scientific rationale behind the selection of analytical techniques and the design of robust, self-validating systems for quality control.
Introduction: The Significance of Purity and Assay
This compound is a fluorinated pyridine derivative whose precise molecular structure imparts specific reactivity and biological activity in larger molecules. In the context of drug development and agrochemical research, even minute impurities can have significant consequences, potentially altering pharmacological or toxicological profiles, affecting stability, and impacting manufacturability. Therefore, a rigorous and well-validated analytical framework for determining purity (the identity and quantity of all components) and assay (the amount of the desired compound) is not merely a regulatory requirement but a scientific necessity.
This guide will delve into the core analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing not just the "how" but, more importantly, the "why" behind each methodological choice.
Understanding the Impurity Profile: A Synthesis-Based Approach
A thorough understanding of the synthetic route is the cornerstone of effective impurity profiling. Potential impurities in this compound can be categorized as process-related impurities (starting materials, intermediates, by-products) and degradation products. While a definitive, publicly available synthesis for this specific molecule is not extensively documented, plausible synthetic pathways can be inferred from established organic chemistry principles and related literature. Three potential routes are considered here to illustrate the impurity profiling strategy.
dot
Caption: Plausible synthetic routes to this compound.
Table 1: Potential Process-Related Impurities
| Synthetic Route | Starting Material | Potential Impurities |
| A: Reduction | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Unreacted starting material, corresponding ester intermediate, over-reduction products. |
| B: Hydrolysis & Reduction | 3-Chloro-5-(trifluoromethyl)-2-cyanopyridine | Unreacted starting material, amide intermediate, products of incomplete hydrolysis. |
| C: Diazotization | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Unreacted starting material, phenol by-products, other diazonium salt reaction products. |
Chromatographic Methods for Purity Determination
Chromatographic techniques are indispensable for separating and quantifying the main component from its impurities. The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the analyte and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds. A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of stability.
Rationale for Method Development:
-
Column Selection: A C18 reversed-phase column is a versatile starting point for moderately polar compounds like the target molecule. The choice of particle size (e.g., 5 µm or sub-2 µm) will depend on the desired resolution and analysis time.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the pyridine ring.
-
Detection: A photodiode array (PDA) detector is highly recommended as it provides spectral information that can help in peak identification and purity assessment. A wavelength of around 270 nm is a reasonable starting point for pyridine-containing compounds.
-
Gradient Elution: A gradient elution is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities within a reasonable timeframe.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
dot
Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for identifying unknown impurities.
Rationale for Method Development:
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point for separating a range of potential impurities.[1]
-
Injection Mode: Splitless injection is often preferred for trace impurity analysis to maximize sensitivity.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) allows for the separation of compounds with a wide range of boiling points.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard method, providing reproducible fragmentation patterns that can be searched against spectral libraries for identification.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Forced Degradation Studies: Probing Stability
Forced degradation studies are essential to develop stability-indicating analytical methods and to understand the degradation pathways of the drug substance.[3][4] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing and storage.
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24 h | Hydrolysis of the methanol group, potential reactions on the pyridine ring. |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | Hydrolysis of the methanol group, potential reactions on the pyridine ring. |
| Oxidative Degradation | 3% H₂O₂, room temperature, 24 h | Oxidation of the methanol group to an aldehyde or carboxylic acid, N-oxidation of the pyridine ring. |
| Thermal Degradation | Solid state, 80 °C, 48 h | General decomposition. |
| Photolytic Degradation | Solution, exposure to UV light (e.g., 254 nm) and visible light | Photochemical reactions leading to various degradation products. |
The samples generated from these studies are then analyzed by the developed HPLC method to assess the separation of the main peak from any degradation products.
Quantitative NMR (qNMR) for Absolute Assay
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the absolute purity or assay of a substance without the need for a specific reference standard of the same compound.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Rationale for qNMR:
-
Universality: qNMR can be applied to any soluble compound containing NMR-active nuclei.
-
Accuracy and Precision: When performed correctly, qNMR can provide highly accurate and precise results.
-
No Reference Standard of the Analyte Needed: A certified internal standard of a different, well-characterized compound is used for quantification.
Key Considerations for qNMR:
-
Internal Standard Selection: The internal standard should be stable, non-volatile, have a known high purity, and possess signals that do not overlap with the analyte's signals. For this compound in a solvent like DMSO-d₆, maleic acid or 1,4-dinitrobenzene could be suitable choices.[6]
-
Solvent Selection: The solvent must dissolve both the analyte and the internal standard. Deuterated solvents are used to avoid large solvent signals in ¹H NMR.
-
Experimental Parameters: Critical parameters include a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons, a calibrated 90° pulse, and a high signal-to-noise ratio.
Experimental Protocol: ¹H-qNMR for Assay Determination
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons being quantified. A value of 30-60 seconds is often a safe starting point.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250 for the signals used for quantification.
-
Spectral Width: Cover the entire proton chemical shift range.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for both the analyte and the internal standard.
-
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
dot
Caption: Logical workflow for qNMR purity determination.
Data Presentation and Validation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation. The analytical methods themselves must be validated according to ICH guidelines to demonstrate their suitability for their intended purpose.
Table 3: Summary of Analytical Data
| Analytical Technique | Parameter | Result | Specification |
| HPLC Purity | % Area of Main Peak | 99.8% | ≥ 99.0% |
| Individual Impurity | < 0.1% | ≤ 0.15% | |
| Total Impurities | 0.2% | ≤ 0.5% | |
| GC-MS | Volatile Impurities | Not Detected | Report if present |
| qNMR Assay | Purity (w/w %) | 99.5% | 98.0% - 102.0% |
| Water Content (Karl Fischer) | % w/w | 0.1% | ≤ 0.5% |
| Residue on Ignition | % w/w | < 0.1% | ≤ 0.1% |
Conclusion
The determination of purity and assay for this compound requires a multi-faceted analytical approach. By combining chromatographic separation techniques for impurity profiling with a primary method like qNMR for an absolute assay, a comprehensive and robust quality control strategy can be established. A thorough understanding of the synthetic process is critical for identifying potential impurities, and forced degradation studies are essential for developing stability-indicating methods. The implementation of these scientifically sound and well-validated analytical procedures is fundamental to ensuring the quality and consistency of this important chemical intermediate in research and development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ijrpc.com [ijrpc.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid [lgcstandards.com]
- 6. mdpi.com [mdpi.com]
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol suppliers and cost
An In-depth Technical Guide to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol for Researchers and Drug Development Professionals
Introduction
This compound is a fluorinated pyridine derivative that has emerged as a critical building block in the synthesis of novel therapeutic agents and agrochemicals. Its unique trifluoromethyl group significantly influences its biological activity and stability, making it a valuable intermediate in drug discovery.[1] This guide provides a comprehensive overview of its suppliers, cost, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of approximately 211.57 g/mol .[] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1033463-31-8 | [][3] |
| Molecular Formula | C7H5ClF3NO | [][3] |
| Molecular Weight | 211.57 g/mol | [] |
| Purity | Typically ≥95% - 98% | [][3] |
| Appearance | Solid | [3] |
| Synonyms | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol, 3-Chloro-2-(hydroxymethyl)-5-(trifluoromethyl)pyridine | [][3] |
Supplier and Cost Analysis
The availability and cost of this compound can vary depending on the supplier, purity, and quantity required. The following tables provide a comparative analysis of suppliers and their pricing.
Reputable Suppliers
| Supplier | Website |
| CymitQuimica | --INVALID-LINK-- |
| BOC Sciences | --INVALID-LINK-- |
| Aladdin | --INVALID-LINK-- |
| BLD Pharm | --INVALID-LINK-- |
| Matrix Scientific | --INVALID-LINK-- |
Comparative Cost Analysis
| Supplier | Quantity | Price (EUR) |
| CymitQuimica | 100 mg | €26.00 |
| 250 mg | €37.00 | |
| 1 g | €88.00 | |
| 5 g | €242.00 | |
| 10 g | €584.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to request a quote from the suppliers for the most up-to-date pricing.
Synthesis and Manufacturing
The synthesis of this compound and related trifluoromethyl-pyridines often involves multi-step processes. A common strategy is the fluorination of a corresponding trichloromethyl-pyridine precursor. For instance, 2,3-dichloro-5-(trichloromethyl)pyridine can be fluorinated using anhydrous hydrogen fluoride in a liquid phase reaction to yield 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.[4] This intermediate can then potentially be converted to the desired alcohol.
Caption: A plausible synthetic pathway for this compound.
Applications in Research and Development
The trifluoromethyl group in this compound enhances its biological activity, making it a valuable component in the development of new drugs and agrochemicals.[1]
-
Pharmaceutical Development: This compound serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1] The trifluoromethyl group can improve metabolic stability and binding affinity of the final drug molecule.
-
Agrochemicals: It is utilized in the formulation of more potent and environmentally friendly pesticides and herbicides.[1] Trifluoromethylpyridines are a key structural motif in many active agrochemical ingredients.[5]
Caption: Key application areas of this compound.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is crucial for its use in research and development. Standard analytical techniques are employed for quality control.
Common Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Experimental Protocol: Purity Determination by HPLC
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Calculation: Compare the peak area of the main peak in the sample chromatogram to that of the standard chromatogram to determine the purity.
References
- 1. chemimpex.com [chemimpex.com]
- 3. 3-Chloro-5-(trifluoromethyl)-2-pyridinemethanol [cymitquimica.com]
- 4. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Abstract: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is a highly functionalized pyridine derivative of significant interest in the fields of medicinal and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, a reactive chlorine atom, and a versatile hydroxymethyl group, positions it as a strategic building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, its chemical reactivity, and an illustrative case study of a related compound's application in the development of modern fungicides. This document is intended for researchers, chemists, and professionals in drug discovery and crop protection seeking to leverage the potential of this valuable intermediate.
Introduction: The Power of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and agrochemicals. Its nitrogen atom imparts unique electronic properties and serves as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
This compound (CAS No. 1033463-31-8) emerges as a particularly valuable intermediate due to the confluence of three key functional groups. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is renowned for its ability to increase metabolic stability by blocking sites of oxidation and enhance lipophilicity, which can improve cell membrane permeability.[1] The chlorine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of further molecular complexity. Finally, the hydroxymethyl (-CH2OH) group is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, or undergo etherification and esterification reactions. This guide aims to provide a detailed technical overview of this compound for professionals in chemical synthesis and development.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1033463-31-8 | [2][3] |
| Molecular Formula | C₇H₅ClF₃NO | [2][3] |
| Molecular Weight | 211.57 g/mol | [4] |
| Appearance | Solid (predicted) | [5] |
| Solubility | Slightly soluble in water (6.6 g/L at 25°C, predicted) | [3] |
| InChI | InChI=1S/C7H5ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 | [3][4] |
| SMILES | C1=C(C=NC(=C1Cl)CO)C(F)(F)F | [3][4] |
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data is not widely available in the public domain, computational predictions provide valuable insights into the expected spectral characteristics of the molecule.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group, as well as a broad singlet for the hydroxyl proton.
-
¹³C NMR (Predicted): The carbon NMR spectrum will be characterized by signals for the five carbons of the pyridine ring, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. A signal for the methylene carbon of the hydroxymethyl group will also be present.
-
¹⁹F NMR (Predicted): The fluorine NMR spectrum is expected to show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (Predicted): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic isotopic pattern (M+2) due to the presence of a chlorine atom.
Synthesis and Manufacturing
Proposed Laboratory Protocol: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
This protocol is a representative, theoretical procedure and has not been experimentally validated. Standard laboratory safety precautions should be followed.
Step 1: Activation of the Carboxylic Acid (Optional but Recommended)
-
To a solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-chloro-5-(trifluoromethyl)picolinoyl chloride.
Causality: Conversion to the acid chloride activates the carboxyl group, making it more susceptible to reduction by milder reducing agents and often leading to cleaner reactions and higher yields compared to the direct reduction of the carboxylic acid.
Step 2: Reduction to the Alcohol
-
Dissolve the crude acid chloride from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of sodium borohydride (NaBH₄, 2.0 eq) in a small amount of water or a suspension in THF.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize excess borohydride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of acid chlorides to primary alcohols. Its use minimizes the risk of over-reduction or side reactions with the other functional groups on the pyridine ring.
Caption: Proposed synthesis of the title compound via an acid chloride intermediate.
Chemical Reactivity and Derivatization
The three functional groups of this compound offer multiple avenues for further chemical transformations, making it a versatile building block.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid using stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent.
-
Reactions at the Hydroxyl Group: The hydroxyl group can undergo standard etherification reactions (e.g., Williamson ether synthesis) or esterification with acyl chlorides or carboxylic acids under appropriate conditions.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, particularly if the pyridine nitrogen is activated (e.g., by N-oxide formation).
-
Cross-Coupling Reactions: The chloro-substituent can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular diversity.
Caption: Key reactivity hubs of this compound.
Applications in Agrochemical Development: An Illustrative Case Study
While specific examples detailing the use of this compound are not prevalent in publicly accessible literature, the strategic importance of this structural motif can be effectively demonstrated through a closely related analogue. The fungicide Fluazinam is synthesized from 2-amino-3-chloro-5-(trifluoromethyl)pyridine, highlighting the utility of this substitution pattern in creating potent agrochemicals.[2][4]
Case Study: The Fluazinam Precursor
Fluazinam is a broad-spectrum fungicide used to control a variety of plant diseases. Its synthesis relies on the key intermediate 2-amino-3-chloro-5-(trifluoromethyl)pyridine. This intermediate is prepared from 2,3-dichloro-5-(trifluoromethyl)pyridine via amination.[4] This transformation underscores the value of the chloro- and trifluoromethyl-substituted pyridine core in the rapid assembly of complex, biologically active molecules.
The biological activity of compounds like Fluazinam is intrinsically linked to the physicochemical properties imparted by the trifluoromethyl and chloro substituents. The -CF₃ group enhances the molecule's ability to permeate fungal cell membranes and resist metabolic degradation, leading to sustained efficacy.
Caption: Illustrative synthesis and mode of action for a related trifluoromethylpyridine fungicide.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Specific toxicity data is not widely available, and therefore, the compound should be treated as potentially hazardous.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound represents a potent and versatile chemical building block. The strategic placement of its chloro, trifluoromethyl, and hydroxymethyl groups provides a rich platform for the synthesis of novel compounds with potential applications in both the pharmaceutical and agrochemical industries. While its direct application in commercial products is not yet widely documented, the established value of the trifluoromethylpyridine scaffold suggests that this intermediate holds significant potential for future discovery and development efforts. Further research into its derivatization and biological evaluation is warranted to fully explore its utility in creating the next generation of bioactive molecules.
References
- 1. 1308146-14-6|(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 4. 3-Chloro-5-(trifluoromethyl)picolinic acid [lgcstandards.com]
- 5. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Synthesis of a Novel Pyridyl Ether Insecticide from (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Abstract
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical research, forming the backbone of numerous high-performance insecticides.[1][2] This technical guide provides a comprehensive, step-by-step protocol for the synthesis of a novel pyridyl ether insecticide, leveraging the readily available starting material, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol. The designed target molecule, 2-((2,6-dichloro-4-((3,3-dichloroallyl)oxy)phenoxy)methyl)-3-chloro-5-(trifluoromethyl)pyridine, combines the potent TFMP moiety with a dichloropropene ether functionality, a class of insecticides known for their efficacy against various lepidopteran pests and their unique mode of action.[3][4] This document is intended for researchers, scientists, and professionals in the field of insecticide discovery and development, offering a detailed rationale for the synthetic strategy, validated protocols for each synthetic step, and methods for the characterization of the synthesized compounds.
Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety
The incorporation of fluorine-containing functional groups has revolutionized the design of agrochemicals, enhancing metabolic stability, bioavailability, and binding affinity to target proteins. The trifluoromethylpyridine (TFMP) fragment, in particular, has emerged as a privileged structural motif in a diverse range of pesticides, including insecticides, fungicides, and herbicides.[1][2] Commercially successful insecticides such as Chlorantraniliprole and Cyantraniliprole feature a substituted pyridyl ring, demonstrating the significant contribution of this heterocycle to their biological activity.
The starting material for the synthesis outlined in this guide, this compound, is a valuable building block that contains the key TFMP pharmacophore. The chloro and trifluoromethyl substituents on the pyridine ring are crucial for modulating the electronic properties and metabolic stability of the final molecule, while the hydroxymethyl group at the 2-position provides a convenient handle for further chemical elaboration.
This guide details the rational design and synthesis of a novel insecticide by creating a pyridyl ether linkage. This approach is inspired by the structure of the commercial insecticide Pyridalyl, which also contains a dichloropropene ether moiety.[3][4] By combining the (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl fragment with a substituted phenol known to contribute to insecticidal activity, we aim to generate a new active ingredient with a potentially enhanced or complementary biological profile.
Synthetic Strategy: A Two-Step Approach to the Novel Pyridyl Ether
The synthesis of the target insecticide is designed as a two-step process, commencing with the conversion of the starting pyridyl methanol to a more reactive pyridyl methyl chloride. This is followed by a Williamson ether synthesis to couple the pyridyl methyl chloride with a custom-synthesized phenolic partner.
Experimental Protocols
Synthesis of Intermediate 1: 2-(Chloromethyl)-3-chloro-5-(trifluoromethyl)pyridine
The conversion of the primary alcohol of the starting material to an alkyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the purification of the product.[5]
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 211.57 | 10 | 2.12 g |
| Thionyl chloride (SOCl₂) | 118.97 | 12 | 0.88 mL |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (2.12 g, 10 mmol).
-
Add anhydrous dichloromethane (20 mL) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (0.88 mL, 12 mmol) dropwise to the stirred solution over 10 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel if necessary.
Synthesis of Intermediate 2: 2,6-Dichloro-4-((3,3-dichloroallyl)oxy)phenol
This phenolic intermediate is synthesized via the chlorination of 4-((3,3-dichloroallyl)oxy)phenol. The use of sulfuryl chloride (SO₂Cl₂) allows for the selective dichlorination at the ortho-positions to the hydroxyl group.[6]
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-(Chloromethyl)-3-chloro-5-(trifluoromethyl)pyridine | 229.01 | 5 | 1.15 g |
| 2,6-Dichloro-4-((3,3-dichloroallyl)oxy)phenol | 289.95 | 5 | 1.45 g |
| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 7.5 | 1.04 g |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 25 mL |
Protocol:
-
To a dry 100 mL round-bottom flask, add 2,6-Dichloro-4-((3,3-dichloroallyl)oxy)phenol (1.45 g, 5 mmol), potassium carbonate (1.04 g, 7.5 mmol), and anhydrous DMF (25 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-(Chloromethyl)-3-chloro-5-(trifluoromethyl)pyridine (1.15 g, 5 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure novel insecticide.
Characterization of the Final Product
The structure of the synthesized novel insecticide should be confirmed using standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons of both the pyridine and phenyl rings, the methylene protons of the ether linkage, and the protons of the dichloroallyl group.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for all unique carbon atoms in the molecule, including the trifluoromethyl carbon (as a quartet).
-
Mass Spectrometry (ESI-MS): Calculation of the exact mass of the protonated molecule [M+H]⁺ to confirm the molecular formula.
-
FT-IR: Characteristic absorption bands for C-O-C (ether), C-Cl, and C-F bonds.
Structure-Activity Relationship and Expected Biological Activity
The designed novel insecticide incorporates several key features that are expected to contribute to its biological activity:
-
Trifluoromethylpyridine Moiety: This group is known to enhance insecticidal potency and metabolic stability. [1][2]* Dichloropropene Ether Group: This functionality is present in the commercial insecticide Pyridalyl and is associated with a unique mode of action, which may help to overcome resistance to other classes of insecticides. [3][4]* Polychlorinated Aromatic Rings: The presence of multiple chlorine atoms on both aromatic rings can increase the lipophilicity of the molecule, facilitating its penetration through the insect cuticle and its interaction with the target site.
Based on the structural analogy to other dichloropropene ether insecticides, the synthesized compound is expected to exhibit significant insecticidal activity, particularly against lepidopteran pests such as the diamondback moth (Plutella xylostella) and armyworms (Spodoptera spp.).
Conclusion
This application note provides a detailed and rationalized synthetic pathway for a novel pyridyl ether insecticide starting from this compound. The protocols are based on well-established and reliable chemical transformations, and the design of the target molecule is grounded in the principles of structure-activity relationships for this class of agrochemicals. This guide serves as a valuable resource for researchers aiming to explore new chemical space in the ongoing effort to develop next-generation crop protection agents.
References
- 1. Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of nitropyridyl-based dichloropropene ethers as insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol as a Strategic Building Block in Drug Discovery
Abstract
The strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethylpyridine motif, in particular, is a privileged structure found in numerous approved pharmaceuticals and agrochemicals.[3] This guide focuses on (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol (CAS No. 1033463-31-8), a highly versatile and functionalized building block. Its unique arrangement of a reactive hydroxymethyl group, a chlorine atom suitable for cross-coupling, and an electron-withdrawing trifluoromethyl group offers a powerful toolkit for drug discovery programs. This document provides a comprehensive overview of its physicochemical properties, a robust protocol for its synthesis from commercially available precursors, and detailed methodologies for its strategic deployment in the synthesis of complex, drug-like molecules.
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.[4] When substituted with a trifluoromethyl (-CF3) group, the resulting scaffold often exhibits enhanced metabolic stability and increased lipophilicity, which can improve cell permeability and target engagement.[2]
This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its three key functional groups:
-
C2-Hydroxymethyl (-CH2OH): A versatile primary alcohol that serves as a synthetic handle for oxidation to aldehydes and carboxylic acids, conversion to leaving groups for nucleophilic substitution, or formation of ethers and esters.
-
C3-Chloro (-Cl): An attachment point for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon- or heteroatom-based substituents to build molecular complexity.
-
C5-Trifluoromethyl (-CF3): A powerful electron-withdrawing group that modulates the pKa of the pyridine nitrogen and acts as a metabolically stable lipophilic moiety, often improving binding interactions through non-classical forces.
This guide is designed for medicinal and synthetic chemists, providing the foundational knowledge and actionable protocols required to effectively leverage this building block in drug discovery campaigns.
Physicochemical & Safety Profile
A thorough understanding of a building block's properties and handling requirements is critical for its successful application.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1033463-31-8 | [5][6] |
| Molecular Formula | C₇H₅ClF₃NO | [5][][8] |
| Molecular Weight | 211.57 g/mol | [5][][8] |
| Appearance | Solid | [6][8] |
| IUPAC Name | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | [] |
| InChI Key | GJPVRQMKHNSMCO-UHFFFAOYSA-N | [6][] |
Safety & Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related trifluoromethyl- and chloro-substituted pyridines dictate a cautious approach.[9][10][11]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9][12]
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if inhaled, ingested, or absorbed through the skin.[11][13]
-
Fire & Reactivity: The compound is combustible. In case of fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF) may be released.[9][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9][11]
Synthesis of the Building Block
Workflow: Synthesis via Carboxylic Acid Reduction
Caption: Synthesis of the target alcohol from its carboxylic acid precursor.
Protocol 3.1: Borane Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Rationale: Borane-tetrahydrofuran complex (BH₃·THF) is chosen as the reducing agent for its high selectivity in reducing carboxylic acids in the presence of other reducible groups like halogens, providing a safer and often cleaner alternative to lithium aluminum hydride (LiAlH₄).
Materials:
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq)
-
Borane-tetrahydrofuran complex (1 M solution in THF, ~1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1-0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reductant: Slowly add the BH₃·THF solution (1.5 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step is crucial for safely destroying excess borane.
-
Workup: Remove the solvent under reduced pressure. To the resulting residue, add ethyl acetate and saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Core Applications & Reaction Protocols
The true utility of this building block lies in the selective manipulation of its hydroxymethyl group to forge new bonds and introduce diverse functionality.
Oxidation to the Aldehyde: A Gateway to C-N Bond Formation
Oxidizing the primary alcohol to the corresponding aldehyde creates a versatile electrophile for reactions such as reductive amination, Wittig olefination, and aldol condensations.
Caption: Two-step sequence from alcohol to substituted amine.
Protocol 4.1.1: Dess-Martin Periodinane (DMP) Oxidation
Rationale: DMP is a mild and highly selective oxidizing agent that efficiently converts primary alcohols to aldehydes at room temperature with minimal over-oxidation to the carboxylic acid.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin Periodinane (1.1 - 1.2 eq) portion-wise at room temperature.
-
Stir the resulting suspension for 1-3 hours, monitoring by TLC. The reaction is typically rapid.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extract with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which is often used directly in the next step without further purification.
Conversion to an Electrophile for Nucleophilic Substitution
Transforming the hydroxyl into a better leaving group (e.g., a tosylate or halide) activates the benzylic-like position for SN2 reactions, enabling the direct attachment of nucleophiles.
Caption: Conversion to an alkyl bromide for subsequent SN2 displacement.
Protocol 4.2.1: Synthesis of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine
Rationale: Phosphorus tribromide (PBr₃) is an effective reagent for converting primary alcohols to the corresponding bromides. The resulting bromide is a potent electrophile for building complex molecules.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and cool to 0 °C.
-
Slowly add PBr₃ (0.4 eq) dropwise. Caution: Corrosive and reacts violently with water.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the mixture onto crushed ice.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash carefully with saturated aqueous NaHCO₃, then with brine.
-
Dry over MgSO₄, filter, and concentrate under reduced pressure. The crude bromide should be used immediately due to its potential lability.
Conclusion
This compound is more than a simple intermediate; it is a strategically designed building block that offers multiple, orthogonally reactive sites. The protocols detailed herein provide a reliable framework for its synthesis and subsequent elaboration into diverse and complex molecular architectures. By leveraging the distinct reactivity of the alcohol, the chloro group, and the inherent properties of the trifluoromethylpyridine core, drug discovery teams can accelerate the generation of novel compound libraries and expedite the path to identifying promising new chemical entities.
References
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-Chloro-5-(trifluoromethyl)-2-pyridinemethanol [cymitquimica.com]
- 8. [2-Chloro-5-(trifluoromethyl)-3-pyridinyl]methanol | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 15. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-chloro-5-trifluoromethyl-pyridine- 2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol Derivatives in Agrochemical Research
A Strategic Guide for the Exploration of Novel Agrochemicals
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The (3-chloro-5-(trifluoromethyl)pyridin-2-yl) scaffold is a cornerstone in modern agrochemical discovery, embedded in a variety of commercial herbicides, insecticides, and fungicides. The trifluoromethylpyridine (TFMP) moiety is prized for its ability to enhance the biological activity, metabolic stability, and target specificity of molecules.[1][2] This document provides a comprehensive guide for researchers on the potential agrochemical applications of derivatives of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol. While specific, publicly available data on the agrochemical applications of derivatives of this particular methanol are limited, this guide synthesizes information on related compounds to provide a robust framework for the design, synthesis, and evaluation of novel agrochemical candidates. We will explore the synthesis of the core scaffold, propose derivatization strategies, and detail established protocols for the biological evaluation of these new chemical entities.
The Significance of the Trifluoromethylpyridine Moiety in Agrochemicals
The trifluoromethyl group (-CF3) is a powerful bioisostere for a methyl group and other small alkyl groups, offering unique physicochemical properties that are highly advantageous in agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's binding affinity to target proteins, its movement within the plant or insect, and its resistance to metabolic degradation. The pyridine ring, a nitrogen-containing heterocycle, is another privileged scaffold in agrochemicals, often contributing to target interaction and systemic properties. The combination of these two features in the TFMP framework has led to the development of numerous successful commercial products.[2][3][4]
Synthesis of the Core Scaffold: this compound
The synthesis of this compound typically starts from more readily available precursors, such as 3-picoline. A key intermediate in this synthetic pathway is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is in high demand for the production of various crop-protection products.[3][5][6]
The general synthetic approach can be visualized as a multi-step process, often involving chlorination and fluorination reactions.
Caption: Synthetic pathway to this compound.
A crucial step is the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine, often achieved through a halogen exchange reaction with hydrogen fluoride.[6][7] The resulting 2,3,5-DCTF can then be converted to the corresponding carboxylic acid, which is subsequently reduced to the target methanol.
Derivatization Strategies for Agrochemical Discovery
The hydroxyl group of this compound offers a versatile handle for the synthesis of a wide array of derivatives. Based on successful strategies with related compounds, promising classes of derivatives for agrochemical screening include esters and ethers.
Ester Derivatives
Esterification of the primary alcohol can be readily achieved by reacting it with a variety of carboxylic acids, acid chlorides, or acid anhydrides. This approach allows for the introduction of diverse functionalities to probe structure-activity relationships (SAR).
Caption: General scheme for the synthesis of ester derivatives.
Ether Derivatives
The synthesis of ether derivatives can be accomplished through a Williamson ether synthesis, where the alcohol is first deprotonated with a suitable base to form an alkoxide, which then reacts with an alkyl or aryl halide.
Caption: General scheme for the synthesis of ether derivatives.
Protocols for Agrochemical Evaluation
Once a library of derivatives has been synthesized, a tiered screening approach is recommended to efficiently identify promising candidates.
Herbicidal Activity Screening
Protocol 1: In Vitro Seed Germination and Seedling Growth Assay
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in a buffered aqueous solution containing a surfactant.
-
Assay Setup: Place seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds on filter paper in petri dishes.
-
Treatment: Moisten the filter paper with the test solutions. Include a solvent control and a positive control (a commercial herbicide).
-
Incubation: Incubate the petri dishes under controlled conditions of light and temperature.
-
Evaluation: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length. Calculate the concentration required for 50% inhibition (IC50) of growth.
Insecticidal Activity Screening
Protocol 2: In Vivo Foliar Spray Assay against Aphids
-
Plant Preparation: Grow host plants (e.g., fava bean plants for pea aphids, Acyrthosiphon pisum) to a suitable size.
-
Infestation: Infest the plants with a known number of aphids.
-
Treatment: Prepare spray solutions of the test compounds in an appropriate solvent/surfactant system. Spray the infested plants to the point of runoff. Include a solvent control and a positive control (a commercial insecticide).
-
Incubation: Keep the treated plants in a controlled environment.
-
Evaluation: Assess aphid mortality at various time points (e.g., 24, 48, and 72 hours) after treatment. Calculate the lethal concentration required to kill 50% of the population (LC50).
Fungicidal Activity Screening
Protocol 3: In Vitro Mycelial Growth Inhibition Assay
-
Culture Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and amend it with the test compounds at various concentrations.
-
Inoculation: Place a mycelial plug from a actively growing culture of a target fungus (e.g., Botrytis cinerea) onto the center of the agar plates.
-
Incubation: Incubate the plates at an appropriate temperature for the specific fungus.
-
Evaluation: Measure the diameter of the fungal colony at regular intervals. Calculate the effective concentration required to inhibit 50% of mycelial growth (EC50) compared to a solvent control.
Data Presentation: Exemplary Data from Related Compounds
| Compound ID | R Group on Phenyl Ring | LC50 (mg L⁻¹)[7] |
| E18 | 2-F | 38.5 |
| E27 | 4-Cl | 30.8 |
| Avermectin (Control) | - | 29.6 |
| Chlorpyrifos (Control) | - | >250 |
Mechanism of Action: Postulated Targets
Based on the known mechanisms of action of other trifluoromethylpyridine-containing agrochemicals, derivatives of this compound could potentially target a range of biological pathways.
Caption: Potential mechanisms of action for agrochemical derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel agrochemicals. Although direct derivatization and application data for this specific molecule are scarce in the public domain, the wealth of information on related trifluoromethylpyridine compounds provides a clear and rational path forward for research and development. The synthetic strategies and biological evaluation protocols outlined in this guide offer a solid foundation for the exploration of this chemical space. Future work should focus on the synthesis of diverse libraries of ester and ether derivatives, followed by systematic screening to identify lead compounds with potent herbicidal, insecticidal, or fungicidal activity. Elucidation of the mechanism of action of any active compounds will be crucial for their further development and for managing potential resistance.
References
- 1. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 2. WO2025087845A1 - Herbicidal derivatives - Google Patents [patents.google.com]
- 3. FUNGICIDAL COMPOSITIONS - Patent 3240415 [data.epo.org]
- 4. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note & Protocol: A Guide to the Synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol, a key heterocyclic building block in contemporary drug discovery and agrochemical research. The primary method detailed is the direct reduction of the commercially available 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid using lithium aluminum hydride (LiAlH₄). The narrative emphasizes the chemical rationale behind procedural steps, stringent safety protocols required for handling hydridic reducing agents, and detailed methodologies for reaction workup and product purification. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and well-understood pathway to this valuable intermediate.
Introduction and Synthetic Strategy
This compound and its derivatives are pivotal intermediates in the synthesis of various biologically active molecules.[1][2] The unique substitution pattern of the pyridine ring—featuring a chlorine atom, a trifluoromethyl group, and a hydroxymethyl moiety—offers multiple points for diversification in lead optimization campaigns.
The most direct and efficient synthetic route to this primary alcohol is the reduction of the corresponding carboxylic acid or its ester derivative.[3][4][5] While several reducing agents exist, their reactivity profiles differ significantly.
-
Lithium Aluminum Hydride (LiAlH₄): A potent, non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters, to primary alcohols.[3][6][7] Its high reactivity makes it the reagent of choice for this transformation, ensuring a high conversion rate.[8]
-
Sodium Borohydride (NaBH₄): A milder and more selective reducing agent. Under standard conditions, NaBH₄ is generally ineffective at reducing carboxylic acids.[9] However, it can reduce esters, although this often requires elevated temperatures or the use of activating additives.[10][11][12] A two-step process involving initial esterification of the carboxylic acid followed by NaBH₄ reduction presents a viable, albeit less direct, alternative.
Given the goal of efficiency and a robust, single-step conversion, this protocol will focus on the use of Lithium Aluminum Hydride for the direct reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[13][14]
Reaction Mechanism: Hydride Reduction of a Carboxylic Acid
The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism that leverages the high nucleophilicity of the hydride ion (H⁻) delivered by the AlH₄⁻ complex.
-
Acid-Base Reaction: The first equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid to form a lithium carboxylate salt and liberating hydrogen gas.
-
Formation of Aluminate Ester: The lithium carboxylate coordinates with the aluminum species, which then eliminates a stable aluminate leaving group to form an intermediate aldehyde.
-
Aldehyde Reduction: The aldehyde, being more reactive than the starting carboxylic acid, is immediately reduced by another equivalent of hydride. This nucleophilic attack on the carbonyl carbon forms a tetrahedral lithium alkoxide intermediate.
-
Aqueous Workup: The final step involves quenching the reaction with water and acid/base to neutralize any remaining LiAlH₄ and protonate the alkoxide, yielding the desired primary alcohol.[15]
Experimental Protocol
This protocol details the direct reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid to this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | ≥97% | Sigma-Aldrich | Starting material.[13][14] |
| Lithium Aluminum Hydride (LiAlH₄) | Powder, ≥95% | Sigma-Aldrich | Highly reactive. Handle under inert atmosphere only.[16][17][18] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | For extraction. |
| Water (H₂O) | Deionized | In-house | For quenching procedure. |
| Sodium Hydroxide (NaOH) Solution | 15% (w/v) aqueous | In-house | For quenching procedure. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Fisher Scientific | Eluent for chromatography. |
Equipment
-
Three-neck round-bottom flask with appropriate stoppers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with inert gas inlet (Nitrogen or Argon)
-
Ice/water bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Workflow for the LiAlH₄ reduction of the starting carboxylic acid.
Step-by-Step Procedure
CAUTION: This procedure must be performed in a certified chemical fume hood. All glassware must be oven- or flame-dried before use. An inert atmosphere is critical for safety and success.
-
Reaction Setup: Assemble a three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Purge the entire system with inert gas for 10-15 minutes.
-
Reagent Preparation:
-
In the reaction flask, carefully add Lithium Aluminum Hydride (2.0 equivalents) and suspend it in anhydrous THF (approx. 0.2 M relative to LiAlH₄).
-
Cool the suspension to 0 °C using an ice/water bath.
-
In a separate flask, dissolve 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 equivalent) in anhydrous THF (approx. 0.5 M) and load this solution into the dropping funnel.
-
-
Reaction Execution:
-
Add the carboxylic acid solution dropwise from the funnel to the stirred LiAlH₄ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C. Causality Note: Slow addition is critical to control the highly exothermic initial acid-base reaction and subsequent reduction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Reaction Quenching (Fieser Method):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CRITICAL SAFETY STEP: Quench the reaction by adding reagents sequentially and very slowly with vigorous stirring. For every 'X' g of LiAlH₄ used, add: i. 'X' mL of water ii. 'X' mL of 15% (w/v) aqueous NaOH iii. '3X' mL of water
-
Causality Note: This specific sequence is designed to convert the reactive aluminum hydrides into a granular, easily filterable solid (lithium and sodium aluminates), while safely managing the evolution of hydrogen gas.
-
-
Workup and Isolation:
-
Allow the resulting slurry to stir at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite® or a coarse fritted funnel, washing the solid cake thoroughly with diethyl ether or ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a solid or oil.
-
Safety and Handling
Trustworthiness in chemical synthesis is predicated on a rigorous adherence to safety. The reagents used in this protocol present significant hazards that must be actively managed.
-
Lithium Aluminum Hydride (LiAlH₄):
-
Hazard: Extremely water-reactive and can ignite spontaneously in moist air or upon friction.[16] Contact with water or protic solvents releases flammable hydrogen gas violently. Causes severe chemical burns.[17][18][19]
-
Handling: Must always be handled under an inert atmosphere (glovebox or Schlenk line).[16] Use a fire-retardant lab coat, safety glasses with side shields or goggles, and heavy-duty, chemical-resistant gloves.[16]
-
Spill & Fire: In case of fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand. DO NOT USE WATER, CO₂, or foam extinguishers .[16][20] For spills, cover with dry sand, scoop with spark-resistant tools, and place in a sealed container for disposal.[19][20]
-
-
Tetrahydrofuran (THF):
-
Hazard: Flammable liquid. Can form explosive peroxides upon standing in air.
-
Handling: Use anhydrous grade from a sealed bottle or a solvent purification system to ensure it is peroxide-free. Store away from ignition sources.
-
References
- 1. 1308146-14-6|(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 2. N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide [synhet.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9 [matrix-fine-chemicals.com]
- 15. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. westliberty.edu [westliberty.edu]
- 18. fishersci.com [fishersci.com]
- 19. nj.gov [nj.gov]
- 20. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes & Protocols: Leveraging (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol for the Synthesis of Advanced Fungicide Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical design, imparting unique physicochemical properties that enhance biological activity, metabolic stability, and cellular uptake.[1][2][3] The trifluoromethyl group, being strongly electron-withdrawing, significantly alters the electronic profile of the pyridine ring, which can lead to stronger binding interactions with target enzymes.[1] Among the various TFMP derivatives, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol stands out as a versatile and strategic starting material for the synthesis of a new generation of fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class.[4][5]
This guide provides an in-depth exploration of the synthetic pathways and biological evaluation protocols stemming from this key intermediate. We will focus on the practical synthesis of potent fungicides, exemplified by the well-established compound Fluopyram, and detail the methodologies for assessing their biological efficacy. The causality behind experimental choices is emphasized to provide a framework not just for replication, but for innovation.
Section 1: Synthetic Pathways from a Core Intermediate
The true value of this compound lies in the reactivity of its primary alcohol functional group. This group serves as a versatile handle for elaboration into other functionalities, most notably an amine, which is crucial for the formation of the amide bond central to many SDHI fungicides.
Protocol 1: Two-Step Synthesis of the Key Amine Intermediate
A common and efficient strategy to convert the starting alcohol into a primary amine involves a two-step process: conversion to a halide followed by nucleophilic substitution with a cyanide source and subsequent reduction. This pathway is a foundational technique for building the necessary ethylamine side chain seen in fungicides like Fluopyram.[6]
Step 1A: Chlorination of the Primary Alcohol
-
Rationale: The conversion of the hydroxyl group into a good leaving group, such as a chloride, is the first step to enable nucleophilic substitution. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-3-chloro-5-(trifluoromethyl)pyridine. This intermediate is often used directly in the next step without further purification.
-
Step 1B: Cyanation and Reduction to form 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
-
Rationale: The introduction of a cyano group, followed by its reduction, is a classic method for extending a carbon chain and introducing a primary amine. This two-carbon extension is critical for the final fungicide structure. While historical methods often used palladium-carbon catalytic hydrogenation, modern approaches may use safer reducing agents like sodium borohydride with a catalyst to avoid high-pressure hydrogen.[6][7]
-
Procedure:
-
Dissolve the crude 2-(chloromethyl)-3-chloro-5-(trifluoromethyl)pyridine from the previous step in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 - 1.5 eq) and stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours until TLC analysis indicates the consumption of the starting material. This forms the nitrile intermediate, 2-cyano-methyl-3-chloro-5-(trifluoromethyl)pyridine.[6]
-
For the reduction, cool the reaction mixture. In a separate flask, prepare a solution of a suitable reducing agent. A safer alternative to high-pressure hydrogenation is the use of sodium borohydride in the presence of a nickel-based catalyst.[7]
-
Carefully add the reducing agent to the nitrile solution. The reaction can be exothermic and may require cooling.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Work up the reaction by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The resulting amine, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, can be purified by column chromatography or by forming a hydrochloride salt, which facilitates purification through recrystallization and is convenient for the subsequent amidation step.[6]
-
Protocol 2: Amide Coupling to Synthesize Fluopyram
The final step in creating the active fungicide is the formation of an amide bond between the synthesized amine intermediate and a suitable carboxylic acid derivative, typically an acid chloride.
-
Rationale: The direct condensation of an amine with an acid chloride is a highly efficient and widely used method for amide synthesis. An acid scavenger, such as triethylamine (Et₃N), is required to neutralize the HCl generated during the reaction, driving it to completion.[6]
-
Procedure:
-
Suspend the hydrochloride salt of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (1.0 eq) in an anhydrous solvent like DCM in a round-bottom flask.[6]
-
Cool the suspension in an ice bath.
-
Add triethylamine (approx. 3.0 eq) to the suspension to both neutralize the HCl salt and act as the acid scavenger for the subsequent reaction.[6]
-
In a separate flask, dissolve 2-(trifluoromethyl)benzoyl chloride (1.2 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 10-12 hours.[6]
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, followed by a dilute HCl solution, and finally with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude Fluopyram can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to yield a high-purity product.[8]
-
Section 2: Mechanism of Action - Inhibition of Succinate Dehydrogenase
Fungicides derived from this pathway, including Fluopyram and Isopyrazam, primarily function as Succinate Dehydrogenase Inhibitors (SDHIs).[4][9][10]
-
Cellular Target: The target enzyme, succinate dehydrogenase (SDH), is also known as Complex II in the mitochondrial electron transport chain (ETC).[11] SDH is unique because it participates in both the Krebs cycle and the ETC.[9] It catalyzes the oxidation of succinate to fumarate in the Krebs cycle, simultaneously transferring electrons to ubiquinone (Q) in the ETC, which is essential for cellular respiration and ATP production.[11][12]
-
Inhibitory Action: SDHI fungicides act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[11][12] This binding physically blocks the transfer of electrons from the enzyme's FADH₂ cofactor to ubiquinone. The disruption of this critical step halts the entire respiratory chain, leading to a rapid depletion of cellular energy (ATP) and ultimately causing fungal cell death.[11] The accumulation of succinate due to the blockage can also lead to oxidative stress and other detrimental cellular effects.[9]
Section 3: Biological Evaluation Protocols
To assess the efficacy of newly synthesized compounds, a standardized in vitro antifungal bioassay is essential. The mycelial growth inhibition assay is a robust method for determining the concentration at which a compound inhibits fungal growth.
Protocol 3: In Vitro Mycelial Growth Inhibition Assay
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of a synthesized fungicide against a target fungal pathogen (e.g., Botrytis cinerea).[13]
-
Principle: The fungus is cultured on a solid medium amended with varying concentrations of the test compound. The inhibition of radial growth is measured relative to a control, allowing for the calculation of the EC₅₀ value.
-
Materials:
-
Potato Dextrose Agar (PDA) medium.
-
Actively growing culture of the target fungus.
-
Synthesized test compounds and a positive control fungicide (e.g., commercial Fluopyram or Boscalid).
-
Sterile Petri dishes (90 mm).
-
Sterile water and a suitable solvent (e.g., DMSO or acetone).
-
Cork borer (5 mm diameter).
-
Incubator.
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of each test compound and the positive control by dissolving them in a minimal amount of DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare working solutions that will yield the desired final concentrations in the agar (e.g., 100, 10, 1, 0.1, 0.01 µg/mL).
-
Media Amendment: Autoclave the PDA medium and allow it to cool to approximately 50-55 °C. Add the appropriate volume of each working solution to the molten agar to achieve the final test concentrations. Also, prepare a solvent control plate (containing only DMSO) and a negative control plate (no compound, no solvent).
-
Plating: Pour the amended agar into sterile Petri dishes and allow them to solidify. Prepare at least three replicate plates for each concentration and control.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 20-25 °C).
-
Data Collection: When the fungal colony in the negative control plates has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.
-
Data Analysis: Calculate the average diameter for each replicate. Determine the percentage of growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
EC₅₀ Determination: Plot the percentage inhibition against the log of the compound concentration and use probit analysis or non-linear regression to calculate the EC₅₀ value.
-
Data Presentation
Quantitative results from the bioassay should be summarized in a clear, tabular format for easy comparison of compound efficacy.
Table 1: Example Antifungal Activity Data for Synthesized Compounds against Botrytis cinerea
| Compound ID | Structure | EC₅₀ (µg/mL)[13] |
| SYN-001 | (Structure of Fluopyram) | 0.05 |
| SYN-002 | (Analog 1) | 0.23 |
| SYN-003 | (Analog 2) | 1.15 |
| Fluopyram | (Positive Control) | 0.06 |
| Boscalid | (Positive Control) | 0.12 |
Conclusion
This compound is a high-value intermediate for the development of potent SDHI fungicides. The synthetic protocols provided herein offer a reliable pathway to novel compounds, while the detailed bioassay methodology ensures a robust evaluation of their antifungal efficacy. By understanding the rationale behind each synthetic step and the molecular mechanism of action, researchers are well-equipped to not only replicate these findings but also to design and develop the next generation of crop protection agents. The consistent discovery of highly active fungicides based on the trifluoromethylpyridine scaffold underscores its continued importance in agrochemical research.[2][3]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nzpps.org [nzpps.org]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Fluopyram and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]
- 9. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. js.ugd.edu.mk [js.ugd.edu.mk]
- 12. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Protocol for the Synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
An In-depth Technical Guide
Abstract
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is a pivotal building block in the synthesis of high-value agrochemicals and pharmaceutical agents, where the trifluoromethylpyridine motif is crucial for biological activity.[1] This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of this key intermediate. The described methodology focuses on the selective reduction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde using sodium borohydride (NaBH₄), a cost-effective and manageable reducing agent for industrial applications.[2] We emphasize critical process parameters, safety considerations, and analytical checkpoints to ensure a reproducible, high-yield, and safe manufacturing process suitable for researchers and drug development professionals.
Introduction: Strategic Importance and Synthetic Rationale
The synthesis of substituted pyridinemethanol derivatives is a cornerstone of medicinal and agricultural chemistry.[3] These compounds serve as versatile scaffolds, allowing for the introduction of diverse functionalities. The target molecule, this compound, is of particular interest due to its trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability of the final active ingredient.
While several synthetic routes to pyridinemethanols exist, including the reduction of carboxylic acids or their esters, the direct reduction of the corresponding aldehyde offers a more streamlined and atom-economical pathway.[3][4] The reduction of a carboxylic acid, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[5][6][7], typically requires harsh reducing agents like lithium aluminum hydride (LiAlH₄), which pose significant challenges for large-scale synthesis due to their high reactivity and stringent handling requirements.[3]
Our selected strategy employs the chemoselective reduction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde[8][9][10] with sodium borohydride. This approach is superior for scale-up due to several factors:
-
Safety: NaBH₄ is a milder reducing agent than LiAlH₄ and can be handled more safely in a production environment, though it is still a hazardous substance requiring careful management.[11][12][13][14]
-
Process Simplicity: The reaction can be performed in conventional protic solvents like methanol or ethanol under non-cryogenic conditions.[4]
-
Cost-Effectiveness: Sodium borohydride is an inexpensive industrial reagent, making the process economically viable.
-
Selectivity: NaBH₄ selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups, leading to a cleaner product profile.
This protocol is designed to be a self-validating system, with clear instructions and rationale for each step, ensuring both scientific integrity and practical applicability.
Reaction Scheme
The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of the aldehyde. The resulting borate-alkoxide intermediate is then protonated during the workup to yield the final primary alcohol.
Scheme 1: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde to this compound

Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.
Materials and Equipment
| Reagents | CAS No. | Quantity | Molar Mass ( g/mol ) | Moles | Equivalents | Notes |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde | 175277-50-6 | 100.0 g | 209.55 | 0.477 | 1.0 | Purity ≥97% |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 21.5 g | 37.83 | 0.568 | 1.2 | Purity ≥98%, granular |
| Methanol (MeOH), Anhydrous | 67-56-1 | 1000 mL | - | - | - | Solvent |
| Deionized Water | 7732-18-5 | ~2000 mL | - | - | - | For quench and workup |
| Acetic Acid, Glacial | 64-19-7 | ~50 mL | - | - | - | For quench |
| Ethyl Acetate (EtOAc) | 141-78-6 | ~1500 mL | - | - | - | Extraction solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | ~500 mL | - | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ~50 g | - | - | - | Drying agent |
Equipment:
-
5 L, 4-necked, jacketed glass reactor
-
Overhead mechanical stirrer with a PTFE paddle
-
Temperature probe (thermocouple)
-
Dropping funnel/solids charging port
-
Reflux condenser connected to a nitrogen inlet/bubbler
-
Circulating chiller/heater for temperature control
-
Rotary evaporator
-
Separatory funnel (5 L)
Step-by-Step Procedure
Workflow Overview
Caption: Experimental workflow for the synthesis of this compound.
1. Reactor Setup and Reagent Charging:
-
Assemble the 5 L reactor system, ensuring all joints are properly sealed. Purge the vessel with dry nitrogen for 15-20 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charge the reactor with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde (100.0 g, 0.477 mol).
-
Add anhydrous methanol (1000 mL) via the charging port.
-
Begin stirring at a moderate speed (e.g., 200-250 RPM) to ensure complete dissolution of the aldehyde. The solution should be clear and may have a slight yellow tint.
2. Reduction Reaction:
-
Using the circulating chiller, cool the reactor contents to an internal temperature of 0-5 °C.
-
Crucial Step: Once the target temperature is stable, begin adding the sodium borohydride (21.5 g, 0.568 mol) in small portions (e.g., ~2 g every 5-10 minutes) over a period of 1.5-2 hours.
-
Causality: Portion-wise addition is critical to control the reaction exotherm and the rate of hydrogen gas evolution.[12] A rapid addition can lead to a dangerous temperature spike and excessive foaming. The internal temperature must be maintained below 10 °C throughout the addition.
-
After the final portion of NaBH₄ has been added, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
3. Reaction Monitoring:
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
TLC System:
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
Expected Rf: Starting Aldehyde ~0.6; Product Alcohol ~0.3.
-
-
The reaction is considered complete when the starting aldehyde spot is no longer visible by TLC.
4. Quenching and Work-up:
-
Once the reaction is complete, carefully quench the excess NaBH₄. While maintaining the internal temperature below 15 °C, slowly add a mixture of acetic acid (50 mL) and water (100 mL) dropwise via the addition funnel over ~30 minutes.
-
Safety Insight: This step will generate a significant amount of hydrogen gas. Ensure adequate ventilation and maintain the inert atmosphere to prevent the formation of an explosive mixture. The addition must be slow to control the effervescence.
-
After the quench is complete (effervescence has ceased), allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
To the resulting slurry, add deionized water (1000 mL) and ethyl acetate (800 mL). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Retain the organic (top) layer.
-
Extract the aqueous layer again with ethyl acetate (2 x 350 mL).
-
Combine all organic extracts and wash sequentially with deionized water (500 mL) and then brine (500 mL). The brine wash helps to break any emulsions and remove residual water.
-
Dry the combined organic layer over anhydrous magnesium sulfate (~50 g), stir for 20 minutes, and then filter to remove the drying agent.
5. Isolation and Purification:
-
Concentrate the filtrate on a rotary evaporator to yield the crude product as a pale yellow oil or off-white solid.
-
Expected Crude Yield: ~95-102 g (The mass may exceed theoretical due to residual solvent).
-
For purification, recrystallization is recommended for scale-up. Dissolve the crude product in a minimal amount of hot toluene or a heptane/ethyl acetate mixture. Allow to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum at 40 °C.
Expected Results
| Parameter | Expected Value |
| Product | This compound |
| CAS Number | 1033463-31-8 |
| Appearance | White to off-white crystalline solid |
| Typical Yield | 85-92% (after purification) |
| Purity (HPLC) | >98% |
| Melting Point | ~65-68 °C |
Process Safety and Hazard Management
Scaling up chemical reactions requires a rigorous assessment of potential hazards. The following points are critical for the safe execution of this protocol.
-
Sodium Borohydride (NaBH₄):
-
Hazards: Toxic if swallowed or in contact with skin.[12] Causes severe skin burns and eye damage.[14][15] It is a water-reactive chemical that releases flammable hydrogen gas, which may ignite spontaneously.[12]
-
Handling: Must be handled under an inert, dry atmosphere.[12] Keep away from water, acids, and oxidizing agents.[11][12] Store in a tightly sealed container in a dry, well-ventilated area.
-
PPE: Wear a flame-retardant lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[12][13]
-
-
Hydrogen Gas (H₂) Evolution:
-
Hydrogen is generated during the reaction with methanol and especially during the acidic quench. It is highly flammable and can form explosive mixtures with air.
-
Mitigation: All operations must be conducted in a well-ventilated area, under an inert nitrogen atmosphere to prevent oxygen ingress. All equipment must be properly grounded to prevent static discharge.[11]
-
-
Thermal Hazards:
-
The addition of NaBH₄ to methanol is exothermic, as is the quenching step.
-
Mitigation: A robust cooling system (jacketed reactor with chiller) is mandatory. Slow, controlled addition of reagents and continuous monitoring of the internal temperature are essential to prevent a thermal runaway.
-
-
Solvent Hazards:
-
Methanol and ethyl acetate are flammable liquids. Keep away from ignition sources. Use in a well-ventilated area to avoid inhalation of vapors.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient NaBH₄ added.- Low reaction temperature or short reaction time.- Poor quality of NaBH₄ (degraded by moisture). | - Check TLC. If starting material remains, add another 0.1-0.2 equivalents of NaBH₄.- Allow the reaction to stir for a longer period.- Use a fresh, unopened container of NaBH₄. |
| Low Yield | - Inefficient extraction.- Product loss during recrystallization.- Premature quenching of the reaction. | - Perform an additional extraction of the aqueous layer.- Ensure minimal hot solvent is used for recrystallization and that the solution is thoroughly cooled before filtering.- Confirm reaction completion by TLC before quenching. |
| Formation of Impurities | - Reaction temperature was too high.- Water present in the reaction solvent. | - Strictly maintain the internal temperature below 10 °C during NaBH₄ addition.- Use anhydrous grade methanol. |
| Difficult Emulsion during Workup | - Insufficient difference in polarity between layers. | - Add brine during the washing step to increase the ionic strength of the aqueous phase. Allow the mixture to stand without agitation for an extended period. |
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 7. 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid 95% | CAS: 80194-68-9 | AChemBlock [achemblock.com]
- 8. scbt.com [scbt.com]
- 9. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXALDEHYDE | 175277-50-6 [chemicalbook.com]
- 10. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde [oakwoodchemical.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. nj.gov [nj.gov]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. quora.com [quora.com]
Catalytic methods for reactions with (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
An In-Depth Guide to Catalytic Methods for Reactions with (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Introduction: The Strategic Value of a Trifunctional Pyridine Building Block
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount.[1][2] this compound is a quintessential example of a high-value, trifunctional scaffold.[][4] Its utility stems from the unique interplay of its constituent parts: an electron-deficient pyridine core, a strategically positioned and displaceable chlorine atom, a metabolically robust trifluoromethyl group, and a versatile primary alcohol. This combination of features renders it an exceptional substrate for a variety of catalytic transformations, enabling chemists to rapidly generate diverse molecular architectures.
The chloro substituent serves as a reliable handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and heteroatom-based functionalities.[5][6][7] Simultaneously, the primary alcohol group is amenable to catalytic oxidation to form the corresponding aldehyde or carboxylic acid, or conversion into ethers to modulate physicochemical properties.[8][9][10] This guide provides detailed application notes and validated protocols for key catalytic transformations of this substrate, grounded in mechanistic principles to empower researchers in their synthetic endeavors.
Section 1: Catalytic Oxidation of the Hydroxymethyl Group
The selective oxidation of the primary alcohol in this compound provides access to the corresponding aldehyde and carboxylic acid.[11] These derivatives are crucial intermediates for subsequent reactions such as imine formation, Wittig reactions, or amide couplings. Ruthenium-based catalyst systems are particularly effective for this transformation, offering high selectivity under mild conditions that preserve the sensitive chloro and trifluoromethyl groups.[8][9][12]
Scientific Rationale: The Efficacy of Ruthenium Catalysis
Ruthenium complexes, particularly those derived from Ru₃(CO)₁₂, are highly efficient for the aerobic oxidation of alcohols.[8][9] The catalytic cycle often involves the formation of a ruthenium-alkoxide intermediate. In the presence of a co-catalyst like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), the reaction can proceed using ambient air as the terminal oxidant, making it an environmentally benign and cost-effective method.[8] The pyridine nitrogen of the substrate itself can coordinate with the metal center, potentially influencing the reaction's kinetics and selectivity.
Experimental Protocol: Aerobic Oxidation to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde
This protocol describes the conversion of the starting alcohol to the aldehyde using a Ru/TEMPO catalytic system.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the air, add this compound (1.0 eq.).
-
Reagent Addition: Add the solvent (e.g., Toluene, 0.1 M concentration). Sequentially add the catalyst Ru₃(CO)₁₂ (0.5-2 mol%) and TEMPO (5-10 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously to ensure efficient mixing and air exposure.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until full consumption of the starting material is observed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aldehyde product.
Data Presentation: Ruthenium-Catalyzed Oxidation
| Parameter | Condition | Rationale / Comment |
| Catalyst | Ru₃(CO)₁₂ | A robust and commercially available precatalyst.[9] |
| Co-catalyst | TEMPO | Facilitates the aerobic oxidation cycle.[8] |
| Oxidant | Ambient Air | Green and cost-effective terminal oxidant. |
| Solvent | Toluene | Aprotic solvent with an appropriate boiling point. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction. |
| Typical Yield | 85-95% | High efficiency is expected for this substrate. |
Visualization: Workflow for Catalytic Oxidation
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals” | MDPI [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ruthenium carbonyl complexes with pyridylalkanol ligands: synthesis, characterization and catalytic properties for aerobic oxidation of secondary alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol for Biological Screening
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and agrochemical research, the trifluoromethylpyridine (TFMP) scaffold stands out as a "privileged" structural motif.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group—such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity—make TFMP-containing molecules highly sought after in the development of novel therapeutic agents and crop protection agents.[2] The core compound, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol, represents a versatile starting material for the construction of diverse chemical libraries. Its primary alcohol functionality serves as a key handle for introducing a wide array of chemical moieties, thereby enabling a systematic exploration of the structure-activity relationship (SAR).
This guide provides a comprehensive framework for the strategic derivatization of this compound. We will delve into detailed, field-proven protocols for esterification, etherification, and carbamoylation, explaining the causality behind the choice of reagents and reaction conditions. Furthermore, we will outline a logical cascade of biological screening assays to efficiently evaluate the therapeutic potential of the synthesized derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-potential scaffold in their discovery programs.
Rationale for Derivatization: Building a Biologically Relevant Chemical Library
The primary objective of derivatizing this compound is to rapidly generate a library of analogs with diverse physicochemical properties. By modifying the parent alcohol into esters, ethers, and carbamates, we can systematically modulate parameters such as:
-
Lipophilicity: Influencing membrane permeability and target engagement.
-
Hydrogen Bonding Capacity: Affecting solubility and receptor interactions.
-
Steric Bulk: Probing the steric tolerance of target binding pockets.
-
Metabolic Stability: The resulting esters and carbamates may act as prodrugs, undergoing enzymatic cleavage in vivo to release the parent alcohol.
The TFMP core is a known pharmacophore in compounds with a range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3][4] For instance, various TFMP derivatives have been shown to exhibit potent inhibitory activity against protein kinases, making them attractive candidates for oncology research.[2][5][6][7][8] This established biological precedent provides a strong rationale for screening the derivatized library against a panel of relevant biological targets.
Derivatization Workflow
The overall strategy involves parallel synthesis of three classes of derivatives from the common starting material.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Portal: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol Synthesis
Welcome to the dedicated technical support center for the synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you improve reaction yield, minimize impurities, and ensure reproducible results.
Section 1: Overview of Common Synthetic Pathways
The synthesis of this compound typically involves the reduction of a corresponding carbonyl compound at the 2-position of the pyridine ring. The two most prevalent laboratory-scale routes start from either the carboxylic acid or the aldehyde derivative. The choice of pathway often depends on the commercial availability of the starting material and the desired scale of the reaction.
Caption: Common synthetic routes to the target alcohol.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reduction reaction is resulting in a very low yield or fails to produce the desired alcohol. What are the likely causes?
A: Low yield is a common problem that can typically be traced back to one of three areas: reagent quality, reaction conditions, or substrate stability.
-
Reagent Inactivity: Hydride reducing agents like Lithium Aluminum Hydride (LiAlH4) and Sodium Borohydride (NaBH4) are highly sensitive to moisture.
-
Causality: LiAlH4 reacts violently with water, and both reagents will be quenched by atmospheric moisture or residual water in the solvent, reducing the number of active hydride equivalents available for the reduction. An older bottle of LiAlH4 that has been opened multiple times may have a significantly reduced activity.
-
Solution: Always use a freshly opened bottle or a properly stored container of the hydride reagent. Ensure all glassware is oven-dried or flame-dried before use and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use high-purity anhydrous solvents.
-
-
Improper Temperature Control:
-
Causality: Reductions with powerful agents like LiAlH4 are highly exothermic. If the addition of the reagent or substrate is too fast, the temperature can rise uncontrollably, leading to side reactions and decomposition of the product. Conversely, some reductions may require elevated temperatures to proceed to completion.
-
Solution: For LiAlH4 reductions, maintain the temperature at 0 °C during the addition phase using an ice bath. For NaBH4, which is less reactive, the reaction is often run at room temperature but may benefit from gentle heating (e.g., 40-50 °C) if the reaction is sluggish.
-
-
Incorrect Stoichiometry:
-
Causality: Insufficient reducing agent will lead to an incomplete reaction. It is crucial to calculate the molar equivalents correctly. For LiAlH4 reducing a carboxylic acid, a theoretical minimum of 0.75 equivalents is needed (1 for the acidic proton, 2 for the carbonyl), but using 1.5 to 2.0 equivalents is common practice to ensure completion.
-
Solution: Double-check your calculations and consider using a slight excess of the reducing agent. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
Issue 2: Significant Impurity Formation
Q: My crude product shows multiple spots on a TLC plate or peaks in LC-MS. What are these impurities and how can I avoid them?
A: Impurities often arise from side reactions with the starting material or product.
-
Over-reduction:
-
Causality: While less common for this specific substrate, aggressive reaction conditions (high temperature, large excess of LiAlH4) can potentially lead to the reduction of the pyridine ring or the chloro-substituent.
-
Solution: Adhere to the recommended reaction temperature and stoichiometry. Use the mildest effective reducing agent for the transformation. For example, if starting from the aldehyde, NaBH4 is strongly preferred over LiAlH4 to avoid potential side reactions.
-
-
Formation of Alkoxide Salts:
-
Causality: The immediate product of the reduction is a lithium or sodium alkoxide. If the quenching step is not performed correctly, this salt may persist or react with other species.
-
Solution: Ensure the reaction is properly quenched. For LiAlH4, a sequential addition of water followed by a sodium hydroxide solution (Fieser workup) is highly effective at producing a granular precipitate of aluminum salts that is easy to filter off. For NaBH4, quenching with a mild acid like ammonium chloride or dilute HCl is standard.
-
-
Starting Material Impurities: The quality of the starting material is paramount. The compound 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid can sometimes contain related isomers or precursors from its own synthesis.[1]
-
Solution: Always check the purity of your starting material by NMR or LC-MS before beginning the reaction. If necessary, purify the starting material by recrystallization or column chromatography.
-
Issue 3: Reaction Stalls or is Incomplete
Q: My reaction seems to stop before all the starting material is consumed. Why is this happening?
A: A stalling reaction is typically due to reagent deactivation or poor solubility.
-
Poor Solubility:
-
Causality: If the starting material or the intermediate alkoxide salt is not fully soluble in the chosen solvent, the reaction can become diffusion-limited and stall.
-
Solution: Ensure you are using an appropriate solvent. For LiAlH4, THF or Diethyl Ether are standard. For NaBH4, alcoholic solvents like methanol or ethanol are common. If solubility is an issue, you may need to increase the solvent volume or switch to a solvent with better solubilizing properties (e.g., using DME instead of Ether for a higher boiling point and better solubility).
-
-
Premature Quenching:
-
Causality: As mentioned, moisture is the enemy of hydride reductions. A leaky septum, improperly dried solvent, or even acidic impurities on the glassware can slowly quench the reducing agent over the course of the reaction.
-
Solution: Re-evaluate your anhydrous technique. Use syringe-and-septum techniques for all transfers of reagents and solvents under an inert atmosphere.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better for this synthesis, LiAlH4 or NaBH4?
A: The choice depends entirely on your starting material.
-
Use LiAlH4 if you are starting from 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid or its ester. NaBH4 is generally not powerful enough to reduce carboxylic acids.
-
Use NaBH4 if you are starting from 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde . It is selective, safer to handle, and requires a simpler workup than LiAlH4.
The following table summarizes the key differences:
| Parameter | Lithium Aluminum Hydride (LiAlH4) | Sodium Borohydride (NaBH4) |
| Suitable Substrate | Carboxylic Acid, Ester | Aldehyde, Ketone |
| Reactivity | Very High | Moderate |
| Solvents | Anhydrous Ether, THF | Methanol, Ethanol, Water |
| Safety | Pyrophoric, reacts violently with water | Stable in air, reacts slowly with neutral water |
| Workup | Careful, multi-step quench required | Simple acidic or aqueous quench |
Q2: What are the most critical steps for ensuring a successful and high-yielding reaction?
A: The three most critical aspects are:
-
Purity of Starting Materials: Garbage in, garbage out. Start with pure, well-characterized precursors.
-
Strict Anhydrous Conditions (especially for LiAlH4): This is non-negotiable for preventing reagent quenching and ensuring safety.
-
Controlled Temperature: Use an ice bath to manage the exothermic nature of the reduction, preventing side reactions and ensuring the stability of the product.
Q3: How should I purify the final product, this compound?
A: The final product is a solid.[2] After an aqueous workup and extraction with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane), the crude product can be purified by:
-
Silica Gel Column Chromatography: This is the most common method for removing polar and non-polar impurities. A gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can provide highly pure material.
Section 4: Validated Experimental Protocols
Protocol A: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with NaBH4
Caption: Workflow for the reduction of the aldehyde using NaBH4.
Step-by-Step Methodology:
-
Dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.5 eq) in small portions over 15 minutes. Gas evolution (H2) will be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Once complete, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography or recrystallization to yield the final product.
Protocol B: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with LiAlH4
Caption: Workflow for the reduction of the carboxylic acid using LiAlH4.
Step-by-Step Methodology:
-
To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH4) (2.0 eq) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF.
-
Add the solution of the carboxylic acid to the LiAlH4 suspension dropwise via an addition funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, cool the reaction back to 0 °C and carefully quench it using the Fieser method. For 'X' g of LiAlH4 used, add:
-
'X' mL of water, dropwise.
-
'X' mL of 15% aqueous NaOH, dropwise.
-
'3X' mL of water, dropwise.
-
-
Stir the resulting mixture vigorously for 1 hour. A white, granular precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography or recrystallization.
References
Technical Support Center: Synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Welcome to the technical support resource for the synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into managing and troubleshooting common side reactions encountered during the synthesis of this key pharmaceutical intermediate. Our approach is rooted in explaining the chemical principles behind each challenge, offering not just solutions, but a deeper understanding of the reaction mechanism.
Overview of the Primary Synthetic Route
The most common and direct laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the preferred reagent due to its high selectivity for the aldehyde functional group and operational simplicity.
Despite the straightforward nature of this transformation, several side reactions and workup challenges can compromise yield and purity. This guide will address these issues in a practical, question-and-answer format.
Core Reaction Pathway
Below is a diagram illustrating the intended chemical transformation.
Caption: The primary synthetic route via aldehyde reduction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My reaction seems incomplete. TLC and ¹H NMR analysis of the crude product show significant amounts of unreacted starting aldehyde. What went wrong?
Answer:
This is the most common issue and can typically be attributed to one of three factors related to the reducing agent.
Causality:
-
Insufficient Stoichiometry: Sodium borohydride can react with the alcoholic solvent (especially methanol) and acidic impurities, consuming the reagent before the reduction is complete. While the stoichiometry is 4:1 (hydride:aldehyde), it is common to use a larger excess to account for these side reactions.
-
Reagent Inactivity: NaBH₄ is sensitive to moisture and can degrade over time if not stored properly. An older or improperly stored bottle may have significantly reduced activity.
-
Low Temperature/Short Reaction Time: While the initial addition is often done at 0°C to control the exothermic reaction, the reduction may be sluggish at this temperature. Allowing the reaction to warm to room temperature is crucial for it to proceed to completion.
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting aldehyde. A common mobile phase is 30% Ethyl Acetate in Hexanes. The aldehyde will have a higher Rf value than the more polar alcohol product.
-
Add More Reagent: If the reaction stalls, carefully add another portion (0.25-0.50 equivalents) of NaBH₄ and continue to monitor by TLC.
-
Verify Reagent Quality: If the problem persists, use a fresh bottle of NaBH₄.
-
Extend Reaction Time: Ensure the reaction is stirred at room temperature for at least 1-2 hours after the addition of NaBH₄ is complete.
| Parameter | Standard Protocol | Troubleshooting Adjustment |
| NaBH₄ Equiv. | 1.0 - 1.2 eq | Increase to 1.5 - 2.0 eq in portions |
| Temperature | 0°C then warm to RT | Maintain at RT for 2-4 hours |
| Reaction Time | 1 hour | Monitor by TLC until completion |
FAQ 2: After workup and purification, my product slowly reverts to the starting aldehyde. Why is this happening and how can I prevent it?
Answer:
This indicates that the product alcohol is sensitive to air oxidation.
Causality: Pyridyl-2-methanols, particularly those with electron-withdrawing groups on the ring, can be susceptible to oxidation back to the aldehyde. This can be accelerated by trace metal impurities, light, or prolonged exposure to air during storage or handling. The oxidation of primary alcohols to aldehydes is a well-known transformation, and while it typically requires a dedicated oxidizing agent, slow oxidation can occur under ambient conditions.[1][2]
Prevention and Mitigation:
-
Inert Atmosphere: After purification, store the final product under an inert atmosphere (Nitrogen or Argon).
-
Refrigeration: Store the compound at low temperatures (0-4°C) to slow the rate of oxidation.
-
Avoid Trace Metals: Ensure all glassware is scrupulously clean. If the product is passed through a silica gel column, trace acidity or metal impurities in the silica could potentially contribute to degradation.
-
Antioxidants (Process Scale): For long-term bulk storage, the addition of a small amount of an antioxidant like BHT (Butylated hydroxytoluene) may be considered, though this is application-dependent.
Workflow: Identifying and Solving Common Synthesis Issues
Caption: A troubleshooting workflow for the synthesis.
FAQ 3: My aqueous workup is problematic. I'm getting a gummy precipitate and emulsions that are difficult to extract. What is causing this?
Answer:
This issue is almost certainly due to the formation of stable borate ester complexes between the product alcohol and the boron species from the reducing agent.
Causality: The product, a primary alcohol, reacts with the borane (BH₃) intermediates or boric acid byproducts to form trialkyl borate esters: B(OR)₃, where R is the pyridyl-methyl group. These complexes can be viscous, sparingly soluble in common organic solvents, and act as emulsifying agents, making the separation of aqueous and organic layers very difficult.
Side Reaction: Borate Ester Formation
Caption: Formation and hydrolysis of borate esters.
Solution: The Acidic Workup Protocol
To break down these complexes, the borate esters must be hydrolyzed. This is effectively achieved by performing the reaction quench under mildly acidic conditions.
Detailed Protocol:
-
Cool the Reaction: Once the reaction is complete by TLC, cool the methanol solution back down to 0°C in an ice bath.
-
Acidic Quench: Instead of quenching with water, slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution or 1M HCl dropwise while monitoring the pH. The goal is a final pH of ~5-6. This will cause vigorous hydrogen evolution as the excess NaBH₄ is destroyed. Caution: Perform this addition slowly in a well-ventilated fume hood.
-
Stir: After the addition is complete, remove the ice bath and stir the biphasic mixture vigorously for 30-60 minutes at room temperature. This ensures the complete hydrolysis of the borate esters.
-
Extraction: The solution should now be much clearer. Add ethyl acetate and proceed with a standard liquid-liquid extraction. The organic layer can then be washed with brine, dried over sodium sulfate, and concentrated in vacuo.
FAQ 4: Are there any concerns about the stability of the chloro or trifluoromethyl groups during the reduction?
Answer:
Under the standard conditions using sodium borohydride, both the chloro and trifluoromethyl substituents are highly stable.[3][4]
Causality:
-
Trifluoromethyl Group (-CF₃): The C-F bond is exceptionally strong, and the -CF₃ group is a poor leaving group. It is stable to a wide range of nucleophilic and reducing conditions.[5] Its strong electron-withdrawing nature actually deactivates the pyridine ring towards nucleophilic attack or reduction.[4]
-
Chloro Group (-Cl): While aromatic C-Cl bonds can be reduced under harsh conditions (e.g., high-pressure catalytic hydrogenation with Pd/C and a base), they are completely inert to mild hydride reagents like NaBH₄.
You should not expect to see side products arising from the reduction or elimination of these functional groups under the recommended reaction conditions. If such byproducts are observed, it is more likely that they were present as impurities in the starting material.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Solubility Challenges with (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Welcome to the technical support center for (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered during experimental workflows. Our goal is to ensure you can confidently and accurately prepare this compound for your assays, leading to reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it challenging to work with?
A1: this compound is characterized as slightly soluble in water, with a reported solubility of 6.6 g/L at 25°C[1]. This limited aqueous solubility is a common characteristic of many trifluoromethylpyridine derivatives, which are often used in agrochemical and pharmaceutical development.[2][3] The presence of the lipophilic trifluoromethyl group and the chloro substituent contributes to its poor solubility in aqueous media. This can lead to precipitation when diluting a stock solution made in an organic solvent into an aqueous buffer for biological assays, a phenomenon often referred to as "crashing out."
Q2: What is the best solvent for preparing a stock solution of this compound?
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do to prevent this?
A3: This is a very common issue. The rapid change in solvent polarity from a high-DMSO environment to a predominantly aqueous one causes the compound to exceed its solubility limit and precipitate. Here are several strategies to mitigate this:
-
Slow, Dropwise Addition with Vigorous Mixing: Add the DMSO stock solution slowly and drop-by-drop to the aqueous buffer while vortexing or stirring vigorously. This helps to rapidly disperse the compound and avoid localized high concentrations that can initiate precipitation.
-
Lower the Final Concentration: If your experimental design allows, try using a lower final concentration of the compound.
-
Optimize the Final DMSO Concentration: While minimizing DMSO in cell-based assays is crucial (ideally ≤0.1% to avoid solvent-induced artifacts), a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use Co-solvents: If your assay can tolerate it, incorporating a small percentage of a water-miscible organic co-solvent like ethanol in your final aqueous solution can increase the compound's solubility.
-
Employ Solubility Enhancers: For particularly challenging situations, consider using solubility enhancers such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer. These can encapsulate the hydrophobic compound, increasing its apparent solubility.
Q4: How should I store my stock and working solutions of this compound?
A4: For long-term storage, stock solutions in anhydrous DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture. Under these conditions, the stability of halogenated pyridines in DMSO is generally good for several months.[5] It is strongly recommended to prepare fresh aqueous working solutions for each experiment from the frozen DMSO stock. Storing dilute aqueous solutions is not advised due to the increased risk of degradation through hydrolysis and potential for adsorption to container surfaces.[6]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to resolving persistent solubility issues.
Issue: Persistent Precipitation in Aqueous Buffer
If the basic troubleshooting steps in the FAQs are insufficient, a more systematic approach is warranted.
1. Systematic Co-solvent Screening:
-
Objective: To identify a co-solvent system that maintains the solubility of this compound at the desired final concentration.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 50 mM) of the compound in 100% DMSO.
-
Prepare a series of your aqueous assay buffer containing different percentages of a co-solvent (e.g., ethanol, methanol, or polyethylene glycol 400) ranging from 1% to 10% (v/v).
-
In separate tubes, add the DMSO stock to each of the co-solvent buffer solutions to achieve your desired final compound concentration. Remember to add the stock dropwise while vortexing.
-
Visually inspect for any signs of precipitation immediately and after a defined period (e.g., 1 hour) at your experimental temperature.
-
| Co-Solvent | Pros | Cons |
| DMSO | High dissolving power for many organic compounds. | Can be toxic to cells at higher concentrations (>0.5%). |
| Ethanol | Less toxic to cells than DMSO. | May not be as effective at solubilizing highly lipophilic compounds. |
| Methanol | Good solubilizing properties. | More toxic than ethanol and can be problematic for some biological assays. |
2. Utilizing Solubility Enhancers:
-
Objective: To increase the apparent aqueous solubility of the compound by using cyclodextrins.
-
Protocol:
-
Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer (e.g., 10% w/v).
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Add the DMSO stock to the HP-β-CD solution to your desired final concentration, again using the dropwise addition and vortexing method.
-
Visually inspect for precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 211.57 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 2.12 mg of this compound into the tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex at high speed for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your desired sterile aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Add 999 µL of your pre-warmed aqueous buffer to a sterile microcentrifuge tube.
-
Place the tube on a vortex mixer set to a medium to high speed.
-
While the buffer is vortexing, add 1 µL of the 10 mM DMSO stock solution dropwise into the buffer.
-
Continue vortexing for an additional 15-30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of cloudiness or precipitation. The solution should be completely clear.
-
Analytical Quantification
It is crucial to verify the concentration of your stock and working solutions, especially after troubleshooting solubility issues. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for this.
Protocol 3: HPLC-UV Method for Quantification
-
Objective: To provide a starting point for an HPLC-UV method to quantify this compound. This method may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point for pyridine derivatives.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: A linear gradient from 10% B to 90% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the compound has significant absorbance (a UV scan of a concentrated solution is recommended to determine the optimal wavelength, but a starting point of 254 nm or 270 nm is often suitable for aromatic compounds).
-
-
Procedure:
-
Prepare a standard curve by making serial dilutions of your stock solution in the mobile phase.
-
Inject your standards and samples.
-
Integrate the peak corresponding to this compound and calculate the concentration of your samples based on the standard curve.
-
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A decision-making workflow for troubleshooting precipitation issues.
Diagram 2: General Workflow for a Small Molecule Screening Assay
Caption: A typical workflow for a high-throughput small molecule screen.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. The stability of trifluorothymidine: hydrolysis in buffered aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability studies of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol under reaction conditions
Welcome to the technical support center for (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol (CTPM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during its use in chemical reactions. By understanding the underlying chemical principles governing its stability, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability Profile of CTPM
This compound is a functionalized pyridylmethanol derivative. Its stability is significantly influenced by the electronic properties of the pyridine ring, which is substituted with a strongly electron-withdrawing trifluoromethyl group and a moderately electron-withdrawing chloro group. The benzylic alcohol moiety is the primary site of reactivity and potential degradation. Understanding the interplay of these structural features is crucial for predicting and mitigating stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of pyridinemethanols and benzylic alcohols, the primary degradation pathways for CTPM are likely to be:
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)carbaldehyde, and further to the carboxylic acid, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. This is a common pathway for primary alcohols.
-
Dehydration: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a stabilized benzylic carbocation. This can lead to the formation of polymeric materials or reaction with other nucleophiles present in the medium.
-
Substitution Reactions: The hydroxyl group can be displaced by nucleophiles, especially after activation (e.g., by protonation in acidic media or conversion to a better leaving group).
-
Photodegradation: Pyridine and its derivatives are often sensitive to light.[1] Exposure to UV radiation can induce photochemical reactions, leading to discoloration and the formation of various degradation products.
Q2: How does pH affect the stability of CTPM in aqueous solutions?
A2: The stability of CTPM is expected to be pH-dependent.
-
Acidic Conditions (pH < 4): The pyridine nitrogen can be protonated, increasing the electron-withdrawing nature of the ring and potentially making the benzylic alcohol more susceptible to dehydration. Hydrolysis of the trifluoromethyl group is generally not expected under mild acidic conditions.
-
Neutral Conditions (pH 6-8): CTPM is expected to be most stable at or near neutral pH.
-
Basic Conditions (pH > 9): In strongly basic solutions, the hydroxyl group can be deprotonated to form an alkoxide. While this may prevent dehydration, it can increase susceptibility to oxidation. Furthermore, highly substituted pyridines can be susceptible to nucleophilic aromatic substitution under harsh basic conditions, though this is less likely to be a primary degradation pathway for the parent alcohol.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, CTPM should be stored as a solid in a tightly sealed container at low temperature (2-8 °C is recommended for similar pyridinemethanols) and protected from light.[2] For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperature, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: I am observing a color change in my CTPM solution. What could be the cause?
A4: A color change, typically to yellow or brown, is a common indicator of degradation.[1] This can be caused by oxidation of the benzylic alcohol or other complex degradation pathways initiated by light, heat, or reactive impurities. It is recommended to discard the solution and prepare a fresh one from a reliable source of solid CTPM.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Appearance of unexpected peaks in HPLC/GC analysis of a reaction mixture. | Degradation of CTPM under reaction conditions. | 1. Analyze a fresh standard of CTPM: This will confirm the purity of your starting material. 2. Run a blank reaction: Conduct the reaction without the other reagents to see if the solvent or temperature alone is causing degradation. 3. Perform a forced degradation study (see protocol below): This will help identify the retention times of potential degradation products. Scientific Rationale: Isolating the variable causing degradation is key. The electron-withdrawing nature of the substituents on the pyridine ring can activate the benzylic position to certain reactions. |
| Low or inconsistent yield in a reaction where CTPM is a starting material. | Decomposition of CTPM before or during the reaction. | 1. Check the purity of CTPM: Use a freshly opened bottle or repurify if necessary. 2. Modify reaction conditions: If the reaction is run at high temperatures, consider lowering the temperature. If acidic or basic conditions are used, consider buffering the reaction medium or using a milder acid/base. 3. Add CTPM to the reaction mixture last or in portions: This minimizes its exposure time to potentially harsh conditions. Scientific Rationale: The trifluoromethyl group enhances the acidity of the benzylic proton and can influence the stability of intermediates.[3] Minimizing exposure to harsh conditions is crucial. |
| Formation of a precipitate or polymeric material in the reaction flask. | Acid-catalyzed dehydration and subsequent polymerization. | 1. Neutralize any acidic catalysts or reagents. 2. Use a non-protic solvent if possible. 3. Lower the reaction temperature. Scientific Rationale: Benzylic alcohols, especially on electron-deficient rings, are prone to forming stabilized carbocations under acidic conditions, which can initiate polymerization. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for investigating the stability of CTPM under various stress conditions. The goal is to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of CTPM in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At regular intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
At regular intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At regular intervals, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a sample of solid CTPM and 1 mL of the stock solution in an oven at 70°C for 48 hours.
-
Analyze the samples at the end of the incubation period.
-
-
Photodegradation:
-
Expose a sample of the stock solution to UV light (e.g., in a photostability chamber) for a defined period.
-
Analyze the sample and compare it to a control sample kept in the dark.
-
3. Analysis:
-
Analyze all samples by a suitable analytical technique, such as HPLC with a UV detector or LC-MS.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Visualizing the Forced Degradation Workflow
Caption: Workflow for the forced degradation study of CTPM.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of CTPM.
Concluding Remarks
The stability of this compound is a critical factor in its successful application in research and development. By understanding its potential degradation pathways and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can minimize compound degradation, ensure the reliability of their experimental data, and ultimately accelerate their scientific discoveries. For further assistance, please do not hesitate to contact our technical support team.
References
Optimizing reaction parameters for (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Technical Support Center: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this key intermediate. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.
Section 1: Compound Profile & Handling
Q1: What are the fundamental physicochemical properties and storage conditions for this compound?
Answer: Understanding the basic properties of your reagent is the first step to successful experimentation. This compound is a substituted pyridine that serves as a versatile building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its reactivity is primarily defined by the hydroxymethyl group and the electronically modified pyridine ring.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1033463-31-8 | [2][] |
| Molecular Formula | C₇H₅ClF₃NO | [2][] |
| Molecular Weight | 211.57 g/mol | [] |
| Appearance | Typically a solid or oil | - |
| Solubility | Sparingly soluble in water (6.6 g/L at 25°C) | [2] |
| InChIKey | GJPVRQMKHNSMCO-UHFFFAOYSA-N |[2][] |
Expert Insight & Handling:
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Due to the hydroxymethyl group, it can be hygroscopic.
-
Stability: While generally stable, the pyridine ring is susceptible to strong acids. The trifluoromethyl group provides significant electronic withdrawal, enhancing the stability of the ring towards oxidation but increasing its susceptibility to nucleophilic attack.
-
Handling: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work in a chemical fume hood to avoid inhalation of any potential vapors or dust.
Section 2: Synthesis & Purification Troubleshooting
Q2: My synthesis of this compound is inefficient. What is a reliable synthetic approach?
Answer: The synthesis of this alcohol is not commonly detailed as a final product but rather as an intermediate. A logical and effective approach is the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid ester, which itself is derived from a more common starting material like 2,3-Dichloro-5-(trifluoromethyl)pyridine.[4]
Experimental Protocol: Synthesis via Reduction
-
Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine.[4]
-
Step 1: Formylation (aldehyde synthesis): A common method is a metal-halogen exchange followed by quenching with an electrophilic formylating agent (e.g., DMF).
-
Cool a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in anhydrous THF to -78°C.
-
Slowly add one equivalent of n-butyllithium or a Grignard reagent to selectively perform the exchange at the 2-position.
-
After stirring for 1-2 hours, quench the reaction with anhydrous DMF.
-
Work up the reaction with a mild acid to yield 3-chloro-2-formyl-5-(trifluoromethyl)pyridine.
-
-
Step 2: Reduction to Alcohol:
-
Dissolve the crude aldehyde from the previous step in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0°C.
-
Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The use of a mild reagent is critical to avoid reduction of the pyridine ring or the trifluoromethyl group.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with water or dilute acid, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the final product using column chromatography.
-
Visualization: Synthetic Workflow
Caption: Proposed synthetic workflow for the target alcohol.
Q3: I'm struggling with the purification of the final alcohol product. What should I try?
Answer: Purification challenges often arise from co-eluting impurities or product instability on the stationary phase.
-
Choice of Stationary Phase: Standard silica gel is usually effective. If your compound is sticking to the silica (a common issue with nitrogen-containing heterocycles), you can pre-treat the silica by slurrying it with a solvent system containing a small amount of a basic modifier like triethylamine (~0.5-1%). This neutralizes acidic sites on the silica surface.
-
Solvent System (Eluent):
-
Start with a non-polar/polar system like Hexanes/Ethyl Acetate. A typical starting gradient would be from 10% to 50% Ethyl Acetate.
-
If separation is poor, try switching to a Dichloromethane/Methanol system. This often provides different selectivity for polar compounds. Start with 1-2% Methanol in Dichloromethane and gradually increase the polarity.
-
-
Alternative Methods: If chromatography fails, consider purification by crystallization from a mixed solvent system (e.g., hexanes/ethyl acetate or toluene/hexanes) or short-path distillation under high vacuum if the compound is thermally stable.
Section 3: Optimizing Reactions of the Hydroxymethyl Group
The primary alcohol is a versatile handle for further elaboration. Common transformations include conversion to a leaving group (halide, tosylate) for SN2 reactions or oxidation to a carbonyl.
Q4: My attempts to convert the alcohol to the corresponding chloride using thionyl chloride (SOCl₂) are giving a complex mixture of byproducts. Why is this happening and what is a better method?
Answer: This is a classic issue when working with pyridine methanols. The pyridine nitrogen can act as a nucleophile, reacting with the thionyl chloride or the newly formed chlorosulfite intermediate. This can lead to the formation of colored, intractable tars and pyridinium salts.[5] The electron-withdrawing groups on your specific substrate may mitigate this, but it remains a significant risk.
Causality & Solution:
-
Mechanism of Side Reaction: The pyridine nitrogen attacks the sulfur of the chlorosulfite intermediate, leading to polymerization or rearrangement.
-
Optimized Protocol (Appel Reaction): The Appel reaction provides a much milder and more controlled method for this transformation. It avoids the highly reactive intermediates of the SOCl₂ method.
-
Dissolve the alcohol (1 eq.) and triphenylphosphine (PPh₃, 1.2 eq.) in an anhydrous aprotic solvent like Dichloromethane or Acetonitrile.
-
Cool the mixture to 0°C under an inert atmosphere (Nitrogen or Argon).
-
Slowly add carbon tetrachloride (CCl₄, 1.2 eq.) or N-chlorosuccinimide (NCS) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
The primary byproduct is triphenylphosphine oxide, which can be challenging to remove. It can often be precipitated out by concentrating the reaction mixture and adding a non-polar solvent like hexanes or ether. Alternatively, chromatography on silica gel is effective.
-
Visualization: Decision Tree for Halogenation
Caption: Decision process for converting the alcohol to a chloride.
Q5: How can I oxidize the alcohol to the aldehyde without forming the carboxylic acid?
Answer: Over-oxidation is a common problem with primary alcohols, especially on electron-deficient rings. The key is to use a mild, selective oxidizing agent that does not require aqueous conditions.
Data Presentation: Recommended Oxidizing Agents
| Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, fast, high-yielding. | Expensive, potentially explosive under shock/heat. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Readily available, effective. | Chromium waste is toxic and requires special disposal. |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or Acetone, Reflux | Excellent for allylic/benzylic alcohols, chemoselective. | Requires a large excess of reagent (often >10 eq.), can be slow. |
Expert Recommendation: For small-scale synthesis where cost is not the primary concern, Dess-Martin Periodinane (DMP) is the superior choice due to its mild conditions and simple workup (filtration of the iodine byproduct followed by solvent removal). For larger-scale work, activated **Manganese Dioxide (MnO₂) **is often preferred despite its drawbacks, due to its cost-effectiveness and selectivity.
Section 4: General Reaction Troubleshooting
Q6: My reaction is not proceeding to completion, and TLC analysis shows only the starting material. What are the first things I should check?
Answer: This is a common and frustrating issue. A systematic approach is required to diagnose the problem. The flowchart below outlines a logical diagnostic workflow.
Visualization: General Troubleshooting Flowchart
Caption: A systematic workflow for diagnosing a failed reaction.
Expert Insight:
-
Reagent Integrity: The most common failure point. Anhydrous reactions require truly anhydrous solvents. Reagents like n-BuLi degrade over time. Always use freshly titrated or newly purchased reactive species.
-
Temperature: Verify your reaction temperature. A thermocouple placed in a dummy flask next to your reaction can confirm the true internal temperature.
-
Catalyst Activity: For cross-coupling reactions, the catalyst/ligand system is paramount. Ensure the catalyst was not exposed to air if it is air-sensitive and that the correct ligand is being used for the specific transformation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: By-product Analysis in (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol Reactions
Welcome to the technical support center for the synthesis and analysis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist in identifying and mitigating by-product formation, ensuring the integrity of your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the reduction of its aldehyde or carboxylic acid precursors.
Problem 1: Incomplete conversion of the starting material to this compound.
Symptoms:
-
The presence of a significant peak corresponding to the starting material (aldehyde or carboxylic acid) in post-reaction analysis (TLC, GC-MS, or HPLC).
-
Lower than expected yield of the desired product.
Probable Causes:
-
Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material may be too low.
-
Deactivated Reducing Agent: Hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are sensitive to moisture.[1][2] Improper handling or storage can lead to deactivation.
-
Low Reaction Temperature: The reduction may be too slow at the temperature employed.
-
Poor Solubility: The starting material or reducing agent may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction with a reduced rate.
Solutions & Protocols:
-
Verify Reagent Stoichiometry and Quality:
-
Ensure a sufficient molar excess of the reducing agent is used. For NaBH₄ reductions of aldehydes, a 1.5 to 2-fold molar excess is common. For LiAlH₄ reductions of carboxylic acids, a larger excess (2 to 3-fold) may be necessary to account for the initial acid-base reaction.[3]
-
Use freshly opened or properly stored reducing agents. If the potency of the reagent is in doubt, it is advisable to use a new batch.
-
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature while monitoring the reaction progress by TLC or a rapid quenching and analysis of a small aliquot.
-
If solubility is an issue, consider a different solvent or a co-solvent system. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are commonly used.[1] For LiAlH₄, anhydrous ethereal solvents like THF or diethyl ether are required.[2]
-
-
Protocol for Monitoring Reaction Completion by TLC:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v, adjust as needed for optimal separation).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
Procedure: Spot the starting material, a co-spot of the starting material and the reaction mixture, and the reaction mixture on the TLC plate. The disappearance of the starting material spot indicates reaction completion.
-
Problem 2: Presence of an unexpected, less polar by-product in the crude product mixture.
Symptom:
-
A new spot on the TLC plate with a higher Rf value than the starting material and product.
-
An additional peak in the GC-MS or HPLC chromatogram, typically eluting earlier than the desired alcohol.
Probable Cause: Hydrodechlorination of the Pyridine Ring
While less common with hydride reducing agents compared to catalytic hydrogenation, hydrodechlorination (replacement of the chlorine atom with a hydrogen) can occur, especially if aggressive reaction conditions or certain catalytic impurities are present. This would result in the formation of (5-(Trifluoromethyl)pyridin-2-yl)methanol.
Solutions & Protocols:
-
Characterization of the By-product:
-
GC-MS Analysis: The mass spectrum of the by-product would show a molecular ion peak at m/z 177, corresponding to the loss of the chlorine atom (mass of Cl ≈ 35.5) and the gain of a hydrogen atom (mass of H ≈ 1) from the parent molecule (molecular weight ≈ 211.5).
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum would show a different splitting pattern compared to the desired product.
-
-
Mitigation Strategies:
-
Use Milder Reducing Conditions: Employ a less reactive hydride or conduct the reaction at a lower temperature.
-
Purify Starting Materials: Ensure the absence of any transition metal impurities that could catalyze dehalogenation.
-
Alternative Reducing Agents: Consider using a milder reducing agent if hydrodechlorination is a persistent issue.
-
Problem 3: An unknown impurity with a similar polarity to the desired product is observed.
Symptom:
-
Streaking or overlapping spots on a TLC plate.
-
A closely eluting or co-eluting peak in the HPLC or GC chromatogram.
Probable Causes:
-
Isomeric Impurities: The starting material, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde or -carboxylic acid, may contain isomeric impurities from its own synthesis, such as 2-chloro-5-(trifluoromethyl)pyridine-3-carboxaldehyde. Reduction of this isomer would lead to the corresponding isomeric alcohol.
-
Over-reduction By-products (less common for this substrate): While unlikely for a pyridyl methanol, in some cases, over-reduction can lead to other products. However, the primary alcohol is generally stable to NaBH₄ and LiAlH₄ under typical conditions.
Solutions & Protocols:
-
High-Resolution Analytical Techniques:
-
HPLC Method Development: Develop a high-resolution HPLC method to separate the product from closely related impurities. A C18 column with a gradient elution of water (with a modifier like 0.1% formic acid) and acetonitrile is a good starting point.[4]
-
GC-MS with a High-Resolution Column: Use a long capillary column with a suitable temperature program to achieve better separation.
-
-
Purification Strategies:
-
Column Chromatography: Use a high-quality silica gel and a carefully optimized eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the product from the impurity.[5]
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an effective method for removing impurities.[6]
-
Analytical Workflow for Purity Assessment
Caption: A typical analytical workflow for assessing the purity of synthesized this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for the synthesis of this compound from its corresponding aldehyde?
A1: Sodium borohydride (NaBH₄) is the recommended reducing agent for the selective reduction of the aldehyde to the primary alcohol. It is a mild and easy-to-handle reagent that typically does not affect the chloro or trifluoromethyl groups on the pyridine ring.[1]
Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) to reduce the aldehyde?
A2: While LiAlH₄ is a powerful reducing agent that will reduce the aldehyde, it is much more reactive and requires strictly anhydrous conditions.[2] For the reduction of an aldehyde where milder conditions are sufficient, NaBH₄ is generally preferred for its ease of use and higher functional group tolerance.
Q3: I am starting from 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. What is the best reducing agent?
A3: For the reduction of a carboxylic acid to a primary alcohol, a strong reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the standard choice for this transformation.[3][7] Sodium borohydride is generally not strong enough to reduce carboxylic acids.[8]
Q4: What are the expected spectroscopic data for pure this compound?
A4: While a full, officially published spectrum can be hard to locate, based on the structure and data from similar compounds, the following can be expected:
| Spectroscopic Data | This compound |
| Molecular Formula | C₇H₅ClF₃NO |
| Molecular Weight | 211.57 g/mol |
| ¹H NMR (in CDCl₃) | Signals expected for the two aromatic protons on the pyridine ring, a singlet for the CH₂ group, and a broad singlet for the OH proton. |
| ¹³C NMR (in CDCl₃) | Signals for the five carbons of the pyridine ring, the CH₂ carbon, and the carbon of the CF₃ group (likely as a quartet due to C-F coupling). |
| ¹⁹F NMR (in CDCl₃) | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spectrum (EI) | A molecular ion peak (M⁺) at m/z 211, with an M+2 peak at m/z 213 (approximately one-third the intensity of M⁺) due to the ³⁷Cl isotope. |
Q5: Are the chloro and trifluoromethyl groups stable under the reduction conditions?
A5: Generally, yes. The trifluoromethyl group is known to be very stable and is unlikely to be affected by NaBH₄ or LiAlH₄.[7] The chloro group on the pyridine ring is also generally stable to these hydride reducing agents, although, as mentioned in the troubleshooting guide, hydrodechlorination can be a minor side reaction under forcing conditions or in the presence of catalytic impurities.
III. Reaction Pathways and By-product Formation
The primary route to this compound involves the reduction of the corresponding aldehyde.
Caption: Synthetic pathway for the reduction of the aldehyde precursor and potential by-product formation.
IV. References
-
Supporting Information for a relevant chemical synthesis article. Royal Society of Chemistry. --INVALID-LINK--
-
A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High-Performance Liquid Chromatography (HPLC). Benchchem. --INVALID-LINK--
-
Experiment 5 Reductions with Lithium Aluminium Hydride. Imperial College London. --INVALID-LINK--
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. --INVALID-LINK--
-
[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanol 1033463-31-8 wiki. Guidechem. --INVALID-LINK--
-
Reduction Reactions and Heterocyclic Chemistry. Jones Research Group, University of Oxford. --INVALID-LINK--
-
Predict the products you would expect from the reaction of NaBH4 with each of the following compounds. Pearson. --INVALID-LINK--
-
Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. AdiChemistry. --INVALID-LINK--
-
Application Notes and Protocols for the Derivatization of 3,5,6-Trichloro-2-Pyridinol (TCP) for GC-MS Analysis. Benchchem. --INVALID-LINK--
-
SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. MDPI. --INVALID-LINK--
-
What are the byproducts of reduction with borohydride? Reddit. --INVALID-LINK--
-
GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. - The Journal of Phytopharmacology. The Journal of Phytopharmacology. --INVALID-LINK--
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. --INVALID-LINK--
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. --INVALID-LINK--
-
Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. Springer. --INVALID-LINK--
-
CAS 1033463-31-8 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methanol. BOC Sciences. --INVALID-LINK--
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. --INVALID-LINK--
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. --INVALID-LINK--
-
3-Chloro-5-(trifluoromethyl)-2-pyridinamine. PubChem. --INVALID-LINK--
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde. Santa Cruz Biotechnology. --INVALID-LINK--
-
Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol. Benchchem. --INVALID-LINK--
-
Process for producing 3-chloro-5-trifluoromethylpyridines. Google Patents. --INVALID-LINK--
-
Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate. --INVALID-LINK--
-
Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Alfa Chemical. --INVALID-LINK--
-
Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. ResearchGate. --INVALID-LINK--
-
3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Google Patents. --INVALID-LINK--
-
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Benchchem. --INVALID-LINK--
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. --INVALID-LINK--
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. --INVALID-LINK--
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. --INVALID-LINK--
-
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8. Sigma-Aldrich. --INVALID-LINK--
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. --INVALID-LINK--
-
Reduction of Chlorophyllides, Chlorophylls and Chlorophyll Derivatives by Sodium Borohydride. National Center for Biotechnology Information. --INVALID-LINK--
-
Borohydride-enhanced dechlorination of chlorobenzenes and toluenes. Royal Society of Chemistry. --INVALID-LINK--
-
Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. National Center for Biotechnology Information. --INVALID-LINK--
-
Enhanced hydrogen release by catalyzed hydrolysis of sodium borohydride–ammonia borane mixtures: a solution-state 11B NMR study. Royal Society of Chemistry. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. adichemistry.com [adichemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Predict the products you would expect from the reaction of NaBH4 ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Welcome to the technical support guide for the synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry professionals in research and development. Our goal is to move beyond simple protocols and explain the chemical reasoning behind each step, empowering you to diagnose and resolve challenges in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and scalable method is the reduction of the corresponding carboxylic acid, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[1][2][3]. This starting material is commercially available from several suppliers[4][5]. The reduction specifically converts the carboxylic acid functional group to a primary alcohol.
Q2: Which reducing agent is recommended for this transformation?
Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for reducing carboxylic acids to primary alcohols[6][7][8]. It is a potent nucleophilic reducing agent, far more reactive than alternatives like sodium borohydride (NaBH₄), which is generally not reactive enough to reduce carboxylic acids[9]. While other reagents like borane (BH₃) can also be effective[10][11], LiAlH₄ is widely used due to its efficiency. However, its high reactivity necessitates careful handling.
Q3: What are the critical safety precautions for this synthesis?
The primary safety concern is the handling of Lithium Aluminum Hydride (LiAlH₄).
-
Pyrophoric Nature: LiAlH₄ is a solid that can ignite spontaneously upon contact with moist air.
-
Violent Reaction with Water: It reacts violently with water and other protic solvents, releasing flammable hydrogen gas[6][9].
-
Operational Requirements: All reactions must be conducted in a fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and only anhydrous solvents (typically diethyl ether or THF) should be used[6][12].
Troubleshooting Guide: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or no conversion of the starting carboxylic acid.
Possible Cause A: Inactive Reducing Agent LiAlH₄ is highly sensitive to moisture and can degrade over time, appearing as a light gray powder rather than white.
-
Expert Insight: The hydride activity of an older bottle of LiAlH₄ can be significantly diminished.
-
Solution:
-
Always use a freshly opened bottle of LiAlH₄ from a reputable supplier.
-
If using an older bottle, consider titrating a small sample to determine its active hydride content before committing to a large-scale reaction.
-
Ensure the reagent is a fine, white powder. Gray solids may indicate degradation[6].
-
Possible Cause B: Presence of Moisture Trace amounts of water in the solvent, on the glassware, or in the starting material will consume the LiAlH₄ before it can reduce the carboxylic acid.
-
Expert Insight: One mole of water consumes one mole of LiAlH₄, making it a significant drain on your reagent.
-
Solution:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under an inert atmosphere.
-
Solvent: Use freshly distilled anhydrous solvents (e.g., diethyl ether, THF) from a solvent purification system or a newly opened sealed bottle. A small amount of the LiAlH₄ reagent can be added to the solvent first to eliminate any residual moisture[6].
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the addition and reaction period.
-
Possible Cause C: Incorrect Stoichiometry The reduction of a carboxylic acid to an alcohol is a 4-electron reduction, consuming two hydride ions. The first hydride is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming a lithium carboxylate salt and hydrogen gas.
-
Expert Insight: A common mistake is to use a catalytic amount or only one equivalent of hydride. You must account for both the deprotonation and the reduction steps.
-
Solution: Use a molar excess of LiAlH₄. A typical protocol would use 1.5 to 2.0 equivalents of LiAlH₄ relative to the carboxylic acid to ensure the reaction goes to completion.
Problem 2: Formation of a significant, unidentified nonpolar impurity.
Possible Cause: Hydrodechlorination of the Pyridine Ring While LiAlH₄ does not typically reduce aryl halides, the electron-deficient nature of the pyridine ring can sometimes make the chloro-substituent susceptible to reductive cleavage, especially at elevated temperatures. This would result in the formation of (5-(Trifluoromethyl)pyridin-2-yl)methanol.
-
Expert Insight: This side reaction is driven by kinetics and can be suppressed by controlling the reaction temperature and the localized concentration of the reducing agent.
-
Solution:
-
Maintain Low Temperature: Keep the reaction temperature at 0 °C or even -10 °C during the addition of the starting material.
-
Employ Inverse Addition: Instead of adding the starting material to the LiAlH₄ suspension (Normal Addition), add the LiAlH₄ solution/suspension slowly to the solution of the carboxylic acid (Inverse Addition). This ensures that LiAlH₄ is never in large excess, minimizing over-reduction[12].
-
Diagram: Reaction Addition Modes
Caption: Comparison of normal vs. inverse addition protocols.
Problem 3: A gelatinous precipitate forms during work-up, making extraction and isolation difficult.
Possible Cause: Improper Quenching of Aluminum Salts The reaction produces lithium and aluminum alkoxide salts. Adding water or acid too quickly or in the wrong order can produce gelatinous aluminum hydroxide (Al(OH)₃), which emulsifies and traps the product, leading to drastically reduced isolated yields.
-
Expert Insight: The key to a successful work-up is the controlled, sequential addition of reagents to form crystalline, filterable aluminum salts. The Fieser work-up is a highly reliable method.
-
Solution: Implement a Fieser Work-up Protocol. For a reaction that used 'X' grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add 'X' mL of water.
-
Add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.
-
Finally, add '3X' mL of water.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes. This procedure should result in a granular, white precipitate that is easily removed by filtration. The organic layer can then be separated and processed.
-
Problem 4: The final product is impure after column chromatography.
Possible Cause A: Product Instability Pyridine N-oxides can sometimes form upon prolonged exposure to air and silica gel. While less common for this specific molecule, it's a possibility. The alcohol itself could also be sensitive to acidic conditions.
-
Expert Insight: The basic nitrogen on the pyridine ring can interact strongly with standard silica gel, leading to peak tailing and potential degradation.
-
Solution:
-
Neutralize Silica: Consider using silica gel that has been pre-treated with a small amount of triethylamine (~1% v/v) in the eluent to prevent tailing and on-column decomposition.
-
Alternative Media: If problems persist, switch to a more inert stationary phase like neutral alumina.
-
Possible Cause B: Insufficient Characterization The product may appear as a single spot on TLC but could be a mixture of co-eluting compounds.
-
Solution:
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
-
If impurities are detected, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may be an effective final purification step. The product has low solubility in water (6.6 g/L)[13], suggesting recrystallization from mixed organic solvents is feasible.
-
Experimental Workflow & Data
The overall process follows a standard reduction protocol, with critical control points highlighted.
Diagram: Synthesis Workflow
Caption: Standard workflow for the reduction synthesis.
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Commercially available precursor[1][4][5]. |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful reagent for carboxylic acid reduction[6][9]. |
| Stoichiometry | 1.5 - 2.0 equivalents of LiAlH₄ | Ensures complete reaction by accounting for both deprotonation and reduction steps. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Aprotic and unreactive towards LiAlH₄[6]. |
| Temperature | 0 °C for addition, then warm to Room Temperature | Controls reaction rate and minimizes potential side reactions like dechlorination. |
| Reaction Time | 2 - 6 hours | Typically sufficient for full conversion; monitor by TLC. |
| Work-up | Fieser Method (H₂O, NaOH(aq), H₂O) | Produces easily filterable inorganic salts and improves product recovery. |
| Purification | Silica Gel Chromatography (e.g., Hexane/Ethyl Acetate) | Standard method for removing unreacted starting material and byproducts. |
References
- 1. 3-chloro-5-trifluoromethyl-pyridine- 2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9 [matrix-fine-chemicals.com]
- 3. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid 95% | CAS: 80194-68-9 | AChemBlock [achemblock.com]
- 5. CAS 80194-68-9 | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid - Synblock [synblock.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 13. Page loading... [guidechem.com]
Technical Support Center: Purification of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Welcome to the technical support center for (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this critical intermediate. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Impurities in this compound typically arise from the synthetic route used. A common pathway involves the reduction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde. Therefore, you can expect to find:
-
Unreacted Starting Material: Residual 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde.
-
Oxidation Product: The corresponding carboxylic acid, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, can form if the methanol is exposed to air or oxidizing conditions.
-
Over-reduction Product: In some cases, vigorous reduction conditions could potentially lead to the formation of 3-chloro-5-(trifluoromethyl)-2-methylpyridine.
-
Precursor-Related Impurities: Impurities from the synthesis of the starting aldehyde, such as isomers with different substitution patterns on the pyridine ring, may be carried through. For instance, during the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from 3-picoline, multi-chlorinated by-products can form.[1]
-
Residual Solvents: Solvents used in the reaction and work-up, such as tetrahydrofuran (THF), diethyl ether, or alcohols, may be present in the crude product.[2][3]
Q2: My purified this compound is a yellow oil, but I expected a solid. What could be the issue?
A2: While some sources describe this compound as a solid, it has a relatively low melting point.[4][5] The presence of even minor impurities or residual solvents can depress the melting point, causing it to appear as an oil or a waxy solid at room temperature. The yellow discoloration often indicates the presence of oxidized impurities or other chromophoric side products. Further purification is recommended to obtain a crystalline solid.
Q3: I'm seeing a new peak in my HPLC analysis after storing a solution of the compound for a few days. What is happening?
A3: this compound is susceptible to degradation, particularly oxidation and photodegradation. The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid.[6] Pyridine derivatives are also known to be light-sensitive.[6] It is crucial to store solutions protected from light and consider using degassed solvents to minimize oxidation.
Troubleshooting Guides
Issue 1: Persistent Impurity Peak of the Starting Aldehyde in HPLC
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reduction | Increase the molar equivalent of the reducing agent (e.g., NaBH₄) or prolong the reaction time. | Ensures the complete conversion of the aldehyde to the corresponding alcohol. |
| Quenching Issues | Ensure the quenching step is performed at a low temperature (e.g., 0 °C) and with appropriate reagents to avoid side reactions. | Rapid or uncontrolled quenching can lead to side reactions or incomplete neutralization of the reducing agent. |
| Co-elution in HPLC | Modify the HPLC method. Try a different column (e.g., a phenyl-hexyl column instead of a C18) or adjust the mobile phase composition and gradient.[7][8] | Enhances the separation of the aldehyde from the desired alcohol, allowing for accurate quantification. |
Issue 2: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect Solvent Choice | Perform a systematic solvent screen. The ideal solvent should dissolve the compound well when hot but poorly when cold.[9][10][11] Common solvent systems for pyridyl compounds include ethanol/water, and hexane/ethyl acetate.[9][12] | Maximizes the recovery of the pure compound upon cooling while leaving impurities in the mother liquor. |
| Using Too Much Solvent | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | Oversaturation is necessary for crystallization to occur upon cooling. Excess solvent will keep more of the product in solution, reducing the yield. |
| Cooling Too Quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The optimal solvent system should be determined experimentally.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane) at room temperature and upon heating. A good single solvent will show high solubility when hot and low solubility when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" solvent, and the two solvents must be miscible.[9][10][11] A common and often effective mixture is hexane/ethyl acetate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the "bad" solvent (e.g., hexane) dropwise to the hot solution until a slight turbidity persists. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Crystal Collection: Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal precipitation. Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Protocol 2: Purity Analysis by HPLC
This is a starting point for method development. The method should be validated according to ICH guidelines.[13][14][15]
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Visualization of Workflows
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-クロロ-2-フルオロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. public.pensoft.net [public.pensoft.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. reddit.com [reddit.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 15. abap.co.in [abap.co.in]
Validation & Comparative
A Comparative Guide to the Analytical Validation of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
This guide provides a comprehensive comparison of analytical methodologies for the validation of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Our focus is on delivering field-proven insights and robust experimental frameworks tailored for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative regulatory standards.
Introduction: The Imperative for Rigorous Validation
This compound is a substituted pyridine derivative whose purity and consistency are critical for the quality of downstream active pharmaceutical ingredients (APIs). Validating the analytical methods used to assess this intermediate is not merely a procedural step; it is a foundational requirement for ensuring product safety, efficacy, and regulatory compliance. An analytical procedure's objective is to demonstrate its fitness for the intended purpose.[1][2] This guide will compare the two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—within the validation framework established by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
The Validation Framework: Adherence to ICH Q2(R2) Principles
Before comparing methods, it is essential to understand the universally accepted parameters for validation. The ICH Q2(R2) guideline provides a harmonized approach to evaluating and documenting how a method performs.[5][6] These core parameters ensure that a method is reliable, reproducible, and fit for purpose.[7][8]
The typical lifecycle of an analytical method involves development, validation, and routine application, with ongoing monitoring to ensure continued suitability.
Caption: Lifecycle of an analytical method, from development to routine use.
The core validation characteristics that will be assessed for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity & Range: The capacity to produce results directly proportional to the analyte concentration over a defined interval.[7]
-
Accuracy: The closeness of the test results to the true value.[5]
-
Precision: The degree of scatter between a series of measurements from the same sample, evaluated at three levels:
-
Repeatability: Intra-assay precision.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.[9]
Method Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated by the analyte's properties and the analytical objective. This compound, with its aromatic structure and polar alcohol group, is amenable to both techniques, but each offers distinct advantages.
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Expert Rationale: RP-HPLC is the quintessential method for the assay and purity determination of non-volatile or thermally labile pharmaceutical compounds. The combination of a non-polar stationary phase (like C18) and a polar mobile phase provides excellent separation for a wide range of organic molecules. For this specific compound, its aromaticity ensures strong UV absorbance, making UV detection a simple and robust choice for quantification.[10]
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). Causality: This ratio provides a good balance of polarity to achieve reasonable retention and peak shape for a substituted pyridine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 265 nm. Causality: This wavelength is chosen based on the UV absorbance maximum of the pyridine ring system.
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation: Prepare stock solutions in the mobile phase. For the assay, a concentration of ~0.5 mg/mL is typical. For impurities, a more concentrated solution may be needed.
Validation Performance Summary (RP-HPLC-UV):
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is pure; no interference from placebo/impurities. | Peak purity index > 0.999. Baseline resolution from known impurities. |
| Linearity (Range) | r² ≥ 0.999 (Assay: 80-120%; Impurity: LOQ-150%) | r² = 0.9995 over a range of 0.1 µg/mL to 100 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | Average recovery of 99.7% for spiked samples at 3 levels. |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Repeatability RSD = 0.4%; Intermediate Precision RSD = 0.8%. |
| LOD | Signal-to-Noise ≥ 3:1 | 0.03 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.1 µg/mL |
| Robustness | RSD remains within limits after small variations. | Method is robust to ±2% organic phase, ±0.1 mL/min flow, ±2°C temp. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expert Rationale: GC-MS is a powerhouse for analyzing volatile and semi-volatile compounds. Given the presence of chlorine and a trifluoromethyl group, this molecule is highly amenable to GC. The key advantage of GC-MS is the specificity provided by the mass spectrometer.[11] While HPLC-UV identifies peaks based on retention time and UV spectrum, MS provides a mass fragmentation pattern—a molecular fingerprint—that allows for near-positive identification of the main component and any volatile impurities.[12] This is particularly valuable for identifying unknown process-related impurities or degradation products.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This is a general-purpose, robust column suitable for separating a wide range of semi-polar compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. Causality: This program ensures the compound elutes as a sharp peak without thermal degradation.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Scan range 40-450 amu.
-
Sample Preparation: Dissolve sample in a volatile solvent like Dichloromethane or Ethyl Acetate at ~1 mg/mL.
Validation Performance Summary (GC-MS):
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Unique mass spectrum; no co-eluting interferences. | Clean mass spectrum matching theoretical fragmentation. No interfering peaks in total ion chromatogram. |
| Linearity (Range) | r² ≥ 0.998 | r² = 0.9991 over a range of 0.5 µg/mL to 150 µg/mL. |
| Accuracy | 97.0% - 103.0% recovery | Average recovery of 100.5% for spiked samples. |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | Repeatability RSD = 1.1%; Intermediate Precision RSD = 1.9%. |
| LOD | S/N ≥ 3:1 (using a qualifier ion) | 0.1 µg/mL |
| LOQ | S/N ≥ 10:1 (using a qualifier ion) | 0.5 µg/mL |
| Robustness | Results unaffected by minor changes in flow/ramp rate. | Method is robust to ±0.1 mL/min flow and ±1°C/min ramp rate variations. |
Synthesizing the Data: A Practical Decision Guide
Choosing the right method depends entirely on the analytical goal. The following table and workflow diagram are designed to guide this decision-making process.
Comparative Performance Summary:
| Feature | RP-HPLC-UV | GC-MS |
| Primary Application | Quantitative Assay, Purity, Non-volatile Impurities | Identification, Volatile/Semi-volatile Impurities |
| Specificity | Good (based on retention time & UV) | Excellent (based on mass spectrum) |
| Sensitivity | Generally higher for UV-active compounds | High, especially in SIM mode |
| Sample Throughput | High (fast run times) | Moderate (longer oven cycles) |
| Robustness | Very High | High |
| Cost (Instrument) | Lower | Higher |
| Solvent Consumption | Higher | Lower |
| Thermal Stability | Not required | Analyte must be thermally stable |
Method Selection Workflow:
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the comprehensive analytical validation of this compound, RP-HPLC-UV and GC-MS are not competing but complementary techniques. RP-HPLC stands out as the superior method for routine quality control, offering robust, high-throughput quantification for assay and purity. Its validation is straightforward and aligns perfectly with standard pharmaceutical practices. GC-MS , on the other hand, is the indispensable tool for investigation and characterization. Its unparalleled specificity is crucial for identifying unknown volatile impurities that might arise from process changes or degradation, providing a level of confidence that other methods cannot match.
A complete validation package for this intermediate should ideally leverage HPLC for quantitative release testing and GC-MS for initial characterization and periodic monitoring to ensure a thorough understanding and control of the material's quality profile.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. propharmagroup.com [propharmagroup.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Comparative Guide to the HPLC and GC-MS Analysis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
For researchers engaged in the synthesis, quality control, and metabolic studies of novel chemical entities, the selection of an appropriate analytical methodology is a cornerstone of generating reliable and reproducible data. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol, a key heterocyclic intermediate. Our focus is on the causality behind methodological choices, ensuring that the protocols described are not merely recipes, but self-validating systems grounded in established scientific principles.
Analyte Characterization: The Foundation of Method Selection
Before comparing analytical techniques, we must first understand the physicochemical nature of our target analyte, this compound (MW: 211.57 g/mol )[1]. Its structure dictates its behavior in any chromatographic system.
-
Polarity: The molecule possesses a polar hydroxymethyl (-CH₂OH) group and a nitrogen atom within the pyridine ring, rendering it a polar compound. This polarity is crucial for its retention behavior in liquid chromatography.
-
Volatility & Thermal Stability: The presence of the polar hydroxyl group significantly reduces the molecule's volatility. Direct injection into a hot GC inlet can lead to poor peak shape (tailing) due to strong interactions with active sites and potential thermal degradation. This characteristic is the single most important factor when considering GC-MS.
-
UV Absorbance: The pyridine ring is an aromatic heterocycle, which acts as a chromophore, allowing for sensitive detection using a UV-Vis detector in HPLC.
This initial assessment strongly suggests that HPLC is a more direct analytical approach, while GC-MS will likely require a crucial sample preparation step—derivatization—to overcome the analyte's low volatility.
High-Performance Liquid Chromatography (HPLC): The Direct Approach
For routine purity assessment and quantification of polar, non-volatile compounds, Reverse-Phase HPLC (RP-HPLC) is the industry standard. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[2]
Rationale for HPLC Method Design
Our objective is to develop a robust method that provides sharp, symmetrical peaks with adequate retention.
-
Column Selection: An octadecyl (C18) bonded silica column is the workhorse of RP-HPLC and serves as the ideal starting point. Its non-polar nature provides sufficient hydrophobic interaction to retain our moderately polar analyte away from the solvent front, which is a common challenge with polar compounds.[3]
-
Mobile Phase Strategy: A gradient elution using a mixture of water and an organic solvent (acetonitrile) is employed. This is superior to an isocratic method because it allows for the efficient elution of a wider range of potential impurities, sharpening the peak of our main analyte and reducing total run time. The addition of a small percentage of an acid, such as formic acid, to the mobile phase is critical. It protonates the pyridine nitrogen and suppresses the ionization of any residual silanol groups on the column packing, leading to significantly improved peak symmetry.
-
Detection: Given the pyridine chromophore, a UV-Vis Diode Array Detector (DAD) is selected. This allows for detection at a specific wavelength (e.g., ~270 nm) for quantification while also providing spectral data across a range to assist in peak purity assessment.
Experimental Workflow & Protocol: HPLC-UV
dot graph HPLC_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol:
| Parameter | Condition | Rationale |
| Instrument | HPLC System with Diode Array Detector | Standard for quantitative analysis and purity assessment. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution and efficiency for moderately polar compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; acid improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient Program | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (re-equilibrate) | Ensures elution of the analyte and any less polar impurities, followed by column re-equilibration. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Detection | DAD, 270 nm | Optimal wavelength for the pyridine chromophore, providing good sensitivity. |
| Sample Preparation | Accurately weigh ~10 mg of sample, dissolve in 10 mL of 50:50 Water:Acetonitrile, and dilute to 0.1 mg/mL. | Simple "dilute-and-shoot" approach is sufficient. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Confirmatory Powerhouse
GC-MS offers unparalleled specificity through mass spectrometric detection, providing a "mass fingerprint" that can definitively confirm the identity of an analyte. However, its primary requirement is that the analyte must be both volatile and thermally stable.[2]
The Critical Need for Derivatization
As established, this compound is not suitable for direct GC-MS analysis. The active hydrogen on the hydroxyl group must be replaced with a non-polar group to increase volatility and prevent on-column interactions.[5][6] Silylation, which converts the alcohol (-OH) to a silyl ether (-O-Si(CH₃)₃), is the most common and effective strategy.[5]
-
Causality: Failure to derivatize would result in a broad, tailing peak, if any peak is observed at all. The analyte would strongly adsorb to the GC liner and column, leading to poor sensitivity, inaccurate quantification, and potential thermal breakdown, yielding misleading fragments in the mass spectrum.
Rationale for GC-MS Method Design
-
Column Selection: A low-polarity, general-purpose column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is chosen. This column provides excellent separation for a wide range of derivatized compounds based primarily on their boiling points.
-
Injector and Oven Program: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overload. The oven temperature program starts low to trap the derivatized analyte at the head of the column, then ramps up to elute it as a sharp band, ensuring good chromatographic resolution.
-
Mass Spectrometry: Electron Ionization (EI) at a standard 70 eV is used.[7] This high-energy ionization method creates reproducible fragmentation patterns that are highly characteristic of the molecule's structure. The presence of a chlorine atom is particularly useful, as it will produce a characteristic M+2 isotopic pattern in the molecular ion and chlorine-containing fragments, aiding in identification.[8][9]
Experimental Workflow & Protocol: GC-MS
dot graph GCMS_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: GC-MS analysis workflow, including the mandatory derivatization step.
Detailed GC-MS Protocol:
| Step | Parameter/Procedure | Rationale |
| 1. Derivatization | Dissolve ~1 mg of sample in 200 µL of dry Pyridine. Add 100 µL of BSTFA. Cap tightly and heat at 60 °C for 30 minutes. | Pyridine acts as a solvent and catalyst. BSTFA is a common silylating agent that converts the alcohol to a volatile silyl ether.[10] |
| 2. GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer | Provides separation and definitive identification. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Industry-standard, robust column for a wide range of applications. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the derivatized analyte without degradation. |
| Injection | 1 µL, Split ratio 20:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | Separates the analyte from the solvent and derivatizing agent, then elutes it in a reasonable time. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for stable EI ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible, library-searchable mass spectra.[7] |
| Mass Scan Range | m/z 50 - 450 | Covers the expected mass of the derivatized analyte and its fragments. |
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these two powerful techniques is dictated by the analytical goal. The following table provides a direct comparison based on key performance and practical metrics, adhering to principles outlined in validation guidelines like ICH Q2(R1).[11][12][13][14]
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and solid stationary phase. | Separation of volatile compounds in the gas phase, followed by mass-based detection.[2] |
| Analyte Compatibility | Excellent. Ideal for polar, non-volatile, and thermally labile compounds. | Poor (without derivatization). Requires analytes to be volatile and thermally stable.[5][10] |
| Sample Preparation | Simple. "Dilute-and-shoot" is often sufficient. | Complex. Mandatory, multi-step derivatization is required.[6] |
| Information Obtained | Quantitative. Provides retention time and purity data via UV response. | Quantitative & Qualitative. Provides retention time and a definitive mass spectrum for structural confirmation.[7] |
| Specificity/Selectivity | Good. Based on retention time and UV spectrum. | Excellent. Mass spectrometer is a highly selective detector, easily resolving co-eluting peaks. |
| Typical Run Time | ~20 minutes per sample. | ~20-25 minutes per sample (excluding derivatization time). |
| Primary Application | Routine QC. Ideal for purity assays, stability testing, and quantification. | Structure Confirmation. Unmatched for identifying unknown impurities and confirming analyte identity. |
dot graph Decision_Tree { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Decision tree for selecting the appropriate analytical method.
Conclusion for the Practicing Scientist
For the analysis of This compound , HPLC and GC-MS are not competing but complementary techniques.
-
For routine quality control, purity determination, and high-throughput screening, HPLC is the superior choice. Its simple sample preparation, direct compatibility with the analyte, and robust performance make it the more efficient and logical method for day-to-day quantitative analysis.
-
For definitive structural confirmation, troubleshooting an unknown synthesis byproduct, or identifying a degradation product, GC-MS is the authoritative tool. Despite the more demanding sample preparation, the structural information provided by the mass spectrum is invaluable and often required for regulatory submissions and in-depth scientific investigation.
By understanding the inherent properties of the analyte and the fundamental principles of each technique, the modern researcher can confidently select the right tool for the right question, ensuring data of the highest integrity and utility.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. rroij.com [rroij.com]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. starodub.nl [starodub.nl]
Comparing the efficacy of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol derivatives
An In-Depth Efficacy Comparison of (Pyridinyl)methanol Derivatives as Selective TRPV3 Antagonists
Introduction: The Trifluoromethyl-Pyridine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, second only to benzene in its frequency among FDA-approved pharmaceuticals. Its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring, while improving solubility and metabolic properties, makes it a cornerstone of drug design. The strategic introduction of a trifluoromethyl (-CF₃) group onto this scaffold further enhances its utility. The C-F bond is one of the strongest in organic chemistry, lending the -CF₃ group exceptional metabolic stability. This group also increases lipophilicity (Hansch π value of +0.88), which can significantly improve a compound's ability to cross cellular membranes and enhance its binding affinity to biological targets.
This guide focuses on a specific application of this scaffold: the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. TRPV3 is a calcium-permeable cation channel predominantly expressed in skin keratinocytes and sensory neurons.[1][2] It is activated by innocuous heat (in the range of 31–39 °C) and various chemical stimuli, playing a critical role in temperature sensation, pain perception, skin barrier function, and inflammation.[3] Gain-of-function mutations in the TRPV3 gene are linked to severe inflammatory skin disorders, making the development of selective TRPV3 antagonists a promising therapeutic strategy.
Here, we provide a comparative analysis of key derivatives from a successful discovery program, highlighting the structure-activity relationships (SAR) that guided the optimization of a lead compound into a potent preclinical candidate. We will dissect the experimental data and provide the detailed protocols necessary for its generation, offering a comprehensive resource for researchers in the field.
Comparative Efficacy: From Lead Compound to Optimized Antagonist
The development of selective TRPV3 antagonists has been challenging, partly due to the difficulty in identifying tool compounds with desirable potency and selectivity. A significant breakthrough was reported by Gomtsyan et al. in their development of (Pyridin-2-yl)methanol derivatives.[1] This work provides an excellent case study in medicinal chemistry optimization.
The initial lead compound, 5a , showed moderate but promising activity against the TRPV3 channel. Through systematic structural modifications, the research team identified compound 74a , which exhibited a dramatic improvement in potency and possessed a favorable preclinical profile.
| Compound ID | Structure | Modification from Lead (5a) | hTRPV3 IC₅₀ (µM) |
| 5a (Lead) | CC1(C--INVALID-LINK--c2ccccn2)C1)c1ccnc(c1)C(F)(F)F | Baseline structure | 1.9 |
| 74a (Optimized) | C[C@]1(C--INVALID-LINK--c2ccccn2)C1)c1ccnc(c1)C(F)(F)F | Introduction of a cis-hydroxyl group on the cyclobutane ring and optimization of stereochemistry | 0.38 |
Table 1: Comparative efficacy of a lead (5a) and an optimized (74a) pyridinyl-methanol derivative against human TRPV3. Data sourced from Gomtsyan et al., 2016.[1][2]
The key insight in the optimization process was the exploration of the cyclobutane ring substituents. The introduction of a hydroxyl group on the cyclobutane ring and the careful control of stereochemistry to the cis configuration in compound 74a resulted in a more than five-fold increase in potency compared to the lead compound 5a .[1][2] This highlights the critical importance of three-dimensional structure in ligand-receptor interactions. The hydroxyl group likely forms an additional hydrogen bond within the TRPV3 binding pocket, anchoring the molecule more effectively and leading to superior inhibitory activity.
Structure-Activity Relationship (SAR) Visualization
The logical progression from the lead compound to the optimized candidate can be visualized to better understand the key structural modifications that drove the increase in efficacy.
Caption: SAR progression from lead to optimized TRPV3 antagonist.
Experimental Protocol: In Vitro Efficacy Determination
The determination of IC₅₀ values for TRPV3 antagonists relies on a robust and high-throughput cellular assay that measures changes in intracellular calcium concentration ([Ca²⁺]i). The most common method is a fluorescence-based assay using a FLIPR® (Fluorometric Imaging Plate Reader) or a similar instrument.
Objective: To quantify the inhibitory activity of test compounds on human TRPV3 channels expressed in a recombinant cell line.
Principle: HEK293 cells stably expressing the human TRPV3 channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When the TRPV3 channel is activated by an agonist, it allows an influx of extracellular Ca²⁺, which binds to the dye, causing a significant increase in fluorescence.[4] An antagonist will inhibit this channel activation, resulting in a reduced fluorescence signal. The potency of the antagonist is determined by measuring its ability to block the agonist-induced fluorescence increase across a range of concentrations.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV3.
-
Culture Medium: DMEM, 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: 96-well or 384-well black wall, clear bottom microplates.
-
Calcium Indicator Dye: Fluo-4 AM (1 mM stock in anhydrous DMSO).
-
Pluronic™ F-127: 20% solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
TRPV3 Agonist: 2-Aminoethoxydiphenyl borate (2-APB) or Carvacrol.
-
Test Compounds: Serial dilutions prepared in Assay Buffer.
-
Instrumentation: FLIPR® Tetra, FlexStation® 3, or equivalent fluorescence microplate reader with automated liquid handling.
Step-by-Step Methodology:
-
Cell Plating:
-
A day prior to the assay, seed the HEK293-hTRPV3 cells into the microplates at a density that will yield a 90-100% confluent monolayer on the day of the experiment (e.g., 40,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Dye Loading Solution. For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM stock with 10 µL of 20% Pluronic F-127. Add this mixture to 10 mL of Assay Buffer to achieve a final Fluo-4 AM concentration of ~1 µM.[4]
-
Aspirate the culture medium from the cell plate.
-
Immediately add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂.
-
-
Compound Incubation (Antagonist Mode):
-
During the dye loading incubation, prepare a compound plate containing serial dilutions of the test compounds (e.g., 8-point, 3-fold dilutions) at 2x the final desired concentration in Assay Buffer.
-
After dye loading, carefully remove the loading solution.
-
Add 50 µL of the appropriate compound dilution to each well and incubate for 10-20 minutes at room temperature. This pre-incubation allows the antagonist to bind to the channel.
-
-
Signal Detection and Agonist Addition:
-
Program the FLIPR instrument to measure fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's automated pipettor then adds a pre-determined concentration of the TRPV3 agonist (e.g., 50 µL of a 2x solution to achieve a final EC₈₀ concentration) to each well.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.[4][5]
-
-
Data Analysis:
-
The fluorescence response is typically measured as the peak signal minus the baseline signal.
-
Normalize the data by setting the response in the presence of agonist alone as 100% activation and the response of vehicle-treated cells as 0%.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Conclusion and Future Perspectives
The successful optimization of (Pyridin-2-yl)methanol derivatives into potent TRPV3 antagonists demonstrates the power of systematic, structure-guided drug design. The more than five-fold increase in potency from lead compound 5a to the optimized molecule 74a was achieved through strategic modifications that enhanced the compound's interaction with the target protein.[1][2] The detailed experimental protocol provided herein offers a validated, high-throughput method for assessing the efficacy of new chemical entities targeting TRPV3 and other ion channels that signal via calcium influx.
The core (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol scaffold and its analogs remain a highly attractive starting point for drug discovery campaigns. Future work could involve exploring further substitutions on both the pyridine and carbinol-adjacent rings to fine-tune properties such as selectivity, pharmacokinetic profile, and safety. As our understanding of the structure and function of ion channels like TRPV3 continues to grow, these versatile scaffolds will undoubtedly play a crucial role in the development of next-generation therapeutics for a range of human diseases.
References
- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
For researchers and process chemists in the pharmaceutical and agrochemical industries, the selection of an optimal synthetic route to a key intermediate is a critical decision that balances efficiency, cost, safety, and scalability. (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is a vital building block, notably in the synthesis of advanced pharmaceutical agents like Pexidartinib.[1][2] This guide provides an in-depth comparative analysis of the primary synthetic pathways to this intermediate, offering field-proven insights into the causality behind experimental choices.
The strategic placement of chloro and trifluoromethyl groups on the pyridine ring makes this molecule a versatile scaffold, but also presents unique challenges in its synthesis.[3][4] This document will benchmark the most common laboratory- and industrial-scale approaches, focusing on the reduction of the corresponding aldehyde and carboxylic acid, and will also explore a potential route from a di-halogenated precursor.
Executive Summary: A Comparative Overview of Synthetic Routes
The synthesis of this compound can be approached from several precursors. Each route presents a distinct profile in terms of yield, reaction conditions, and the nature of impurities. The following table summarizes the key metrics for the most viable synthetic pathways.
| Parameter | Route 1: Aldehyde Reduction | Route 2: Carboxylic Acid Reduction | Route 3 (Hypothetical): From Di-halo Precursor |
| Starting Material | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine |
| Key Reagents | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄), Borane (BH₃) | Grignard Reagent/Organolithium, Formaldehyde |
| Typical Yield | High (>90%) | Good to High (70-95%) | Variable, potentially lower due to multi-step process |
| Reaction Conditions | Mild (0°C to RT) | Harsher (reflux, anhydrous) | Cryogenic temperatures often required |
| Key Advantages | High selectivity, operational simplicity, safer reagents | Direct route from a stable precursor | Potential for convergent synthesis |
| Key Disadvantages | Aldehyde precursor can be less stable | Energetic and moisture-sensitive reagents | Multi-step, potential for side reactions |
| Cost-Effectiveness | Generally favorable due to cheaper reagents | Can be more expensive due to hydride reagents | Likely the least cost-effective for this specific target |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic route, including representative experimental protocols. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Route 1: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde
This is often the most straightforward and high-yielding method for the synthesis of pyridyl methanols. The aldehyde precursor is readily reduced by mild reducing agents, offering excellent selectivity and operational simplicity.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a chemoselective reducing agent that will readily reduce aldehydes and ketones but is generally unreactive towards esters, carboxylic acids, and the trifluoromethyl group. Its ease of handling and safety profile make it ideal for both laboratory and industrial scale.
-
Solvent: Protic solvents like methanol or ethanol are typically used. They serve to solubilize the borohydride and the aldehyde, and also act as a proton source for the workup.
-
Temperature: The reaction is typically carried out at low temperatures (0°C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (47.7 mmol) of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde in 100 mL of methanol.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add 2.15 g (56.8 mmol) of sodium borohydride in portions, maintaining the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Expected Outcome: This method is anticipated to provide a high yield (>90%) of the desired alcohol with excellent purity.
Route 2: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
This route is advantageous when the corresponding carboxylic acid is a more readily available or cost-effective starting material. However, the reduction of a carboxylic acid requires a more powerful reducing agent than an aldehyde.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[5][6][7][8][9] It is highly reactive and pyrophoric, requiring strict anhydrous conditions and careful handling. Borane (BH₃), often used as a complex with THF, is a milder alternative that also effectively reduces carboxylic acids.
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are mandatory for LiAlH₄ reductions to prevent its violent decomposition.
-
Workup: The workup for LiAlH₄ reactions is critical and typically involves the sequential addition of water and a base (e.g., NaOH solution) to quench the excess hydride and precipitate aluminum salts, which can then be filtered off.
Experimental Protocol: Reduction with Lithium Aluminum hydride
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2.15 g (56.8 mmol) of lithium aluminum hydride in 100 mL of anhydrous THF.
-
Cooling: Cool the suspension to 0°C in an ice-water bath.
-
Addition of Carboxylic Acid: Slowly add a solution of 10.8 g (47.7 mmol) of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in 50 mL of anhydrous THF, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching (Fieser workup): Cool the reaction to 0°C and carefully and sequentially add 2.15 mL of water, 2.15 mL of 15% aqueous NaOH, and finally 6.45 mL of water.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF. Concentrate the filtrate and extract the residue with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Expected Outcome: This method typically provides good to high yields (70-95%) of the alcohol. The purity is generally high, though the rigorous workup is necessary to remove inorganic byproducts.
Route 3 (Hypothetical): Synthesis from 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
This route offers a more convergent approach, where the hydroxymethyl group is introduced in a late-stage functionalization. This can be advantageous if the di-halo precursor is a readily available starting material for other derivatives.
Causality of Experimental Choices:
-
Carbon-Carbon Bond Formation: A Grignard or organolithium reaction is the most plausible method for this transformation.[10][11][12] This involves the formation of an organometallic species from the di-halo pyridine, which then acts as a nucleophile.
-
Electrophile: Formaldehyde is the simplest electrophile for introducing a hydroxymethyl group.
-
Reaction Conditions: The formation of the organometallic intermediate typically requires cryogenic temperatures (-78°C) to prevent side reactions.
Proposed Synthetic Steps:
-
Halogen-Metal Exchange: React 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine with n-butyllithium at -78°C to selectively form the 2-lithiated pyridine.
-
Reaction with Formaldehyde: Quench the organolithium species with anhydrous formaldehyde gas or paraformaldehyde.
-
Aqueous Workup: Acidic workup to protonate the resulting alkoxide and yield the desired alcohol.
Challenges and Considerations: This route is the most technically challenging. The stability of the organometallic intermediate and the potential for side reactions, such as halogen scrambling or reaction at other positions, could lower the yield and complicate purification.
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Safety and Handling of Precursors
A critical aspect of process development is the safe handling of all intermediates. The following table summarizes the key hazards associated with the starting materials for each route.
| Precursor | Key Hazards | Recommended Precautions |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][5][13] | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust. |
| 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | Combustible liquid. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10] | Keep away from heat and open flames. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the synthesis.
-
For laboratory-scale synthesis focused on high yield and operational simplicity, the reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde with sodium borohydride (Route 1) is the recommended approach. The mild reaction conditions and the safety profile of the reagents make it an excellent choice for rapid and efficient synthesis.
-
When considering industrial-scale production or if the carboxylic acid is a more economical precursor, the reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Route 2) is a viable alternative. While requiring more stringent handling of reagents like LiAlH₄, this route is robust and can provide high yields.
-
The synthesis from 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (Route 3) is a more complex and likely lower-yielding approach for this specific target. It may be considered if a highly convergent synthesis is desired and the di-halo precursor is readily available as part of a broader synthetic program.
Ultimately, a thorough cost analysis of the starting materials and a careful consideration of the available equipment and safety infrastructure will guide the final decision for any large-scale production. This guide provides the foundational data and experimental logic to make an informed and scientifically sound choice.
References
- 1. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. studylib.net [studylib.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cphi-online.com [cphi-online.com]
From Benchtop to Bedside: A Comparative Guide to the In-Vitro and In-Vivo Evaluation of (Trifluoromethyl)pyridine-Based Kinase Inhibitors
Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethylpyridine (TFMP) scaffold, in particular, has emerged as a privileged structure, prized for its ability to confer advantageous properties upon bioactive molecules.[1] The trifluoromethyl (-CF3) group is strongly electron-withdrawing and can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby optimizing pharmacokinetic profiles.[2][3] These attributes have made TFMP derivatives, synthesized from precursors like (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol, a focal point of discovery efforts across oncology, immunology, and infectious diseases.
This guide provides an in-depth technical comparison of the in-vitro and in-vivo testing methodologies for compounds derived from this valuable scaffold. Rather than a generic overview, we will dissect the preclinical-to-clinical journey of a successful, FDA-approved drug that incorporates a key trifluoromethylpyridine building block: Pexidartinib . By examining the specific experimental data that underpinned its development, we offer researchers and drug development professionals a practical framework for evaluating novel chemical entities.
Case Study: Pexidartinib (TURALIO™)
Pexidartinib is a potent, orally available small molecule kinase inhibitor approved for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT).[4][5] TGCT is a rare, locally aggressive neoplasm characterized by the overexpression of Colony-Stimulating Factor 1 (CSF1).[6] Pexidartinib's mechanism of action is the selective inhibition of the CSF1 receptor (CSF1R), in addition to activity against other key oncogenic kinases like KIT and FMS-like tyrosine kinase 3 (FLT3).[4][7] This targeted action blocks the signaling cascade that drives the proliferation of the tumor cells, providing a clear therapeutic rationale for its use.[7]
The CSF1/CSF1R Signaling Pathway
The diagram below illustrates the signaling pathway targeted by Pexidartinib. In TGCT, tumor cells secrete CSF1, which recruits and activates CSF1R-expressing cells of the macrophage lineage, forming the bulk of the tumor mass. Pexidartinib blocks this interaction at its source.
Caption: The CSF1/CSF1R signaling pathway inhibited by Pexidartinib.
Part 1: In-Vitro Evaluation — Quantifying Target Engagement and Cellular Impact
The initial phase of drug evaluation relies on a robust suite of in-vitro assays to confirm target binding, determine potency, and assess effects in a controlled cellular environment. This stage is critical for establishing a structure-activity relationship (SAR) and selecting lead candidates for further development.
Experimental Workflow: In-Vitro Screening Cascade
The logical progression from initial hit identification to a well-characterized lead compound follows a standardized workflow.
Caption: A typical workflow for evaluating the in-vitro efficacy of a novel compound.
Biochemical Assays: Measuring Direct Target Inhibition
-
Scientific Rationale: The first and most direct test of a putative kinase inhibitor is to measure its ability to interfere with the kinase's enzymatic activity or binding to a ligand in a cell-free system. This approach isolates the drug-target interaction from the complexities of cellular biology, providing a pure measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Methodology: A variety of platforms are available for this purpose, including radiometric assays that measure the transfer of radiolabeled phosphate to a substrate, and fluorescence-based assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[8] A common high-throughput method is a competitive binding assay, such as KINOMEscan®, which quantitatively measures the displacement of a proprietary ligand from the kinase active site.[7]
Table 1: Pexidartinib Biochemical Inhibition Data
| Target Kinase | IC50 (nM) | Rationale for Targeting |
|---|---|---|
| CSF1R | 20 nM | Primary driver of TGCT pathogenesis.[4] |
| KIT | 10 nM | Oncogenic driver in various cancers (e.g., GIST).[4] |
| FLT3 | 160 nM | Implicated in certain hematologic malignancies.[4] |
Cell-Based Assays: Confirming Activity in a Biological Context
-
Scientific Rationale: While biochemical assays confirm target binding, cell-based assays are essential to verify that the compound can penetrate the cell membrane, engage its target in the cellular milieu, and elicit a functional biological response. Key assays measure the inhibition of target phosphorylation (a direct indicator of kinase activity) and the downstream effects on cell viability or proliferation.
-
Protocol: CSF1R Autophosphorylation Inhibition Assay
-
Cell Seeding: Seed a CSF1R-dependent cell line (e.g., engineered Ba/F3 cells or certain myeloid leukemia lines) into 96-well plates and culture overnight.
-
Serum Starvation: To reduce baseline receptor activation, incubate cells in a low-serum medium for 4-6 hours.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of Pexidartinib (or a test compound) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a recombinant human CSF1 ligand for 10-15 minutes to induce maximal CSF1R autophosphorylation.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Detection: Quantify the levels of phosphorylated CSF1R (p-CSF1R) and total CSF1R using a sandwich ELISA or Western blot.
-
Data Analysis: Normalize the p-CSF1R signal to the total CSF1R signal and plot the percentage of inhibition against the compound concentration to determine the cellular IC50.
-
Part 2: In-Vivo Evaluation — Bridging the Gap to Clinical Application
In-vivo studies are indispensable for evaluating a drug's efficacy, safety, and pharmacokinetics (PK) within a whole, living organism.[9] For oncology drugs, human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical assessment.[10]
Experimental Workflow: In-Vivo Efficacy Study
Caption: Standard workflow for a preclinical xenograft efficacy study.
Preclinical Xenograft Models: Testing in a Living Tumor Microenvironment
-
Scientific Rationale: Xenograft models allow researchers to assess a drug's ability to inhibit tumor growth in an environment that includes complex biological processes like angiogenesis and drug metabolism, which cannot be replicated in vitro.[11] Patient-derived xenograft (PDX) models, created by implanting fresh tumor cells from patients, are considered highly relevant as they better recapitulate the features of a patient's specific cancer.[12]
-
Protocol: Cell Line-Derived Xenograft (CDX) Study
-
Cell Culture & Implantation: Culture a relevant human tumor cell line. Subcutaneously inject a suspension of these cells (e.g., 5-10 million cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Establishment: Monitor mice until tumors reach a predetermined average size (e.g., 150 mm³).
-
Randomization & Dosing: Randomize mice into treatment cohorts (e.g., Vehicle control, Pexidartinib at multiple dose levels). Administer the drug according to the desired schedule (e.g., once or twice daily via oral gavage).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint & Analysis: Continue the study until tumors in the control group reach a predefined size limit. Euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
-
Comparative In-Vivo Data: Pexidartinib in a Breast Cancer Model
While TGCT models are specific, data from other tumor types also validate the drug's mechanism. In mammary tumors from MMTV-PyMT mice, which have high CSF1 expression, combining Pexidartinib with paclitaxel demonstrated a significant reduction in tumor growth and pulmonary metastases compared to paclitaxel alone.[13] This highlights the drug's ability to modulate the tumor microenvironment by targeting macrophages.
Part 3: Clinical Validation — The Definitive Comparison
The ultimate test of any therapeutic agent is its performance in well-designed, controlled human clinical trials. For Pexidartinib, the pivotal Phase III ENLIVEN study provided the definitive evidence of its efficacy compared to a placebo.
-
Scientific Rationale: A randomized, double-blind, placebo-controlled trial is the gold standard for eliminating bias and determining the true therapeutic effect of an intervention. By comparing the drug to an inert placebo, any observed benefits can be confidently attributed to the drug's activity.
-
The ENLIVEN Study Design: The study enrolled 120 patients with symptomatic TGCT not amenable to surgery.[5] Patients were randomized on a 1:1 basis to receive either Pexidartinib or a matching placebo.[13] The primary endpoint was the overall response rate (ORR) after 25 weeks of treatment, as assessed by RECIST 1.1 criteria.[5]
Table 2: Comparative Efficacy of Pexidartinib vs. Placebo (ENLIVEN Trial)
| Endpoint (at Week 25) | Pexidartinib (n=61) | Placebo (n=59) | P-value |
|---|---|---|---|
| Overall Response Rate (ORR) | 38% | 0% | <0.0001 |
| Complete Response | 15% | 0% | |
| Partial Response | 23% | 0% | |
| Durable Response | 22 of 23 responders maintained response for ≥6 months | N/A |
| Improved Range of Motion | Statistically significant improvement from baseline | No significant improvement | |
Source: Data from the ENLIVEN trial as reported by the FDA.[5]
The results were unequivocal. Pexidartinib demonstrated a statistically significant and clinically meaningful improvement in overall response rate compared to placebo, where no patients had a response.[5] This robust clinical data, built upon a foundation of rigorous in-vitro and in-vivo testing, led to its FDA approval as the first systemic therapy for TGCT.
Conclusion
The development of Pexidartinib serves as an exemplary case study for the evaluation of compounds derived from the (trifluoromethyl)pyridine scaffold. Its journey from a targeted chemical structure to a clinically validated therapeutic underscores the necessity of a multi-faceted testing strategy. Potent activity in cell-free in-vitro biochemical assays was successfully translated into functional effects in cell-based models. Subsequently, efficacy in in-vivo animal models provided the crucial evidence needed to proceed to human trials, where a direct comparison against a placebo in the ENLIVEN study confirmed its significant clinical benefit. This systematic, data-driven approach, which rigorously compares the compound's effect against a negative control at every stage, remains the bedrock of modern, successful drug development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 7. Pexidartinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2024003929A1 - Process for the preparation of tucatinib - Google Patents [patents.google.com]
- 10. Synthesis of Tucatinib_Chemicalbook [m.chemicalbook.com]
- 11. Tucatinib synthesis - chemicalbook [chemicalbook.com]
- 12. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 13. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol for Researchers and Drug Development Professionals
The strategic importance of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanol lies in its versatile functionality, incorporating a reactive hydroxyl group, a sterically and electronically influential trifluoromethyl group, and a chlorine atom that can be further functionalized. These features make it a valuable synthon for introducing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety into complex molecules. The primary and most direct synthetic strategies to this alcohol involve the reduction of the corresponding carboxylic acid or aldehyde. This guide will compare these two principal routes, providing a detailed analysis of their respective advantages and disadvantages.
Synthetic Route 1: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
The reduction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid presents a robust and reliable method for the synthesis of the target methanol. This approach benefits from the relative stability and commercial availability of the starting carboxylic acid. The choice of reducing agent is a critical parameter in this transformation, with strong hydride donors being necessary to reduce the carboxylic acid to the primary alcohol.
Mechanistic Considerations
The reduction of a carboxylic acid to a primary alcohol with a hydride reagent like lithium aluminum hydride (LiAlH₄) proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride equivalent to liberate hydrogen gas and form a lithium carboxylate salt. Subsequently, the carbonyl group of the carboxylate is attacked by another hydride equivalent, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a lithium aluminate species to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding alkoxide, which upon aqueous workup, yields the primary alcohol.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Carboxylic Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carboxylate Salt" [fillcolor="#FBBC05", fontcolor="#202124"]; "Tetrahedral Intermediate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aldehyde" [fillcolor="#FBBC05", fontcolor="#202124"]; "Alkoxide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Primary Alcohol" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Carboxylic Acid" -> "Carboxylate Salt" [label="LiAlH4 (-H2)"]; "Carboxylate Salt" -> "Tetrahedral Intermediate" [label="LiAlH4"]; "Tetrahedral Intermediate" -> "Aldehyde"; "Aldehyde" -> "Alkoxide" [label="LiAlH4"]; "Alkoxide" -> "Primary Alcohol" [label="H3O+ workup"]; } caption: Reduction of a Carboxylic Acid to a Primary Alcohol.
Experimental Protocol: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with Lithium Aluminum Hydride
This protocol provides a standard procedure for the reduction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid using lithium aluminum hydride.
Materials:
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
A solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are washed with water, brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthetic Route 2: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde
An alternative and often milder approach to this compound is the reduction of the corresponding aldehyde, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde. This method typically employs less reactive and more selective reducing agents compared to those required for carboxylic acid reductions.
Mechanistic Considerations
The reduction of an aldehyde to a primary alcohol with a hydride reagent such as sodium borohydride (NaBH₄) involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This addition breaks the carbon-oxygen pi bond and forms a new carbon-hydrogen bond, resulting in an alkoxide intermediate. The alkoxide is then protonated during the workup step to yield the final primary alcohol. The milder nature of sodium borohydride makes it more tolerant of other functional groups that might be present in the molecule.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Aldehyde" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkoxide Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Primary Alcohol" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aldehyde" -> "Alkoxide Intermediate" [label="NaBH4"]; "Alkoxide Intermediate" -> "Primary Alcohol" [label="H3O+ or H2O workup"]; } caption: Reduction of an Aldehyde to a Primary Alcohol.
Experimental Protocol: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde with Sodium Borohydride
This protocol outlines a general procedure for the reduction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde using sodium borohydride.
Materials:
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde in methanol or ethanol, sodium borohydride is added portion-wise at 0 °C with stirring.
-
The reaction mixture is stirred at room temperature for a period of time, with the reaction progress monitored by TLC.
-
Once the reaction is complete, the mixture is quenched by the careful addition of water.
-
The bulk of the alcohol solvent is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to give the crude this compound.
-
Purification can be achieved by column chromatography on silica gel.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Carboxylic Acid Reduction | Route 2: Aldehyde Reduction |
| Starting Material | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde |
| Key Reagents | Strong hydride reagents (e.g., LiAlH₄, borane complexes) | Milder hydride reagents (e.g., NaBH₄) |
| Reaction Conditions | Typically requires anhydrous conditions and can be highly exothermic. | Generally milder conditions, often performed in protic solvents. |
| Yield | Generally high, but can be affected by the workup procedure. | Typically high and often with cleaner reaction profiles. |
| Scalability | Can be challenging on a large scale due to the reactivity of LiAlH₄. | More amenable to large-scale synthesis due to safer reagents. |
| Safety | LiAlH₄ is pyrophoric and reacts violently with water. | NaBH₄ is more stable and safer to handle. |
| Functional Group Tolerance | Limited, as LiAlH₄ will reduce many other functional groups. | Good, NaBH₄ is more chemoselective for aldehydes and ketones. |
Conclusion
Both the reduction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and the reduction of the corresponding aldehyde are viable and effective methods for the synthesis of this compound.
The choice between the two routes will largely depend on the specific requirements of the synthesis. For small-scale laboratory preparations where high reactivity is manageable, the lithium aluminum hydride reduction of the carboxylic acid is a powerful and direct method. However, for larger-scale industrial applications, or for substrates containing other reducible functional groups, the milder and more selective sodium borohydride reduction of the aldehyde is the preferred and safer option. The availability and cost of the starting materials will also play a significant role in the decision-making process. Ultimately, a careful evaluation of the safety, scalability, and economic factors associated with each route will guide the synthetic chemist in selecting the most appropriate method for their needs.
A Comparative Guide to the Biological Activity of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol-Derived Compounds
The trifluoromethylpyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical research, prized for the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1] This guide provides a comparative analysis of the biological activities of compounds derived from the versatile building block, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol. We will explore its derivatives' performance in insecticidal, herbicidal, and anticancer applications, supported by experimental data and methodologies, to offer researchers and drug development professionals a comprehensive resource for this promising class of compounds.
Insecticidal Activity: A Potent Scaffold for Pest Management
Derivatives of this compound have demonstrated significant potential as insecticides, often exhibiting efficacy comparable or superior to existing commercial agents. A notable strategy involves the incorporation of a 1,3,4-oxadiazole moiety, which has been shown to yield compounds with potent activity against various agricultural pests.[2]
Comparative Efficacy Against Lepidopteran Pests
A study by Xu et al. (2018) synthesized a series of trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety and evaluated their insecticidal activity against Mythimna separata (armyworm) and Plutella xylostella (diamondback moth).[2] The results indicated that many of these compounds exhibited 100% insecticidal activity at a concentration of 500 mg/L.[2]
| Compound | Target Pest | LC50 (mg/L)[2] | Commercial Control | LC50 (mg/L)[2] |
| E18 | M. separata | 38.5 | Avermectin | 29.6 |
| E27 | M. separata | 30.8 | Avermectin | 29.6 |
| E5, E6, E9, E10, E15, E25, E26, E27 | P. xylostella | 100% activity at 250 mg/L | Chlorpyrifos | 87% activity at 250 mg/L |
Key Insights: The data clearly demonstrates that derivatives such as E18 and E27 show LC50 values against M. separata that are comparable to the commercial insecticide avermectin.[2] Furthermore, several compounds displayed superior activity against P. xylostella when compared to chlorpyrifos.[2] The structure-activity relationship (SAR) analysis from this study suggested that electron-withdrawing groups on an associated benzene ring could enhance insecticidal activity.[2]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dipping Method)
The following is a generalized protocol based on the methodology described by Xu et al. (2018) for evaluating insecticidal activity against M. separata and P. xylostella.[2]
Objective: To determine the lethal concentration (LC50) of test compounds against target insect pests.
Materials:
-
Test compounds
-
Acetone (as a solvent)
-
Triton X-100 (as an emulsifier)
-
Distilled water
-
Fresh cabbage or corn leaves
-
Third-instar larvae of M. separata or P. xylostella
-
Petri dishes
-
Micropipettes
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone and then dilute with distilled water containing Triton X-100 (typically 0.1%) to achieve the desired final concentrations (e.g., 500 mg/L, 250 mg/L, etc.). A control solution is prepared with acetone and Triton X-100 in water only.
-
Leaf Treatment: Fresh, clean leaves are dipped into the test solutions for approximately 10-30 seconds. The leaves are then removed and allowed to air-dry.
-
Insect Exposure: The treated leaves are placed into individual petri dishes. A set number of third-instar larvae (e.g., 10-15) are introduced into each petri dish.
-
Incubation: The petri dishes are maintained under controlled conditions (e.g., 25 ± 1°C, >70% relative humidity, 12h light/12h dark photoperiod).
-
Mortality Assessment: Mortality is recorded after 24-48 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. The LC50 values are then calculated using probit analysis.
Causality Behind Experimental Choices: The leaf-dipping method is a standard and reliable technique for assessing the efficacy of stomach poison insecticides. Using third-instar larvae ensures a uniform developmental stage for testing, reducing variability in the results. The inclusion of a surfactant like Triton X-100 is crucial for ensuring even spreading and adherence of the test solution on the leaf surface.
Herbicidal Activity: Targeting Weed Proliferation
The trifluoromethylpyridine scaffold is also a key component in the development of novel herbicides. Research has shown that derivatives can exhibit potent pre- and post-emergence herbicidal activity against a range of problematic weeds.
Comparative Efficacy Against Common Weeds
A study by an unnamed research group detailed the synthesis of novel pyrazole derivatives containing a phenylpyridine moiety, with some structures incorporating the 3-chloro-5-(trifluoromethyl)pyridine group.[3] These compounds were evaluated for their herbicidal activity against several weed species. The results indicated that the presence of a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring was beneficial for post-emergence herbicidal activity.[3]
Another study on α-trifluoroanisole derivatives containing phenylpyridine moieties also highlighted the importance of the 3-chloro-5-trifluoromethylpyridine group for potent herbicidal action.[4]
| Compound | Target Weed | Inhibition (%) at 150 g a.i./hm²[3] | Commercial Control | Inhibition (%) at 150 g a.i./hm² |
| 6a | Setaria viridis | 50 | Pyroxasulfone | Slightly less than 50 |
| 6c | Setaria viridis | 50 | Pyroxasulfone | Slightly less than 50 |
| Compound | Target Weed | Inhibition (%) at 37.5 g a.i./hm²[4] | Commercial Control | Inhibition (%) at 37.5 g a.i./hm²[4] |
| 7a | Abutilon theophrasti | >80 | Fomesafen | <80 |
| 7a | Amaranthus retroflexus | >80 | Fomesafen | <80 |
| 7a | Digitaria sanguinalis | >80 | Fomesafen | Not specified |
| 7a | Setaria viridis | >80 | Fomesafen | Not specified |
Key Insights: Compounds 6a and 6c demonstrated moderate post-emergence herbicidal activity against Setaria viridis, comparable to the commercial herbicide pyroxasulfone.[3] More impressively, compound 7a exhibited broad-spectrum herbicidal activity at a lower application rate, outperforming fomesafen against key broadleaf weeds.[4] The study on compound 7a also determined its mechanism of action to be the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, with an IC50 value of 9.4 nM, significantly more potent than fomesafen (IC50 = 110.5 nM).[4]
Experimental Protocol: Greenhouse Herbicidal Assay
The following protocol is a generalized procedure for evaluating the pre- and post-emergence herbicidal activity of test compounds in a greenhouse setting.
Objective: To assess the inhibitory effect of test compounds on the growth of various weed species.
Materials:
-
Test compounds
-
Acetone (as a solvent)
-
Tween-20 (as a surfactant)
-
Distilled water
-
Pots with soil
-
Seeds of target weed species (e.g., Setaria viridis, Abutilon theophrasti)
-
Greenhouse with controlled temperature and light conditions
Procedure:
-
Preparation of Test Solutions: Dissolve test compounds in acetone and dilute with an aqueous solution of Tween-20 to the desired concentrations.
-
Pre-emergence Application:
-
Sow seeds of the target weeds in pots.
-
Apply the test solution as a spray to the soil surface before the weeds emerge.
-
-
Post-emergence Application:
-
Sow seeds of the target weeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test solution as a spray directly onto the foliage of the weeds.
-
-
Incubation: Grow the treated plants in a greenhouse under controlled conditions for a specified period (e.g., 2-3 weeks).
-
Assessment: Visually assess the herbicidal effect by comparing the growth of treated plants to untreated controls. The results are typically expressed as a percentage of inhibition or on a rating scale.
Causality Behind Experimental Choices: Evaluating both pre- and post-emergence activity provides a comprehensive understanding of a herbicide's potential applications. The use of a surfactant like Tween-20 is essential for ensuring proper coverage and absorption of the herbicide by the plant foliage in post-emergence tests. Greenhouse assays allow for the control of environmental variables that could otherwise affect plant growth and the herbicide's performance.
Anticancer Activity: A Scaffold for Targeting Cancer Cell Proliferation
The versatility of the this compound scaffold extends to the realm of oncology. Derivatives have been investigated for their cytotoxic effects against various cancer cell lines, with some showing promising activity.
Comparative Efficacy Against Human Cancer Cell Lines
A study by a Polish research group synthesized a novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines and evaluated their in vitro cytotoxicity against four human cancer cell lines.[5] While not direct derivatives of the core topic molecule, they share the key trifluoromethylpyridine feature and provide valuable comparative data.
| Compound | Cell Line | IC50 (µM)[5] |
| 3b | C32 (melanoma) | 24.4 |
| 3b | A375 (melanoma) | 25.4 |
| 3b | DU145 (prostate cancer) | >100 |
| 3b | MCF-7 (breast cancer) | >100 |
Key Insights: Compound 3b , a 7-chloro-3-phenyl-5-(trifluoromethyl)[2][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated the most potent activity among the synthesized compounds, with notable cytotoxicity against melanoma cell lines C32 and A375.[5] The inclusion of the trifluoromethyl group is often associated with increased lipophilicity and metabolic stability, which can enhance the anticancer properties of a molecule.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Causality Behind Experimental Choices: The MTT assay is a robust and high-throughput method for screening the cytotoxic effects of a large number of compounds. It relies on the principle that only viable cells can perform the mitochondrial reduction of MTT, providing a reliable measure of cell viability.
Visualizing Experimental Workflows
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Conclusion
The this compound scaffold and its derivatives represent a highly versatile and potent class of compounds with broad-ranging biological activities. The experimental data presented in this guide highlights their significant potential in the development of novel insecticides, herbicides, and anticancer agents. The superior performance of some derivatives compared to existing commercial products underscores the value of continued research and optimization of this chemical framework. The detailed experimental protocols and workflows provided herein offer a practical foundation for researchers seeking to explore the promising therapeutic and agrochemical applications of these compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00161H [pubs.rsc.org]
- 3. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity [mdpi.com]
- 4. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Novel Bioactive Compounds Derived from (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the biological activity, metabolic stability, and overall efficacy of novel compounds.[1] The trifluoromethylpyridine (TFMP) scaffold, in particular, has garnered significant attention due to the unique physicochemical properties conferred by the trifluoromethyl group and the pyridine ring.[1] This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile building block, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol. We will explore the synthesis, characterization, and biological performance of these new chemical entities, contrasting them with established alternatives to provide a clear perspective on their potential in drug discovery and development.
The Strategic Advantage of the Trifluoromethylpyridine Core
The trifluoromethyl group (-CF3) is a powerful bioisostere for a methyl group, yet it possesses significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby impacting receptor-ligand interactions. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles. When incorporated into a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting TFMP core offers a unique combination of metabolic stability, modulated basicity, and the potential for diverse functionalization.
Synthesis of Novel Derivatives from this compound: A Hypothetical Pathway
A plausible synthetic route to a novel series of ether-linked derivatives is outlined below. This approach is advantageous due to its typically high yields and the broad availability of phenolic coupling partners, allowing for the generation of a diverse chemical library for biological screening.
Experimental Protocol: Synthesis of Novel Ether-Linked Derivatives
-
Mesylation of the Starting Material: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.
-
Nucleophilic Substitution: To a solution of the crude mesylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), the desired phenol (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is heated to 80 °C and stirred for 12-16 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, poured into ice-water, and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ether-linked derivative.
Characterization of Novel Compounds
A thorough characterization of any novel compound is paramount to confirm its structure and purity. The following spectroscopic techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule. The characteristic signals for the pyridine ring protons and the newly introduced aromatic protons from the phenol would be expected.
-
¹³C NMR: To identify all unique carbon atoms in the molecule, including the trifluoromethyl carbon.
-
¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule, such as C-O-C stretching for the ether linkage.
Comparative Biological Evaluation: A Framework
To assess the potential of these novel compounds, a comparative biological evaluation against relevant targets is crucial. Given the prevalence of trifluoromethylpyridine moieties in enzyme inhibitors, a primary screening campaign could focus on a panel of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Assay Preparation: Kinase, substrate, and ATP are prepared in a buffer solution. The novel compounds and a known standard inhibitor (e.g., Staurosporine or a clinically relevant inhibitor for the specific kinase) are prepared in a series of dilutions.
-
Reaction Initiation: The kinase, substrate, and test compound/standard are incubated together for a short period before the addition of ATP to initiate the reaction.
-
Reaction Termination and Signal Detection: After a defined incubation period, a reagent is added to stop the kinase reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Data Presentation and Comparative Analysis
The biological data should be presented in a clear and comparative format. A table summarizing the IC50 values of the novel compounds against a panel of kinases, alongside the data for a known inhibitor, allows for a direct assessment of potency and selectivity.
Table 1: Comparative Kinase Inhibition Profile (Hypothetical Data)
| Compound | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| Novel Compound 1 | 50 | >10,000 | 1,200 |
| Novel Compound 2 | 150 | >10,000 | 800 |
| Alternative Inhibitor X | 10 | 5,000 | 100 |
Structure-Activity Relationship (SAR) and Future Directions
The data from the comparative analysis will form the basis for establishing a structure-activity relationship (SAR). For instance, if Novel Compound 1, with a specific substitution pattern on the phenolic ring, shows significantly higher potency for Kinase A compared to Novel Compound 2 with a different substitution, this provides a valuable lead for further optimization. Future synthetic efforts can then focus on exploring a wider range of substituents at that position to enhance potency and selectivity.
The trustworthiness of these findings is rooted in the self-validating nature of the described protocols. The rigorous spectroscopic characterization confirms the identity and purity of the synthesized compounds, while the inclusion of a standard inhibitor in the biological assays provides a benchmark for activity and ensures the reliability of the results.
Conclusion
While the direct synthesis and biological evaluation of novel compounds from this compound require further exploration in published literature, the framework presented here provides a robust guide for such an endeavor. The strategic use of this versatile building block, coupled with rigorous characterization and comparative biological screening, holds significant promise for the discovery of new and effective therapeutic agents. The principles of rational drug design, supported by detailed experimental data, will continue to drive innovation in this exciting field of research.
References
A Researcher's Guide to the Cross-Reactivity Profile of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol Derivatives
In the landscape of modern drug discovery, the selective modulation of biological targets is a paramount objective. The pyridinylmethanol scaffold has emerged as a versatile platform for the development of potent inhibitors for a range of therapeutic targets. This guide provides an in-depth analysis of the cross-reactivity profile of a specific derivative, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol, and its related analogues. By examining its interactions with key protein families and comparing its selectivity with established alternatives, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for advancing their research and development programs.
The Dual-Targeting Potential: Navigating TRPV3 and PDE4 Inhibition
The this compound scaffold has been implicated in the modulation of at least two distinct and therapeutically relevant protein families: the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channels and the Phosphodiesterase-4 (PDE4) enzymes. Understanding the potential for cross-reactivity within and between these families is crucial for predicting on-target efficacy and off-target liabilities.
Targeting TRPV3: A Gateway to Pain and Inflammation Modulation
The Transient Receptor Potential (TRP) family of ion channels are critical mediators of sensory perception, including temperature, pain, and itch.[1] Pyridin-2-yl-methanol derivatives have been identified as potent and selective antagonists of TRPV3, a channel predominantly expressed in keratinocytes and implicated in skin inflammation and pain.[1]
The Imperative of Selectivity: The TRP channel family consists of several closely related members (e.g., TRPV1, TRPV4, TRPA1, TRPM8). Unintended modulation of these channels can lead to undesirable side effects. For instance, agonizing TRPV1 can induce a burning sensation, while its antagonism can lead to hyperthermia. Therefore, a thorough assessment of cross-reactivity against other TRP channels is a critical step in the development of a selective TRPV3 antagonist.
The PDE4 Nexus: A Hub for Anti-Inflammatory Intervention
Phosphodiesterase-4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic AMP (cAMP).[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses.[3] Substituted 2-pyridinemethanol derivatives have demonstrated potent inhibitory activity against PDE4.[4]
Subtype Selectivity is Key: The PDE4 family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are differentially expressed in various tissues and cell types.[5] Inhibition of PDE4B is primarily associated with anti-inflammatory effects, while inhibition of PDE4D has been linked to emesis, a significant dose-limiting side effect of early PDE4 inhibitors.[6] Consequently, the development of PDE4B-selective or PDE4B/D-sparing inhibitors is a major goal in the field.
Comparative Selectivity Analysis: Benchmarking Performance
To provide a clear perspective on the potential cross-reactivity of this compound derivatives, we will compare the selectivity profiles of related compounds against established clinical benchmarks.
TRPV3 Antagonist Selectivity Profile
While specific data for this compound is not publicly available, we can analyze data from a closely related pyridinylmethanol derivative, TRPV3 74a , to infer its likely selectivity profile.
Table 1: Comparative Selectivity of TRPV3 Antagonists
| Compound | Target | KB (μM) | Fold Selectivity vs. Other TRP Channels | Reference |
| TRPV3 74a | TRPV3 | 0.56 | >100-fold vs. TRPV1, TRPV4, TRPA1, TRPM8 | |
| Capsaicin (Agonist) | TRPV1 | ~0.0005 | High | N/A |
| GSK1016790A (Agonist) | TRPV4 | ~0.002 | High | N/A |
The high selectivity of TRPV3 74a against other TRP channels suggests that the pyridinylmethanol scaffold can be optimized for potent and selective TRPV3 antagonism. The chloro and trifluoromethyl substitutions on the pyridine ring of the topic compound are expected to influence its potency and selectivity, necessitating experimental verification.
PDE4 Inhibitor Subtype Selectivity
The selectivity of pyridinemethanol-based PDE4 inhibitors can be compared with clinically approved and well-characterized PDE4 inhibitors like Roflumilast and Apremilast.
Table 2: Comparative PDE4 Subtype Selectivity (IC50, nM)
| Compound | PDE4A | PDE4B | PDE4C | PDE4D | Reference |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | [2] |
| Apremilast | 20 (PDE4A4) | 49 (PDE4B2) | 50 (PDE4C2) | 30 (PDE4D3) | [7] |
| Compound 22 (Pyrimidine derivative) | - | 13 | - | >5600 | [2] |
Roflumilast exhibits high selectivity for PDE4B and PDE4D, while Apremilast is considered a more pan-PDE4 inhibitor.[2][7] The pyrimidine derivative, Compound 22, demonstrates significant selectivity for PDE4B over PDE4D, highlighting the potential for subtype-selective inhibitors within this chemical class.[2] The specific substitution pattern of this compound will dictate its unique subtype selectivity profile.
Experimental Workflows for Assessing Cross-Reactivity
To ensure the scientific integrity of cross-reactivity studies, robust and validated experimental protocols are essential. The following sections detail the methodologies for evaluating the selectivity of compounds against TRPV3 and PDE4.
Workflow for Determining TRPV3 Selectivity
The primary method for assessing TRPV3 activity and selectivity is through cell-based calcium flux assays.
Figure 1: Workflow for TRPV3 Selectivity Screening.
Detailed Protocol: Calcium Flux Assay for TRPV3 Selectivity
-
Cell Culture and Plating: Culture HEK293 cells stably expressing the human TRP channel of interest in appropriate media. Seed cells into 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Wash cells to remove excess dye. Add test compounds at a range of concentrations (typically in a 10-point, 3-fold serial dilution) to the appropriate wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Simultaneously add a known agonist for the specific TRP channel being tested (e.g., 2-aminoethoxydiphenyl borate (2-APB) for TRPV3) and measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to vehicle-treated controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Calculation: Calculate the fold-selectivity by dividing the IC50 value for the off-target TRP channel by the IC50 value for the primary target (TRPV3).
Workflow for Determining PDE4 Subtype Selectivity
A combination of enzymatic and cell-based assays is employed to determine the PDE4 subtype selectivity of a compound.
Figure 2: Workflow for PDE4 Subtype Selectivity Screening.
Detailed Protocol: PDE4 Enzymatic Inhibition Assay
-
Reagents: Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes. [3H]-cAMP as the substrate. Assay buffer (e.g., Tris-HCl, MgCl2). Test compounds dissolved in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the respective PDE4 enzyme subtype.
-
Initiation and Incubation: Initiate the reaction by adding [3H]-cAMP. Incubate the plate at 30°C for a defined period, ensuring the reaction remains in the linear range.
-
Termination and Separation: Terminate the reaction by adding a stop solution (e.g., boiling water). Add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine. Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using anion-exchange resin.
-
Detection and Analysis: Quantify the amount of [3H]-adenosine using a scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Detailed Protocol: Cell-Based PDE4 Reporter Gene Assay [8]
-
Cell Line and Transfection: Use a stable HEK293 cell line containing a cAMP response element (CRE) linked to a luciferase reporter gene.[8] Transiently transfect these cells with expression vectors for individual human PDE4 subtypes (PDE4A, PDE4B, PDE4D).[8]
-
Cell Treatment: Plate the transfected cells in a 96-well plate. Treat the cells with the test compound at various concentrations for a specified pre-incubation time.
-
Stimulation and Incubation: Stimulate the cells with a cAMP-elevating agent (e.g., forskolin) to induce reporter gene expression. Incubate for a further period (e.g., 6 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control. Plot the normalized activity against the logarithm of the compound concentration to determine the EC50 value for each PDE4 subtype.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of selective modulators of both TRPV3 and PDE4. The insights from related pyridinylmethanol and pyrimidine derivatives suggest that high selectivity for the desired target can be achieved. However, this guide underscores the critical need for comprehensive experimental validation of the cross-reactivity profile for any new chemical entity.
Future studies should focus on:
-
Direct Head-to-Head Comparisons: Synthesizing and profiling this compound and its close analogues against a broad panel of kinases, GPCRs, and other relevant off-targets to build a complete selectivity map.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution pattern on the pyridine ring and the methanol moiety to understand the structural determinants of selectivity for both TRPV3 and PDE4.
-
In Vivo Assessment: Correlating the in vitro selectivity profile with in vivo efficacy and side-effect profiles in relevant animal models of pain, inflammation, and emesis.
By adhering to rigorous scientific principles and employing validated experimental workflows, researchers can confidently advance the development of novel pyridinylmethanol-based therapeutics with optimized efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review | springermedizin.de [springermedizin.de]
- 6. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
This guide provides essential, step-by-step procedures for the safe and compliant disposal of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol (CAS No. 1033463-31-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the chemical principles and regulatory frameworks that govern responsible waste management. Our commitment is to foster a culture of safety and environmental stewardship, ensuring that your laboratory practices are as rigorous as your research.
Hazard Assessment: Understanding the 'Why' Behind the Procedure
Proper disposal begins with a thorough understanding of the molecule's inherent hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available[1], we can infer its risk profile by analyzing its structural components. This approach is critical for establishing a self-validating system of protocols rooted in chemical logic.
-
Chlorinated Pyridine Core: The pyridine ring is a basic heterocyclic aromatic compound.[2] The presence of a chlorine atom classifies this compound as a halogenated organic , which are often toxic and persist in the environment.[3][4] Halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts.[5][6] Pyridine itself is listed by the EPA as a hazardous waste constituent with the code U196 when it is a discarded commercial chemical product.[7][8]
-
Trifluoromethyl Group (-CF3): The C-F bond is exceptionally strong, making trifluoromethylated compounds highly stable and often resistant to natural degradation.[9] Some studies indicate that the degradation of trifluoromethyl-substituted pyridines can be slow and may lead to the formation of persistent trifluoroacetic acid in the environment.[10] This resistance to breakdown underscores the need for controlled, high-temperature destruction rather than landfill or sewer disposal.
-
Methanol Group (-CH2OH): The hydroxymethyl group introduces alcohol functionality. While the primary hazard profile is dictated by the halogenated pyridine ring, the methanol component means the compound should be handled with the precautions appropriate for toxic and flammable organic alcohols.[11]
Based on this analysis, this compound must be treated as a toxic, environmentally persistent, halogenated hazardous waste .
Immediate Safety Protocols: Pre-Disposal Handling and Spill Response
Before initiating any disposal procedures, ensure that all immediate safety measures are in place.
Personal Protective Equipment (PPE)
Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors.[12] The minimum required PPE includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's compatibility chart.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[12]
-
Lab Coat: A standard laboratory coat should be worn and kept fully buttoned.
Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Contain: Absorb the spill using an inert material such as vermiculite, sand, or a commercial chemical absorbent.[12][13] Do not use combustible materials like paper towels to absorb large spills.
-
Collect and Package: Carefully collect the absorbent material and contaminated debris into a designated, leak-proof container for hazardous waste.[13][14]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Label and Dispose: Seal and label the container as hazardous waste and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[4]
Step-by-Step Disposal Procedure
Disposing of this compound is a multi-step process that ensures safety and regulatory compliance from the laboratory bench to final destruction.
Step 1: Waste Characterization and Segregation
This is the most critical step in hazardous waste management. Due to its chemical structure, this compound must be disposed of as halogenated organic waste .[14][15]
-
Action: Collect waste this compound and any solutions containing it in a dedicated halogenated waste container.
-
Causality: Never mix halogenated waste with non-halogenated waste.[3][16] Doing so contaminates the entire volume, drastically increasing disposal costs and complicating the treatment process. Furthermore, do not mix this waste with incompatible materials like strong acids, bases, or oxidizing agents, which can cause violent reactions.[8][15][17]
Step 2: Container Selection
The choice of container is vital to prevent leaks and reactions.
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top cap.[12] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Causality: Avoid using metal containers. Halogenated solvents can degrade over time to produce small amounts of acids (e.g., HCl, HF), which can corrode metal, leading to container failure.[15]
Step 3: Proper Labeling
Clear and accurate labeling is a legal requirement and essential for safety.
-
Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3][4] The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Keep the waste container tightly closed except when adding waste.[4][14] Store it in a cool, dry, well-ventilated area, away from heat or ignition sources.[15] The container must be kept within secondary containment (such as a plastic tub) to contain any potential leaks.
-
Causality: A closed container prevents the release of volatile organic vapors into the laboratory environment. Secondary containment is a crucial safeguard against spills spreading and causing a larger incident.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for proper collection and labeling; final disposal must be handled by trained professionals.
-
Action: Once the container is nearly full (around 75-80% capacity) or you are finished with the process, contact your institution's EHS department to schedule a waste pickup.[4][12]
-
Causality: EHS will consolidate waste and transfer it to a licensed hazardous waste disposal company. These companies use specialized facilities, such as high-temperature incinerators, to destroy the chemical waste in an environmentally sound manner, as required by EPA and local regulations.[5]
Decontamination of Empty Containers
An "empty" container that once held a hazardous chemical must be decontaminated or disposed of as hazardous waste.
-
Protocol: For containers that held this compound, a triple-rinse procedure is required.
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Crucially, the first rinsate must be collected and disposed of as halogenated hazardous waste. [18] Subsequent rinsates for chemicals that are not acutely toxic can often be collected with other non-halogenated solvent waste, but it is best practice to consult your EHS department.
-
After triple-rinsing and air-drying, the container can typically be disposed of as non-hazardous laboratory glass or plastic, though institutional policies may vary.[12] Deface the original label to prevent confusion.
-
Quantitative Data and Hazard Summary
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1033463-31-8 | [1] |
| Molecular Formula | C₇H₅ClF₃NO | [1] |
| Anticipated Hazards | Toxic if swallowed/inhaled, Skin/Eye Irritant, Environmentally Hazardous, Skin Sensitizer | Inferred from[19],[20],[21] |
| Waste Classification | Halogenated Organic Waste | [3][4][14] |
| Potential EPA Codes | U196 (Pyridine waste), D-Series (Toxicity Characteristic) | [8][22] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | [8][13][15][17] |
| Recommended Disposal | Collection by EHS for licensed high-temperature incineration. | [5][6][21] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant laboratory waste disposal.
References
- 1. Page loading... [guidechem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 17. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. jubilantingrevia.com [jubilantingrevia.com]
- 22. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
